molecular formula C5H9NO B084638 2-Ethoxypropionitrile CAS No. 14631-45-9

2-Ethoxypropionitrile

Cat. No.: B084638
CAS No.: 14631-45-9
M. Wt: 99.13 g/mol
InChI Key: SNJNVEVAILOJBB-UHFFFAOYSA-N
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Description

2-Ethoxypropionitrile is a chemical compound of interest in organic synthesis and materials science research. It is recognized for its role as a precursor or intermediate in the development of more complex molecules. Recent scientific investigations have explored its application in the synthesis of specialized fatty amide derivatives, where it is incorporated to form compounds like N-(β-ethoxypropionitrile)-N,N-bis(2-hydroxyethylethoxy) fatty amide . These derivatives have demonstrated significant potential as corrosion inhibitors for steel in aggressive environments such as sodium chloride solutions, acting through adsorption mechanisms to form a protective film on metal surfaces . From a synthetic chemistry perspective, the compound can be prepared through the nucleophilic substitution of β-ethoxyethyl bromide with cyanide salts . The nitrile and ether functional groups within its molecular structure make it a versatile building block for researchers. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. The information presented is for informational purposes and is compiled from published sources; users are responsible for verifying the compound's properties and safe handling procedures prior to use.

Properties

IUPAC Name

2-ethoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-3-7-5(2)4-6/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJNVEVAILOJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026535
Record name 2-Ethoxypropanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14631-45-9
Record name 2-Ethoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Ethoxypropionitrile via Oxa-Michael Addition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-ethoxypropionitrile (also known as 3-ethoxypropionitrile) through the base-catalyzed Michael addition of ethanol to acrylonitrile. This reaction, a specific example of an oxa-Michael addition or cyanoethylation, is a highly efficient and atom-economical method for forming a crucial C-O bond. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, a comparative analysis of catalytic systems, a detailed experimental protocol based on modern heterogeneous catalysis, and critical safety considerations for handling the requisite hazardous materials.

Introduction: The Significance of Cyanoethylation

This compound is a valuable chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[1] Its synthesis is most commonly achieved via the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogues.[2][3] In this specific case, ethanol acts as the nucleophile (a Michael donor) and acrylonitrile serves as the electrophilic alkene (the Michael acceptor).[4]

The selection of the Michael addition for this transformation is underpinned by its inherent efficiency and versatility. The reaction proceeds with high atom economy, forming the desired product by the simple addition of the two reactants. Modern advancements, particularly the development of reusable solid base catalysts, have further enhanced the industrial and laboratory appeal of this method, steering it towards greener and more sustainable chemical processes.[5][6]

Reaction Mechanism: The Oxa-Michael Addition Pathway

The synthesis of this compound is a classic base-catalyzed conjugate addition reaction.[7] The mechanism proceeds through three primary steps, initiated by the activation of the alcohol nucleophile.

  • Deprotonation and Nucleophile Formation: A base abstracts the acidic proton from ethanol, generating a potent ethoxide nucleophile. The strength of the required base can vary, from strong alkoxides to the basic sites on a heterogeneous catalyst.[4]

  • Nucleophilic Attack: The newly formed ethoxide anion attacks the electron-deficient β-carbon of acrylonitrile. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-position electrophilic.[2][3] This attack results in the formation of a new carbon-oxygen bond and a resonance-stabilized carbanion intermediate, where the negative charge is delocalized onto the nitrile group.

  • Protonation: The carbanion intermediate is subsequently protonated by the conjugate acid of the base (or a protic solvent molecule), yielding the final this compound product and regenerating the catalyst.[4]

Michael_Addition_Mechanism cluster_reactants Step 1: Nucleophile Formation cluster_intermediate Step 2: Nucleophilic Attack cluster_product Step 3: Protonation Ethanol Ethanol (CH₃CH₂OH) Ethoxide Ethoxide (CH₃CH₂O⁻) Ethanol->Ethoxide Deprotonation Base Base (B:) Base->Ethoxide ProtonatedBase Protonated Base (BH⁺) Intermediate Resonance-Stabilized Carbanion Ethoxide->Intermediate Conjugate Addition Product This compound ProtonatedBase->Product Acrylonitrile Acrylonitrile (H₂C=CH-C≡N) Acrylonitrile->Intermediate Intermediate->Product Protonation RegenBase Base (B:)

Caption: Base-catalyzed mechanism for the synthesis of this compound.

Catalysis and Experimental Parameters

The choice of catalyst is a critical determinant of reaction efficiency, selectivity, and overall process sustainability. Both homogeneous and heterogeneous catalysts have been successfully employed.

  • Homogeneous Catalysts: Traditional methods often utilize soluble bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium ethoxide (NaOEt).[1] While effective, these catalysts necessitate aqueous workups to neutralize and remove them, which can generate significant waste.[5]

  • Heterogeneous Catalysts: Modern approaches favor solid base catalysts due to their ease of separation (simple filtration), potential for recycling, and reduced waste generation.[6] Notable examples include:

    • Base-Modified Zeolites: Zeolites such as ZSM-5 loaded with potassium carbonate (K₂CO₃) have demonstrated excellent activity and 100% selectivity for the desired product in solvent-free conditions.[5]

    • Hydrotalcites: Magnesium-aluminum (Mg-Al) hydrotalcites are effective solid base catalysts for the cyanoethylation of alcohols.[6]

    • Ion-Exchange Resins: Basic anion-exchange resins like Amberlyst A-21 can also catalyze the reaction effectively under solvent-free conditions.[6]

The optimization of reaction parameters is crucial for maximizing yield and minimizing side reactions, particularly the polymerization of acrylonitrile.

ParameterTypical Range/ValueRationale & ImpactReference
Catalyst K₂CO₃/ZSM-5 (10% w/w)Heterogeneous catalyst allows for easy separation and reuse, promoting a greener process. High activity and selectivity are observed.[5]
Temperature 65 °CProvides a balance between a sufficient reaction rate and minimizing the spontaneous, exothermic polymerization of acrylonitrile.[5][8]
Molar Ratio 1.5 : 1 (Ethanol : Acrylonitrile)An excess of ethanol is used to ensure complete conversion of the limiting reagent, acrylonitrile, and to act as a solvent.[5]
Reaction Time 5 hoursSufficient time to achieve high conversion of acrylonitrile. Reaction progress can be monitored by GC analysis.[5]
Solvent Solvent-freeUsing an excess of the ethanol reactant as the solvent medium improves the green credentials of the synthesis by reducing solvent waste.[5]

Detailed Experimental Protocol: A Heterogeneous Approach

This protocol describes the synthesis of this compound using a reusable K₂CO₃/ZSM-5 solid base catalyst, adapted from established literature.[5]

Materials and Reagents
  • Acrylonitrile (CH₂=CH-CN), ≥99%, inhibited with MEHQ

  • Ethanol (CH₃CH₂OH), anhydrous

  • Potassium Carbonate on ZSM-5 (K₂CO₃/ZSM-5, 10% w/w) catalyst

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware for workup

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Charge Reactor: - K₂CO₃/ZSM-5 Catalyst - Acrylonitrile - Ethanol B Heat to 65°C with Stirring A->B C Maintain Reaction for 5 hours B->C D Monitor by GC until AN is consumed C->D E Cool to Room Temperature D->E F Filter to Remove Catalyst E->F G Remove Excess Ethanol (Rotary Evaporation) F->G H Purify by Vacuum Distillation G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
  • Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: To the flask, add the K₂CO₃/ZSM-5 catalyst (e.g., 100 mg for a 2.0 g acrylonitrile scale), acrylonitrile (2.0 g), and ethanol in a 1.5:1 molar ratio relative to acrylonitrile.[5]

  • Reaction: Immerse the flask in an oil bath preheated to 65 °C. Stir the mixture vigorously to ensure good contact between the reactants and the solid catalyst.[5]

  • Monitoring: Allow the reaction to proceed for 5 hours. The conversion of acrylonitrile can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC).

  • Catalyst Removal: Once the reaction is complete (indicated by the consumption of acrylonitrile), cool the mixture to room temperature. Remove the solid catalyst by vacuum filtration, washing the catalyst cake with a small amount of fresh ethanol. The catalyst can be dried and stored for reuse.

  • Solvent Removal: Combine the filtrate and the washings. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Critical Safety Considerations

Acrylonitrile is a highly hazardous substance and must be handled with extreme caution in a controlled laboratory environment.

  • Toxicity and Carcinogenicity: Acrylonitrile is toxic if inhaled, swallowed, or in contact with skin.[9][10] It is classified as a potential human carcinogen.[9][11] All manipulations must be performed inside a certified chemical fume hood.[12]

  • Flammability: It is a highly flammable liquid, and its vapors can form explosive mixtures with air.[10][13] Keep away from all sources of ignition, including heat, sparks, and open flames.[13]

  • Violent Polymerization: Acrylonitrile can polymerize spontaneously and violently, especially when exposed to light, strong bases (e.g., NaOH), strong acids, or heat.[9][11] This reaction is highly exothermic and can lead to a runaway reaction, causing vessel rupture. Always use inhibited acrylonitrile and store it in a cool, dark, and well-ventilated area away from incompatible materials.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and compatible gloves. Nitrile gloves are not suitable; butyl or viton/butyl rubber gloves are recommended for handling acrylonitrile.[11][12]

  • Emergency Preparedness: Ensure that fire extinguishers, safety showers, and eyewash stations are readily accessible.[13] Develop a specific spill response procedure before beginning work.

Conclusion

The synthesis of this compound via the base-catalyzed Michael addition of ethanol to acrylonitrile is a robust and efficient chemical transformation. While traditional homogeneous catalysts are effective, the adoption of heterogeneous solid base catalysts, such as K₂CO₃/ZSM-5, offers significant advantages in terms of product purification, catalyst reusability, and reduced environmental impact. Adherence to stringent safety protocols is paramount due to the hazardous nature of acrylonitrile. This guide provides the foundational knowledge and a practical framework for researchers to safely and effectively perform this valuable synthesis in a laboratory setting.

References

  • Hegde, C. N., Shetty, A., Greeshma, M. G., & Ramana, C. V. (2022). Michael additions of acrylonitrile with various alcohols over CO32−-resin. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2020). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Michael addition reaction. Wikipedia. Retrieved from [Link]

  • INEOS Nitriles. (n.d.). Acrylonitrile. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. Retrieved from [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. OSHA. Retrieved from [Link]

  • University of Windsor. (n.d.). Acrylonitrile - DESIGNATED SUBSTANCE. University of Windsor. Retrieved from [Link]

  • University of Waterloo. (2024). Acrylonitrile. University of Waterloo Safety Office. Retrieved from [Link]

  • Voica, C., et al. (2025). Cyanoethylation of alcohols catalyzed by a novel aqueous agar gel-entrapped NaOH catalyst. ResearchGate. Retrieved from [Link]

  • Narayanan, S., et al. (2025). Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin. ResearchGate. Retrieved from [Link]

Sources

Spectroscopic data of 3-Ethoxypropionitrile (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Ethoxypropionitrile

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 3-Ethoxypropionitrile (CAS No: 2141-62-0), a key intermediate in various chemical syntheses. As researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structural elucidation, purity assessment, and quality control. This document moves beyond a simple data dump, offering insights into the causality behind the observed spectral features based on the molecule's structure.

The structural integrity of 3-Ethoxypropionitrile is confirmed through a multi-technique approach, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each protocol described herein is designed to be a self-validating system, ensuring technical accuracy and reproducibility.

Molecular Structure and Overview

3-Ethoxypropionitrile (C₅H₉NO, Molecular Weight: 99.13 g/mol ) is a bifunctional molecule containing both an ether and a nitrile group.[1] This unique combination dictates its chemical properties and provides distinct spectroscopic handles for its identification.

Caption: Molecular structure of 3-Ethoxypropionitrile with proton and carbon designations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Ethoxypropionitrile, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: NMR
  • Sample Preparation: Prepare a solution of ~5-10 mg of 3-Ethoxypropionitrile in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined residual solvent peak.

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled sequence (e.g., zgpg30) is used to produce singlets for each unique carbon, simplifying the spectrum.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum exhibits three distinct sets of signals corresponding to the three unique proton environments in the molecule. The ethyl group gives its characteristic triplet-quartet pattern, while the propionitrile backbone protons appear as two triplets.

LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a1.22Triplet3H7.0-O-CH₂-CH₃
b3.52Quartet2H7.0-O-CH₂ -CH₃
c2.62Triplet2H6.3-O-CH₂-CH₂ -CN
d3.65Triplet2H6.3-O-CH₂ -CH₂-CN

Source: Spectral data available from ChemicalBook.[2]

Causality Behind the Spectrum:

  • Protons 'a' and 'b': The classic ethyl group signature. The methyl protons ('a') are split into a triplet by their two neighbors on carbon 'b'. Conversely, the methylene protons ('b') are split into a quartet by the three protons of the methyl group ('a'). Both share the same coupling constant, J = 7.0 Hz.

  • Protons 'c' and 'd': These two methylene groups form an ethyl-like system. The protons on carbon 'c', adjacent to the electron-withdrawing nitrile group, are deshielded and appear as a triplet due to their coupling with the two protons on carbon 'd'. The protons on carbon 'd', adjacent to the electronegative oxygen atom, are further deshielded and also appear as a triplet, coupling with the protons on carbon 'c'.

Caption: ¹H-¹H spin-spin coupling network in 3-Ethoxypropionitrile.

¹³C NMR Spectroscopy: Data and Interpretation

The proton-decoupled ¹³C NMR spectrum shows five distinct signals, one for each unique carbon atom in the molecule, including the nitrile carbon.

LabelChemical Shift (δ, ppm)Assignment
a15.1-O-CH₂-C H₃
b66.5-O-C H₂-CH₃
c18.9-O-CH₂-C H₂-CN
d64.8-O-C H₂-CH₂-CN
e117.8-C ≡N

Source: Spectral data available from ChemicalBook and SpectraBase.[3][4]

Causality Behind the Spectrum:

  • Aliphatic Carbons ('a', 'b', 'c', 'd'): The chemical shifts are consistent with sp³ hybridized carbons. Carbons bonded to the highly electronegative oxygen atom ('b' and 'd') are significantly deshielded and appear downfield (~65-67 ppm). The methyl carbon ('a') is the most shielded, appearing furthest upfield.

  • Nitrile Carbon ('e'): The carbon of the nitrile group appears in its characteristic region around 115-125 ppm.[5][6] This distinct chemical shift is a highly diagnostic feature for the presence of a nitrile functional group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The spectrum of 3-Ethoxypropionitrile is dominated by absorptions from the C≡N, C-O, and C-H bonds.

Experimental Protocol: IR
  • Methodology: For a liquid sample like 3-Ethoxypropionitrile, an Attenuated Total Reflectance (ATR) accessory is the most convenient method. A single drop of the neat liquid is placed on the ATR crystal (e.g., diamond or ZnSe).

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument's software automatically subtracts the background to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Data and Interpretation
Wavenumber (cm⁻¹)IntensityVibrational Mode
2970-2860StrongC-H (sp³) stretching
2250Strong, SharpC≡N (Nitrile) stretching
1110StrongC-O (Ether) stretching

Source: Spectral data available from ChemicalBook and general IR correlation tables.[7][8][9]

Causality Behind the Spectrum:

  • C≡N Stretch: The most diagnostic peak is the strong, sharp absorption at ~2250 cm⁻¹.[6][8] The carbon-nitrogen triple bond is strong and has a significant change in dipole moment during its stretching vibration, leading to a prominent and easily identifiable peak in a relatively uncluttered region of the spectrum.[7]

  • C-O Stretch: The strong band around 1110 cm⁻¹ is characteristic of the C-O single bond stretching vibration in an aliphatic ether.

  • C-H Stretch: The absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching in the methyl and methylene groups.

Caption: Key functional group vibrations for 3-Ethoxypropionitrile in IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Experimental Protocol: MS
  • Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for volatile, small organic molecules. It provides reproducible fragmentation patterns.

  • Sample Introduction: The liquid sample is introduced into the ion source via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

  • Analysis: The generated ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

MS Data and Interpretation

The mass spectrum provides the molecular weight and key structural fragments.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 99 , corresponding to the molecular formula C₅H₉NO.[2] Its presence confirms the molecular weight of the compound.

Key Fragmentation Pathways: The fragmentation is driven by the presence of the ether and nitrile functionalities. Ethers typically undergo α-cleavage (cleavage of a bond adjacent to the oxygen) and C-O bond cleavage.[10][11]

m/zProposed FragmentNotes
99[CH₃CH₂OCH₂CH₂CN]⁺Molecular Ion (M⁺)
84[CH₂OCH₂CH₂CN]⁺Loss of a methyl radical (•CH₃) via α-cleavage.
70[OCH₂CH₂CN]⁺Loss of an ethyl radical (•CH₂CH₃).
59[CH₃CH₂O=CH₂]⁺α-cleavage, loss of •CH₂CN radical. This is a very common and stable oxonium ion for ethyl ethers.
54[CH₂=CH-CN]⁺Loss of ethoxy radical (•OCH₂CH₃).
45[CH₃CH₂O]⁺Cleavage of the O-CH₂ bond.

digraph "MS_Fragmentation" {
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];

M [label="[C₅H₉NO]⁺\nm/z = 99", style=filled, fillcolor="#F1F3F4"]; F84 [label="[C₄H₆NO]⁺\nm/z = 84"]; F70 [label="[C₃H₄NO]⁺\nm/z = 70"]; F59 [label="[C₃H₇O]⁺\nm/z = 59", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F54 [label="[C₃H₃N]⁺\nm/z = 54"];

M -> F84 [label="- •CH₃"]; M -> F70 [label="- •C₂H₅"]; M -> F59 [label="- •CH₂CN\n(α-cleavage)", color="#EA4335"]; M -> F54 [label="- •OC₂H₅"]; }

Caption: Proposed major fragmentation pathways for 3-Ethoxypropionitrile under EI-MS.

Safety and Handling

3-Ethoxypropionitrile is a combustible liquid and can cause skin and serious eye irritation.[12] Appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from heat and ignition sources.[13][14]

Conclusion

The spectroscopic characterization of 3-Ethoxypropionitrile is unambiguous. ¹H and ¹³C NMR define the complete carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical nitrile and ether functional groups, while mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This comprehensive dataset serves as a reliable fingerprint for the identification and quality assessment of 3-Ethoxypropionitrile in any research or development setting.

References

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. Retrieved from [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Ethoxypropionitrile - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Retrieved from [Link]

  • Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). Propanenitrile, 3-ethoxy-. National Institutes of Health. Retrieved from [Link]

  • NIST. (n.d.). Propanenitrile, 3-ethoxy-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Ethoxypropionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Isomeric Landscape of Ethoxypropionitrile

In the realm of fine chemical intermediates, precise nomenclature is paramount. The subject of this guide, nominally "2-Ethoxypropionitrile," presents a common challenge in chemical databases and commercial listings. Extensive research reveals that the designation "this compound" is frequently used as a synonym for its isomer, 3-Ethoxypropionitrile (CAS No. 2141-62-0). The vast majority of available technical data, from physical constants to spectroscopic analyses and reaction protocols, pertains to the 3-isomer. Consequently, this guide will focus comprehensively on the properties and protocols associated with 3-Ethoxypropionitrile, while acknowledging the existing ambiguity. This approach ensures scientific integrity by grounding the discussion in verifiable data. For researchers specifically interested in the 2-isomer, it is crucial to verify the structure of any acquired material through analytical means, as it is the less common and less documented of the two positional isomers.

Introduction to 3-Ethoxypropionitrile: A Versatile Synthetic Building Block

3-Ethoxypropionitrile is a bifunctional organic compound featuring both a nitrile (-C≡N) and an ether (-O-) functional group.[1] This unique combination imparts a valuable reactivity profile, establishing it as a significant C3 building block in organic synthesis.[1] Its utility is particularly noted in the pharmaceutical and agrochemical industries, where it serves as a versatile intermediate for the construction of more complex molecular architectures.[2][3] The compound is a colorless to pale yellow liquid with a characteristic faint nitrile odor.[2]

Physicochemical Properties of 3-Ethoxypropionitrile

The physical and chemical properties of 3-Ethoxypropionitrile are summarized in the table below, providing a concise reference for laboratory and process development applications.

PropertyValueSource(s)
CAS Number 2141-62-0[4][5]
Molecular Formula C₅H₉NO[5]
Molecular Weight 99.13 g/mol [5]
Appearance Colorless to light yellow clear liquid[2][5]
Boiling Point 171 °C[5][6]
Density 0.894 - 0.911 g/cm³[4][5]
Refractive Index 1.4075 - 1.41[5][6]
Flash Point 63 - 64 °C[5][6]
Solubility Moderately soluble in organic solvents (ethanol, ether, acetone); slightly soluble in water.[2][3]
Hydrogen Bond Acceptor Count 2[2]
Hydrogen Bond Donor Count 0[5]
Rotatable Bond Count 3[2]
Topological Polar Surface Area 33 Ų[2]

Synthesis of 3-Ethoxypropionitrile: The Cyanoethylation of Ethanol

The most prevalent and industrially viable method for the synthesis of 3-Ethoxypropionitrile is the base-catalyzed Michael addition of ethanol to acrylonitrile. This reaction, a classic example of cyanoethylation, is efficient and proceeds under relatively mild conditions.[7]

Reaction Principle

The reaction mechanism involves the deprotonation of ethanol by a base to form the ethoxide ion, a potent nucleophile. The ethoxide then attacks the β-carbon of acrylonitrile, which is electrophilic due to the electron-withdrawing nature of the nitrile group. The resulting enolate is then protonated by the solvent (ethanol) to yield the final product, 3-Ethoxypropionitrile.

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of 3-Ethoxypropionitrile.

Materials and Reagents:

  • Ethanol (anhydrous)

  • Acrylonitrile

  • Sodium hydroxide (or other suitable base catalyst)

  • Stirring apparatus

  • Reaction vessel with temperature control

  • Distillation apparatus

Procedure:

  • To a reaction vessel containing anhydrous ethanol, add a catalytic amount of sodium hydroxide.

  • Control the temperature of the reactor, and slowly add acrylonitrile dropwise to the ethanol/catalyst mixture. The reaction is exothermic, and the temperature should be maintained within a safe and optimal range.[8][9]

  • After the addition is complete, continue to stir the reaction mixture at a controlled temperature for a period to ensure the reaction goes to completion.[8][9]

  • Upon completion, the reaction mixture can be neutralized with a suitable acid.

  • The crude 3-Ethoxypropionitrile can be purified by vacuum distillation to yield a product with a purity of >97%.[8][9]

Synthesis_Workflow reagents Ethanol + Acrylonitrile + Base Catalyst reaction_vessel Reaction Vessel (Temperature Controlled) reagents->reaction_vessel reaction Cyanoethylation (Michael Addition) reaction_vessel->reaction neutralization Neutralization reaction->neutralization distillation Vacuum Distillation neutralization->distillation product Purified 3-Ethoxypropionitrile distillation->product

Caption: Workflow for the synthesis of 3-Ethoxypropionitrile.

Spectroscopic Characterization

The structural elucidation of 3-Ethoxypropionitrile is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Ethoxypropionitrile exhibits characteristic absorption bands corresponding to its functional groups. A strong, sharp peak around 2250 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. The C-O-C stretching of the ether linkage typically appears in the region of 1100-1200 cm⁻¹. The C-H stretching vibrations of the alkyl groups are observed below 3000 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a clear map of the proton environments in the molecule. The ethyl group will show a triplet for the methyl protons and a quartet for the methylene protons. The two methylene groups adjacent to the ether oxygen and the nitrile group will appear as distinct triplets. The ¹³C NMR spectrum will show five distinct signals corresponding to the five unique carbon atoms in the molecule.[11]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M+) for 3-Ethoxypropionitrile would be observed at m/z = 99. Common fragmentation patterns would involve the loss of alkyl fragments from the ethoxy group and cleavage adjacent to the ether and nitrile functionalities.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 3-Ethoxypropionitrile is dictated by its two primary functional groups: the nitrile and the ether.

  • Nitrile Group Reactivity: The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or an amide, reduction to a primary amine, and reaction with organometallic reagents to form ketones. These transformations are fundamental in building more complex molecular scaffolds.

  • Ether Linkage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

The cyanoethyl group is a key pharmacophore and a versatile synthetic handle in drug discovery. The process of cyanoethylation is used to introduce this moiety into molecules, often to modify their physicochemical properties or to serve as a precursor for other functional groups.[7] For instance, the nitrile can be a bioisostere for a carbonyl group or can be used to improve metabolic stability. The ability to readily convert the nitrile to an amine or a carboxylic acid makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[12][13]

Reactivity_and_Applications cluster_reactivity Chemical Reactivity cluster_products Synthetic Products cluster_applications Applications in Drug Development start 3-Ethoxypropionitrile hydrolysis Hydrolysis start->hydrolysis reduction Reduction start->reduction organometallic Reaction with Organometallics start->organometallic pharmacophore Pharmacophore (e.g., bioisostere) start->pharmacophore acid Carboxylic Acid / Amide hydrolysis->acid amine Primary Amine reduction->amine ketone Ketone organometallic->ketone intermediate Intermediate for Bioactive Molecules acid->intermediate amine->intermediate ketone->intermediate

Caption: Reactivity and applications of 3-Ethoxypropionitrile.

Safety and Handling

3-Ethoxypropionitrile is a combustible liquid and should be handled with appropriate safety precautions.[5] It is known to cause skin and serious eye irritation.[5] Therefore, the use of personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. All handling should be performed in a well-ventilated area, preferably in a fume hood. Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5]

Conclusion

3-Ethoxypropionitrile, often referred to as this compound in commercial and some database sources, is a valuable and versatile chemical intermediate. Its well-defined physical and chemical properties, coupled with a straightforward synthetic route, make it an important building block in organic synthesis. The reactivity of its nitrile and ether functional groups provides multiple avenues for the construction of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. A clear understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.

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  • Glen Research. (2025). Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Retrieved from [Link]

  • Google Patents. (n.d.). CN102295578A - Synthetic method of 3,3-diethoxypropionitrile.
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An In-depth Technical Guide to the Nomenclature and Synonyms of Ethoxypropionitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, precision in chemical nomenclature is paramount. Ambiguity in a compound's name can lead to costly errors in procurement, experimental design, and regulatory documentation. This guide provides a definitive clarification on the alternate names for ethoxypropionitrile, focusing on the commonly encountered but often misidentified "2-Ethoxypropionitrile."

The Critical Distinction: this compound vs. 3-Ethoxypropionitrile

A thorough review of chemical literature and supplier databases reveals a crucial point of clarification: the term "this compound" is predominantly used as a synonym for 3-Ethoxypropionitrile . As of the date of this publication, a distinct, commercially available, and well-documented compound with the Chemical Abstracts Service (CAS) number for this compound is not readily found. This suggests that "this compound" is often a misnomer for its isomer, 3-Ethoxypropionitrile.

The basis for this clarification lies in the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for nitriles. In the case of propionitrile, the carbon atom of the nitrile group (-C≡N) is designated as carbon 1 (C1).[1][2] Consequently, the subsequent carbon atoms are numbered C2 and C3. Therefore:

  • This compound would have the ethoxy group (-OCH2CH3) attached to the second carbon (the α-carbon).

  • 3-Ethoxypropionitrile has the ethoxy group attached to the third carbon (the β-carbon).

The vast majority of scientific literature and chemical supplier catalogs refer to the compound with the CAS number 2141-62-0 , which is unequivocally 3-Ethoxypropionitrile .

Definitive Identification of 3-Ethoxypropionitrile

To ensure clarity and accuracy in all research and development endeavors, it is essential to use the correct identifiers for this compound.

  • IUPAC Name: 3-ethoxypropanenitrile

  • CAS Number: 2141-62-0

  • Molecular Formula: C5H9NO

  • Chemical Structure:

Comprehensive List of Synonyms and Alternate Names

3-Ethoxypropionitrile is known by a variety of names in the chemical literature and commercial listings. Understanding these synonyms is crucial for comprehensive literature searches and accurate material sourcing.

Systematic and Semi-Systematic Names:

  • Propanenitrile, 3-ethoxy-

  • Propionitrile, 3-ethoxy-

  • 3-Ethoxypropanenitrile

  • 3-Ethoxypropiononitrile

Common Names and Trivial Names:

  • beta-Ethoxypropionitrile (β-Ethoxypropionitrile)

  • 2-Cyanoethyl ethyl ether

The use of "beta" (β) in "beta-Ethoxypropionitrile" is a common naming convention that refers to the position of the substituent on the carbon atom that is beta to the nitrile functional group.[3] The carbon adjacent to the nitrile group (C2) is the alpha (α) carbon, and the next carbon (C3) is the beta (β) carbon. This aligns with the IUPAC numbering where the ethoxy group is on the third carbon.

Database and Regulatory Identifiers:

  • EINECS Number: 218-393-4

  • Beilstein Registry Number (BRN): 741924, 1720500

  • NSC Number: 7767

  • DSSTox Substance ID: DTXSID0051861

The following diagram illustrates the relationship between the primary IUPAC name and its various synonyms and identifiers.

G cluster_iupac Systematic Names cluster_common Common Names cluster_misnomer Positional Isomer (Often a Misnomer) cluster_identifiers Database Identifiers Propanenitrile, 3-ethoxy- Propanenitrile, 3-ethoxy- Propionitrile, 3-ethoxy- Propionitrile, 3-ethoxy- 3-Ethoxypropiononitrile 3-Ethoxypropiononitrile beta-Ethoxypropionitrile beta-Ethoxypropionitrile 2-Cyanoethyl ethyl ether 2-Cyanoethyl ethyl ether This compound This compound CAS: 2141-62-0 CAS: 2141-62-0 EINECS: 218-393-4 EINECS: 218-393-4 BRN: 741924 BRN: 741924 NSC: 7767 NSC: 7767 3-Ethoxypropanenitrile 3-Ethoxypropanenitrile 3-Ethoxypropanenitrile->Propionitrile, 3-ethoxy- 3-Ethoxypropanenitrile->3-Ethoxypropiononitrile 3-Ethoxypropanenitrile->beta-Ethoxypropionitrile 3-Ethoxypropanenitrile->2-Cyanoethyl ethyl ether 3-Ethoxypropanenitrile->this compound often used incorrectly for 3-Ethoxypropanenitrile->CAS: 2141-62-0 3-Ethoxypropanenitrile->EINECS: 218-393-4 3-Ethoxypropanenitrile->BRN: 741924 3-Ethoxypropanenitrile->NSC: 7767

Caption: Relationship between the primary IUPAC name and its synonyms.

Summary of Key Identifiers

For quick reference, the following table summarizes the key identifiers for 3-Ethoxypropionitrile.

Identifier TypeValue
Primary IUPAC Name 3-ethoxypropanenitrile
CAS Number 2141-62-0
Molecular Formula C5H9NO
Common Synonym beta-Ethoxypropionitrile
Systematic Synonym Propanenitrile, 3-ethoxy-
EINECS Number 218-393-4
Beilstein Registry Number 741924, 1720500
Conclusion and Recommendations

The evidence from chemical databases and nomenclature guidelines strongly indicates that "this compound" is a commonly used but technically incorrect synonym for 3-Ethoxypropionitrile (CAS: 2141-62-0) . To maintain scientific integrity and avoid ambiguity in research and development, it is strongly recommended that professionals use the IUPAC name, 3-ethoxypropanenitrile , or the CAS number, 2141-62-0 , for all documentation, procurement, and experimental protocols. When encountering the term "this compound" in literature or supplier information, it is prudent to verify the CAS number to ensure the correct compound is being referenced.

References

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A Technical Guide to the Thermal Stability and Decomposition of 2-Ethoxypropionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Ethoxypropionitrile is a nitrile compound whose thermal stability is a critical parameter for its safe handling, storage, and use in research and development, particularly within the pharmaceutical and chemical synthesis sectors. This guide provides an in-depth examination of the thermal properties of this compound. It outlines the potential decomposition pathways, identifies hazardous byproducts, and presents comprehensive, field-proven methodologies for assessing its thermal stability. This document is intended for researchers, process chemists, and safety professionals, offering a framework for conducting rigorous thermal hazard assessments to ensure operational safety and regulatory compliance.

Introduction and Physicochemical Profile

This compound belongs to the family of aliphatic nitriles. While specific applications are not broadly documented in public literature, its structure suggests potential utility as a solvent or an intermediate in organic synthesis. The presence of both an ether linkage and a nitrile group dictates its chemical reactivity and physical properties. Understanding its thermal behavior is paramount, as nitriles can undergo energetic decomposition, sometimes with little warning, releasing toxic and flammable products.

A summary of its key physicochemical properties is essential for any safety assessment.

PropertyValueSource
CAS Number 2254-97-9-
Molecular Formula C₅H₉NO-
Molecular Weight 99.13 g/mol -
Boiling Point 72 - 73 °C (162 - 163 °F)
Melting Point -97 °C (-143 °F)
Density 0.742 g/cm³ at 25 °C (77 °F)
Vapor Pressure 5.2 kPa (at room temp, for propionitrile)[1]

The product is known to be a highly flammable liquid and vapor, and vapors may form an explosive mixture with air. It is chemically stable under standard ambient (room temperature) conditions.

Thermal Hazards and Decomposition Chemistry

The primary thermal hazard associated with this compound is its potential for exothermic decomposition at elevated temperatures. While the precise decomposition mechanism is not detailed in available literature, the decomposition of analogous nitrile and ether compounds suggests a pathway that can generate significant heat and toxic byproducts.

Key Hazards:

  • Exothermic Decomposition: The uncontrolled release of energy can lead to a rapid increase in temperature and pressure within a closed system, posing a risk of vessel rupture or explosion.

  • Toxic Gas Generation: Decomposition products are expected to include highly toxic gases. For related nitriles, these include carbon monoxide (CO), carbon dioxide (CO₂), and various nitrogen oxides (NOx)[1][2][3]. Critically, compounds containing the nitrile group can form hydrogen cyanide (HCN) under certain conditions, a potent toxin.

  • Flammability: The compound itself is highly flammable, and decomposition can generate flammable gases, increasing the risk of a fire or explosion if an ignition source is present.

The following diagram illustrates a logical workflow for assessing these thermal hazards, from initial screening to detailed process safety studies.

Thermal_Hazard_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Process Safety Simulation A Literature Review & SDS Analysis B Differential Scanning Calorimetry (DSC) A->B Identify potential exotherms C Thermogravimetric Analysis (TGA) B->C Confirm thermal event & quantify stability D TGA coupled with Mass Spec / FTIR C->D Identify mass loss & decomposition temp. E Reaction Calorimetry (RC1e / ARC) D->E Characterize off-gassing hazards F Develop Safe Operating Limits E->F Determine heat of reaction & pressure buildup TGA_Setup cluster_furnace Furnace Balance Microbalance Sample Sample Pan Balance->Sample Suspension Wire Reference Reference Pan Balance->Reference DataSystem Data Acquisition System Balance->DataSystem Sends Mass Signal GasIn Purge Gas Inlet (Nitrogen/Air) cluster_furnace cluster_furnace GasIn->cluster_furnace GasOut Gas Outlet (To EGA or Vent) TempControl Temperature Programmer TempControl->DataSystem Sends Temp Signal TempControl->cluster_furnace Controls Heat cluster_furnace->GasOut

Caption: Schematic of a Thermogravimetric Analysis (TGA) instrument.

Reaction Calorimetry

For process development, reaction calorimetry is used to measure the heat evolved during a chemical reaction under simulated plant conditions.[4][5] This technique is crucial for determining the cooling requirements and ensuring that a reaction involving this compound can be controlled on a large scale. It helps quantify the total heat of reaction and the rate of heat release, which are essential for designing safe manufacturing processes.[6]

Potential Decomposition Pathway

While the exact mechanism requires experimental validation (e.g., via TGA-MS), a plausible thermal decomposition pathway for this compound involves the cleavage of its weakest bonds and subsequent rearrangement and fragmentation. The C-C bond adjacent to the nitrile group and the C-O ether bond are likely points of initial fragmentation.

Decomposition_Pathway cluster_products Hazardous Decomposition Products Parent This compound (C₅H₉NO) CO Carbon Monoxide (CO) Parent->CO High Temperature (Thermal Stress) CO2 Carbon Dioxide (CO₂) Parent->CO2 High Temperature (Thermal Stress) NOx Nitrogen Oxides (NOx) Parent->NOx High Temperature (Thermal Stress) HCN Hydrogen Cyanide (HCN) (Potential) Parent->HCN High Temperature (Thermal Stress)

Caption: Potential hazardous products from thermal decomposition.

Safe Handling and Storage Recommendations

Based on an analysis of safety data, the following procedures are mandatory for the safe management of this compound.

AspectRecommendationCitation(s)
Storage Store in a well-ventilated, cool, and dry place. Keep containers tightly closed. Store locked up and away from heat, sparks, open flames, and other ignition sources.[7]
Handling Work under a chemical fume hood. Do not inhale substance/mixture. Use non-sparking tools and explosion-proof equipment. Take precautionary measures against static discharge.[1][8]
Personal Protective Equipment (PPE) Wear flame-retardant antistatic protective clothing, impervious gloves, and safety goggles with a face shield. Respiratory protection is required when vapors/aerosols are generated.[8]
Fire Fighting Use dry sand, dry chemical, or alcohol-resistant foam. Do not use a direct water jet. Water mist may be used to cool closed containers.[2]
Spill Response Cover drains and collect spills with liquid-absorbent material (e.g., Chemizorb®). Dispose of contaminated material at an approved waste disposal plant.

Conclusion

This compound is a flammable liquid that requires careful management due to its potential for exothermic decomposition at elevated temperatures. While stable at ambient conditions, it can decompose to produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides. A rigorous thermal hazard assessment, employing techniques such as DSC for screening and TGA for detailed stability analysis, is essential before this material is used in any process. The protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to characterize these risks, establish safe operating limits, and ensure the overall safety of their operations.

References

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  • TCI Chemicals. (2018). SAFETY DATA SHEET for 2-Iodo-2-methylpropionitrile.
  • Fisher Scientific. (2024).
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  • SciSpace. (1971). Differential scanning calorimetry methods in the determination of thermal properties of explosives.
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Health and safety data for 2-Ethoxypropionitrile handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Ethoxypropionitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound, a member of the aliphatic nitrile family, is a chemical intermediate utilized in specialized synthesis applications within research and pharmaceutical development. Its molecular structure, featuring both a nitrile group (-C≡N) and an ether linkage (-O-), dictates its unique reactivity and toxicological profile. The presence of the nitrile group raises inherent safety concerns due to the potential for metabolic release of cyanide, a potent inhibitor of cellular respiration.[1] Furthermore, its physical properties suggest a degree of flammability. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in the principles of risk assessment and the hierarchy of controls. The causality behind each procedural recommendation is explained to ensure a self-validating system of safety for laboratory personnel.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of a substance's inherent hazards is the foundation of safe laboratory practice. While specific toxicological data for this compound is limited, a reliable hazard profile can be constructed by examining its chemical class and data from close structural analogs, such as 2-methoxypropanenitrile.

Physical and Chemical Hazards

The primary physical hazard associated with this compound and similar short-chain aliphatic nitriles is flammability. Vapors can be heavier than air, potentially accumulating in low-lying areas and forming explosive mixtures with air.[2]

Table 1: Physical and Chemical Properties of Related Nitriles

Property 2,2-Diethoxypropionitrile 2-Methoxypropanenitrile[3] Propionitrile[4] General Remarks for this compound
Physical Form Liquid Liquid Liquid Assumed to be a liquid at STP.
Boiling Point 60 °C @ 20 mmHg 62°C /2.0kPa 97 °C Flammable with a relatively low boiling point.
Flash Point 44 °C (111.2 °F) - closed cup Not available 2 °C (36 °F) - closed cup High Flammability Hazard. Must be treated as a flammable liquid.
Density 0.918 g/mL at 25 °C Not available 0.783 g/mL at 25 °C Likely less dense than water.
Vapor Hazards Vapors may form explosive mixtures with air.[5] Vapors may form explosive mixtures with air. Vapors may form explosive mixtures with air. Ignition sources must be strictly controlled.

| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[4][6] | Stable under proper conditions. Incompatible with oxidizing agents. | Stable under normal conditions. Incompatible with strong oxidizing agents, acids, bases, and reducing agents.[4] | Avoid contact with strong oxidizers, acids, and bases to prevent vigorous or exothermic reactions. |

Health Hazards and Toxicological Concerns

The principal toxicological concern with aliphatic nitriles is their ability to cause harm through multiple routes of exposure and the potential for severe systemic effects.

  • Acute Toxicity: Based on analogs, this compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[3] The toxicity of aliphatic nitriles is often linked to their in-vivo metabolism, which can liberate cyanide.[1] Cyanide is a potent systemic poison that inhibits cytochrome c oxidase, a critical enzyme in cellular respiration.[1]

  • Irritation: The compound is expected to cause serious eye irritation and skin irritation.[3][7] Prolonged or repeated skin contact may lead to dermatitis.

  • Respiratory Effects: Inhalation of vapors may cause respiratory tract irritation.[8] High concentrations could lead to systemic effects similar to ingestion or dermal absorption, including dizziness or drowsiness.[5]

Section 2: Risk Assessment and Exposure Control

Managing the risks associated with this compound requires a systematic approach based on the hierarchy of controls. This framework prioritizes the most effective control measures to protect laboratory personnel.

HierarchyOfControls Elimination Elimination Substitution Substitution label_most Most Effective Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (PPE) label_least Least Effective EmergencyResponse start Incident Occurs (Spill, Fire, Exposure) assess Assess Situation Is the area safe? start->assess spill Chemical Spill assess->spill Spill fire Fire assess->fire Fire exposure Personal Exposure assess->exposure Exposure spill_small Small & Contained Spill spill->spill_small Assess Size spill_large Large or Uncontrolled Spill spill->spill_large Assess Size fire_small Small & Incipient Fire fire->fire_small Assess Size fire_large Large or Spreading Fire fire->fire_large Assess Size exposure_skin Skin/Eye Contact exposure->exposure_skin exposure_inhale Inhalation exposure->exposure_inhale handle_small_spill 1. Alert others in area. 2. Don appropriate PPE. 3. Cover with inert absorbent. 4. Collect into waste container. spill_small->handle_small_spill handle_large_spill 1. Evacuate immediate area. 2. Activate fire alarm. 3. Call Emergency Services (911). 4. Close doors to confine vapors. spill_large->handle_large_spill report Report Incident to Supervisor and EHS Department handle_small_spill->report handle_small_fire Use appropriate fire extinguisher (CO2, dry chemical) ONLY if trained and escape route is clear. fire_small->handle_small_fire handle_large_fire 1. DO NOT FIGHT FIRE. 2. Activate fire alarm. 3. Evacuate building. 4. Call Emergency Services (911). fire_large->handle_large_fire handle_small_fire->report handle_skin_exposure 1. Remove contaminated clothing. 2. Flush affected area with water for at least 15 minutes (Safety Shower/Eyewash). 3. Seek immediate medical attention. exposure_skin->handle_skin_exposure handle_inhalation 1. Move victim to fresh air. 2. Call Emergency Services (911). 3. Provide Safety Data Sheet to responders. exposure_inhale->handle_inhalation handle_skin_exposure->report handle_inhalation->report

Sources

An In-depth Technical Guide to the Environmental Fate and Ecotoxicity Assessment of 2-Ethoxypropionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethoxypropionitrile is a nitrile compound whose environmental footprint is not well-documented in publicly accessible literature. For researchers, scientists, and professionals in drug development, understanding the potential environmental impact of novel or understudied chemicals is a critical component of responsible product stewardship and regulatory compliance. The absence of comprehensive data for this compound necessitates a structured, scientifically rigorous approach to its environmental risk assessment.

This guide provides a detailed methodological framework for characterizing the environmental fate and ecotoxicity of this compound. Rather than presenting existing data, this document serves as an expert-led roadmap, detailing the essential experimental protocols and the scientific rationale behind them. By following this framework, researchers can generate the necessary data to perform a robust environmental risk assessment. The methodologies described are grounded in the internationally recognized Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, ensuring data quality and mutual acceptance across regulatory bodies.[1][2]

Part 1: Foundational Physicochemical Properties

Before assessing environmental behavior, a baseline understanding of a chemical's physical and chemical properties is essential. These parameters govern how a substance will partition between air, water, soil, and biota. Experimental determination of these properties is the crucial first step.

Key Physicochemical Parameters for this compound

PropertyOECD GuidelineSignificance for Environmental Assessment
Water Solubility OECD 105Determines the concentration of the substance that can exist in the aqueous phase, influencing its bioavailability and transport in water.
Vapour Pressure OECD 104Indicates the tendency of the substance to volatilize from soil and water surfaces into the atmosphere.
n-Octanol/Water Partition Coefficient (Kow) OECD 107, 117, or 123A key indicator of a substance's lipophilicity and its potential to bioaccumulate in organisms. Essential for predicting partitioning behavior.
Dissociation Constant in Water (pKa) OECD 112Determines if the substance will exist in an ionized or non-ionized form at different environmental pH values, which significantly affects its solubility, adsorption, and bioavailability.

Part 2: Environmental Fate Assessment

Environmental fate studies determine what happens to this compound when it is released into the environment. This involves assessing its persistence, degradation pathways, and mobility.

Biodegradation: The Role of Microorganisms

Biodegradation is a primary mechanism for the breakdown of organic chemicals in the environment.[3] Testing is tiered, starting with an assessment of "ready" biodegradability, which simulates conditions in an aerobic aquatic environment.

A test for ready biodegradability provides stringent conditions where a positive result indicates the substance is likely to be rapidly and completely biodegraded in a variety of aerobic environments.[3][4] The Manometric Respirometry Test is a suitable choice.

Experimental Protocol: OECD 301F - Manometric Respirometry Test

  • Principle: A solution of this compound in a mineral medium is inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant.[3][5]

  • Setup: The test is conducted in sealed vessels connected to a respirometer, which measures oxygen consumption over time.[6]

  • Incubation: The vessels are incubated in the dark at a constant temperature for 28 days.

  • Measurement: The oxygen consumed by the microbial population is measured and compared to the theoretical oxygen demand (ThOD) of this compound.[5][7]

  • Endpoint: The percentage of biodegradation is calculated.

  • Interpretation: If the substance reaches ≥ 60% biodegradation within a 10-day window during the 28-day test, it is considered "readily biodegradable".[3][7]

G cluster_prep Preparation cluster_incubation Incubation & Measurement (28 days) cluster_analysis Data Analysis cluster_result Conclusion A Prepare Mineral Medium B Add this compound (Test Substance) A->B C Inoculate with Activated Sludge B->C D Seal in Respirometer Flasks C->D E Measure O2 Consumption Continuously D->E F Calculate % Biodegradation vs. ThOD E->F G Assess 10-Day Window F->G H Readily Biodegradable (>=60% in 10d window) G->H I Not Readily Biodegradable G->I

Workflow for OECD 301F Ready Biodegradability Test.

If a substance is not readily biodegradable, its potential for inherent biodegradation is assessed under conditions more favorable for degradation.[8]

Experimental Protocol: OECD 302B - Zahn-Wellens/EVPA Test

  • Principle: This test exposes the substance to a higher concentration of microorganisms and for a longer adaptation period.[9][10]

  • Setup: A mixture of this compound, mineral nutrients, and a large amount of activated sludge is aerated for up to 28 days.[9]

  • Measurement: The removal of Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) is monitored over time.[8][9]

  • Interpretation: A removal of >70% is considered evidence of inherent, ultimate biodegradability.[8] A result between 20% and 70% suggests inherent, primary biodegradation.

Abiotic Degradation

Abiotic processes, such as hydrolysis and photolysis, can also contribute to the degradation of a chemical in the environment.

Hydrolysis as a Function of pH (OECD 111)

Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for some substances.[11][12] The rate of this reaction is often dependent on pH.

  • Principle: The stability of this compound is tested in sterile aqueous buffer solutions at environmentally relevant pH values (typically 4, 7, and 9).[13][14][15]

  • Procedure: A preliminary test is conducted at an elevated temperature (e.g., 50°C) to quickly determine if hydrolysis is likely to occur.[14][15]

  • Main Test: If significant hydrolysis is observed, a main test is performed at various temperatures to determine the hydrolysis rate constants and half-life at each pH.[13]

  • Endpoint: The key outputs are the rate constant (k) and the half-life (t1/2) of the substance at different pH values.

Environmental Partitioning: Adsorption-Desorption

The tendency of a chemical to bind to soil and sediment particles determines its mobility. High adsorption can lead to accumulation in soil and sediment, while low adsorption can result in leaching to groundwater.

Experimental Protocol: OECD 106 - Batch Equilibrium Method

  • Principle: This method measures the distribution of this compound between the soil/sediment and the aqueous phase at equilibrium.[16][17][18]

  • Procedure:

    • Samples of different, well-characterized soils are agitated with aqueous solutions of this compound for a defined period to reach equilibrium.[19]

    • The phases are then separated by centrifugation.

    • The concentration of the substance is measured in the aqueous phase. The amount adsorbed to the soil is calculated by the difference from the initial concentration.[19]

  • Endpoints: The primary outputs are the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc). The Koc value is particularly useful for comparing the adsorption potential of a chemical across different soils.[20]

G A Prepare Soil Samples (Multiple Types) C Combine Soil and Solution in Test Vessels A->C B Prepare Aqueous Solution of this compound B->C D Agitate to Reach Equilibrium C->D E Separate Phases (Centrifugation) D->E F Analyze Aqueous Phase Concentration E->F G Calculate Adsorbed Amount (by difference) F->G H Determine Kd and Koc Coefficients G->H

Workflow for OECD 106 Soil Adsorption-Desorption Test.

Part 3: Ecotoxicological Assessment

Ecotoxicity testing evaluates the potential for a substance to cause harm to living organisms in the environment. A standard base set of tests across different trophic levels is required to characterize the acute hazard.

Aquatic Ecotoxicity

The aquatic compartment is a primary recipient of many chemical contaminants. Therefore, a base set of acute tests on an alga, an invertebrate, and a fish is fundamental.

Aquatic Ecotoxicity Test Battery

Trophic LevelTest OrganismGuidelineDurationEndpointSignificance
Primary Producer (Algae) Pseudokirchneriella subcapitataOECD 20172 hoursEC50 (Growth Inhibition)Assesses impact on the base of the aquatic food web.[21][22][23][24]
Primary Consumer (Invertebrate) Daphnia magnaOECD 20248 hoursEC50 (Immobilisation)Represents impact on a key link between primary producers and higher trophic levels.[25][26][27][28]
Secondary Consumer (Fish) Danio rerio (Zebrafish)OECD 20396 hoursLC50 (Lethal Concentration)Provides data on acute toxicity to vertebrates.[29][30][31][32][33]

Experimental Protocol Summaries

  • OECD 201 (Alga, Growth Inhibition Test): Exponentially growing algal cultures are exposed to a range of concentrations of this compound for 72 hours.[24][34] The inhibition of growth, measured by cell count or fluorescence, is compared to a control to determine the EC50, the concentration causing a 50% reduction in growth.[34]

  • OECD 202 (Daphnia sp., Acute Immobilisation Test): Young daphnids are exposed to various concentrations of the test substance for 48 hours.[28][35] The EC50 is the concentration that immobilizes 50% of the daphnids.[35]

  • OECD 203 (Fish, Acute Toxicity Test): Fish are exposed to a series of concentrations for 96 hours in either a static or semi-static system.[31][32] Mortality is recorded at 24, 48, 72, and 96 hours to calculate the LC50, the concentration lethal to 50% of the test fish.[30][33]

G cluster_aquatic Aquatic Ecotoxicity Base-Set Testing A OECD 201 Algal Growth Inhibition (72 hr) Endpoint_A EC50 (Growth) A->Endpoint_A B OECD 202 Daphnia Immobilisation (48 hr) Endpoint_B EC50 (Immobilisation) B->Endpoint_B C OECD 203 Fish Acute Toxicity (96 hr) Endpoint_C LC50 (Mortality) C->Endpoint_C Input This compound Input->A Input->B Input->C

Standard Aquatic Ecotoxicity Testing Battery.
Terrestrial Ecotoxicity

If a substance is likely to reach the soil environment (e.g., through land application or sludge disposal), its effects on soil-dwelling organisms must be evaluated.

Key Terrestrial Ecotoxicity Tests

CompartmentTest Organism/SystemGuidelineDurationEndpointSignificance
Soil Macroorganisms Eisenia fetida (Earthworm)OECD 20714 daysLC50 (Mortality), EC50 (Biomass change)Earthworms are key indicators of soil health and ecosystem function.[36][37][38][39]
Soil Microorganisms Soil MicrofloraOECD 21628+ daysEffect on Nitrogen Transformation RateAssesses the impact on crucial nutrient cycling processes driven by soil microorganisms.[40][41][42][43]

Experimental Protocol Summaries

  • OECD 207 (Earthworm, Acute Toxicity Test): Adult earthworms are exposed to this compound in a standardized artificial soil for 14 days.[44] The endpoints are mortality (LC50) and sublethal effects like changes in body weight (EC50).[37]

  • OECD 216 (Soil Microorganisms, Nitrogen Transformation Test): The effect of the substance on the microbial conversion of organic nitrogen to nitrate is measured over at least 28 days.[41][42] A deviation of more than 25% from the control indicates a significant effect on soil microbial activity.[42]

Conclusion and Integrated Assessment

The comprehensive dataset generated by following the methodologies outlined in this guide will enable a robust assessment of the environmental fate and ecotoxicity of this compound. The results from fate studies (biodegradation, hydrolysis, adsorption) will determine the Predicted Environmental Concentration (PEC), while ecotoxicity studies will establish the Predicted No-Effect Concentration (PNEC).

By comparing the PEC to the PNEC, a risk characterization ratio can be calculated, allowing scientists and drug development professionals to determine if the substance poses a potential risk to the environment. This structured, guideline-based approach ensures scientific integrity, regulatory acceptance, and a responsible evaluation of a chemical's environmental profile, even in the absence of pre-existing data.

References

  • OECD (1981), OECD Guidelines for the Testing of Chemicals, Section 3: Environmental Fate and Behaviour, OECD Publishing, Paris.
  • Aropha (n.d.), OECD 302B: Inherent Biodegradability Test.
  • Aropha (n.d.), OECD 207: Earthworm Acute Toxicity Test.
  • Aropha (n.d.), OECD 202: Daphnia sp.
  • Situ Biosciences (n.d.), OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.
  • Situ Biosciences (n.d.), OECD 111 - Hydrolysis as a Function of pH.
  • ibacon GmbH (n.d.)
  • ibacon GmbH (n.d.), Revision of the Fish Acute Toxicity Testing Guideline OECD 203.
  • Situ Biosciences (n.d.), OECD 202: Daphnia Sp.
  • Situ Biosciences (n.d.), OECD 203: Fish, Acute Toxicity Test.
  • ibacon GmbH (n.d.), OECD 301/310: Ready Biodegradability Tests.
  • ibacon GmbH (n.d.), OECD 111: Hydrolysis as a Function of pH.
  • Biotecnologie B.T. Srl (n.d.)
  • Situ Biosciences (n.d.)
  • Biotecnologie B.T. Srl (n.d.), OECD TG 207: Earthworm, Acute Toxicity test.
  • Biotecnologie B.T. Srl (n.d.), OECD TG 202: Daphnia sp.
  • Biotecnologie B.T. Srl (n.d.), OECD TG 203: Fish, Acute Toxicity test.
  • Tox Lab (n.d.), Test No. 301: Ready Biodegradability.
  • BPC Instruments (n.d.), OECD 301 C & F.
  • Charles River (n.d.), OECD 207: Earthworm, acute toxicity tests.
  • Situ Biosciences (n.d.), OECD 302D - Inherent Biodegradability: Concawe Test.
  • Scymaris (n.d.), OECD 202: Daphnia sp.
  • Tox Lab (n.d.), Test No. 203: Fish, Acute Toxicity Test.
  • Charles River (n.d.)
  • Aropha (n.d.), OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.
  • Infinita Lab (2026), OECD 302 Inherent Biodegradability Testing in Compost.
  • Fera Science Ltd. (n.d.), Daphnia sp.
  • Charles River (n.d.)
  • ECETOC (n.d.), APPENDIX D: MEASUREMENT OF HYDROLYSIS.
  • IVAMI (n.d.), Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984).
  • Infinita Lab (2026), OECD 203 Fish Acute Toxicity Test.
  • Aropha (n.d.)
  • FAO, Effects on earthworms – Acute toxicity | Pesticide Registr
  • FAO, Ready biodegradability | Pesticide Registr
  • OECD (1984), Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris.
  • GLP (n.d.), OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50.
  • Charles River (n.d.)
  • OECD (2004), Test No. 111: Hydrolysis as a Function of pH, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.
  • OECD (1981), Test No. 302B: Inherent Biodegradability: Zahn-Wellens/ EVPA Test, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris.
  • OECD (2000), Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.
  • OECD (2011), Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris.
  • OECD (2009), Test No. 302B: Inherent Biodegradability: Zahn-Wellens/EVPA Test, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris.
  • ibacon GmbH (n.d.)
  • Smithers (2025)
  • Hingston, J. & Gibson, R. (n.d.)
  • 3E (2018), OECD guidelines for chemicals safety testing.
  • OECD (n.d.), Guidelines for the Testing of Chemicals.
  • Pedrinho, A. et al. (2024), The effect of natural products used as pesticides on the soil microbiota: OECD 216 nitrogen transformation test fails to identify effects that were detected via q-PCR microbial abundance measurement. Pest Manag Sci, 80(6), 2563-2576.
  • Fera Science Ltd. (n.d.)
  • Bartlett, C. et al. (2024), Soil-specific outcomes in the OECD 216 Nitrogen Transformation Test. Integr Environ Assess Manag, 20(5), 1611-1624.

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of 3-Ethoxypropionitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of 3-ethoxypropionitrile, a valuable intermediate in the pharmaceutical and agrochemical industries. Eschewing a rigid template, this document is structured to provide a narrative that combines historical context with detailed, practical insights into its chemical synthesis. We will explore the seminal mid-20th-century research that led to its initial preparation and trace the evolution of its synthesis through two primary pathways: the cyanoethylation of ethanol and the nucleophilic substitution of halo-ethers. This guide is designed for the senior application scientist, offering not just procedural steps, but the causal reasoning behind experimental choices, self-validating protocols, and a foundation in authoritative, verifiable references.

Introduction and Historical Context

3-Ethoxypropionitrile (C₅H₉NO), also known as β-ethoxypropionitrile, is a colorless to pale yellow liquid with a characteristic nitrile odor.[1] Its utility as a versatile building block in organic synthesis stems from the presence of both a nitrile and an ether functional group, allowing for a variety of chemical transformations.[1] While not known to occur naturally, it has become a significant intermediate in the industrial synthesis of more complex molecules.[1]

The first synthesis of 3-ethoxypropionitrile is reported to have occurred in the mid-20th century during a broader investigation into nitrile-based organic intermediates.[1] Our investigation pinpoints a seminal 1945 paper by W. P. Utermohlen, Jr. in the Journal of the American Chemical Society as a key early work detailing the synthesis of β-alkoxypropionitriles, the class of compounds to which 3-ethoxypropionitrile belongs. This work, focused on the preparation of γ-alkoxy-n-propylamines, laid the groundwork for the cyanoethylation route to this important nitrile.

Two principal synthetic routes have dominated the landscape of 3-ethoxypropionitrile preparation:

  • The Michael Addition of Ethanol to Acrylonitrile (Cyanoethylation): This method involves the base-catalyzed addition of ethanol to the activated double bond of acrylonitrile.

  • Nucleophilic Substitution: This approach utilizes a Williamson ether synthesis-like reaction, typically involving the reaction of an alkali metal cyanide with a β-ethoxyethyl halide.

This guide will delve into the historical development and technical nuances of both of these foundational methods.

The Dawn of Cyanoethylation: The Michael Addition Route

The addition of nucleophiles to activated alkenes, now widely known as the Michael addition, provided the first scalable and efficient route to 3-ethoxypropionitrile. The process of adding a compound with a labile hydrogen atom to acrylonitrile is specifically termed "cyanoethylation."[2][3]

Foundational Work and Mechanistic Insights

The cyanoethylation of alcohols is a base-catalyzed reaction. The base serves to deprotonate the alcohol, forming a more nucleophilic alkoxide ion. This alkoxide then attacks the β-carbon of acrylonitrile, which is electrophilic due to the electron-withdrawing nature of the nitrile group. A subsequent proton transfer from another alcohol molecule to the resulting carbanion yields the 3-alkoxypropionitrile and regenerates the alkoxide catalyst.

Diagram 1: Mechanism of Base-Catalyzed Cyanoethylation of Ethanol

Caption: Base-catalyzed mechanism for the synthesis of 3-ethoxypropionitrile.

Historical Experimental Protocol: Utermohlen (1945)

The 1945 publication by W. P. Utermohlen, Jr. provides a clear and authoritative early example of the cyanoethylation of ethanol. The primary goal of this work was the synthesis of γ-alkoxy-n-propylamines, for which β-alkoxypropionitriles were the necessary intermediates.

Experimental Protocol:

  • Catalyst Preparation: A solution of sodium ethoxide in absolute ethanol is prepared by dissolving metallic sodium in ethanol.

  • Reaction Setup: The ethanol-sodium ethoxide solution is placed in a flask equipped with a stirrer, thermometer, and a dropping funnel.

  • Addition of Acrylonitrile: Acrylonitrile is added dropwise to the ethanolic sodium ethoxide solution while maintaining the temperature between 20-30°C with external cooling.

  • Reaction Completion and Neutralization: After the addition is complete, the reaction mixture is stirred for a period, and then the catalyst is neutralized with acetic acid.

  • Isolation and Purification: The resulting mixture is fractionally distilled to isolate the 3-ethoxypropionitrile.

Modern Industrial Adaptation

Modern industrial processes for the cyanoethylation of ethanol to produce 3-ethoxypropionitrile have been refined for efficiency, safety, and cost-effectiveness.

Experimental Protocol (Exemplified from Patent Literature):

  • Reaction Setup: A reactor is charged with ethanol and a catalytic amount of a strong base, such as sodium ethoxide or sodium hydroxide.

  • Controlled Addition: Acrylonitrile is added dropwise to the reactor, with the temperature carefully controlled to manage the exothermic reaction, typically between 40-60°C.

  • Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to ensure the complete consumption of acrylonitrile.

  • Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the excess ethanol is often recovered by distillation. The crude 3-ethoxypropionitrile is then purified by vacuum distillation to achieve high purity (often >98%).

The Nucleophilic Substitution Pathway

An alternative and historically significant route to 3-ethoxypropionitrile involves the reaction of an alkali metal cyanide with a β-ethoxyethyl halide. This method is analogous to the Williamson ether synthesis, but instead of forming an ether linkage, a carbon-carbon bond is formed to introduce the nitrile group.

Mechanistic Considerations

This reaction proceeds via a classic Sₙ2 mechanism. The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbon atom bearing the halogen (a good leaving group, such as bromide or chloride). The success of this reaction is dependent on the choice of solvent and the reactivity of the halide.

Diagram 2: Sₙ2 Synthesis of 3-Ethoxypropionitrile

Caption: Sₙ2 mechanism for the synthesis of 3-ethoxypropionitrile.

A Classic Protocol: Organic Syntheses

A well-documented and reliable procedure for this method is provided in Organic Syntheses, a testament to its historical and practical significance. This procedure utilizes β-ethoxyethyl bromide as the starting material.[1]

Experimental Protocol:

  • Reaction Setup: A solution of sodium cyanide in water is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.

  • Addition of Alkyl Halide: A solution of β-ethoxyethyl bromide in 95% ethanol is added to the vigorously stirred sodium cyanide solution.

  • Reflux: The reaction mixture is gently refluxed for an extended period (e.g., 10 hours) to drive the reaction to completion.

  • Initial Distillation: The mixture is fractionally distilled to remove the bulk of the ethanol and water.

  • Extraction and Final Purification: The fraction containing the product is extracted with benzene. The benzene extracts are combined with the distillation residue, filtered to remove inorganic salts, and the final product is isolated by fractional distillation.[1]

Comparative Analysis of Synthesis Routes

The choice between the cyanoethylation and nucleophilic substitution routes depends on several factors, including the availability and cost of starting materials, desired yield and purity, and scalability.

ParameterCyanoethylation (Michael Addition)Nucleophilic Substitution
Starting Materials Ethanol and Acrylonitrileβ-Ethoxyethyl Halide and Alkali Metal Cyanide
Catalyst Base (e.g., NaOH, NaOEt)Not required (reagent is stoichiometric)
Typical Yields High (often >90%)Moderate (typically 50-60%)[1]
Byproducts Minimal, primarily polymers of acrylonitrile if not controlledAlkali metal halide salt
Reaction Conditions Mildly exothermic, requires temperature controlRequires prolonged reflux
Safety Considerations Acrylonitrile is toxic and carcinogenic.Alkali metal cyanides are highly toxic. β-ethoxyethyl halides are lachrymatory.
Industrial Scalability Generally preferred for large-scale production due to higher atom economy and yield.Can be used, but the generation of salt waste is a consideration.

Conclusion

The synthesis of 3-ethoxypropionitrile has a rich history rooted in the mid-20th-century exploration of nitrile chemistry. The two primary pathways, cyanoethylation and nucleophilic substitution, both remain viable methods for its preparation. The cyanoethylation of ethanol with acrylonitrile, first described in the context of alkoxyamine synthesis by Utermohlen, has emerged as the more efficient and industrially favored route due to its high yields and atom economy. The nucleophilic substitution method, while historically significant and well-documented, generally provides lower yields and involves the use of highly toxic cyanide salts. For the modern researcher and drug development professional, a thorough understanding of both the historical context and the practical nuances of these synthetic routes is essential for the informed application of 3-ethoxypropionitrile as a key building block in the development of novel chemical entities.

References

  • Harrison, G. C., & Diehl, H. (n.d.). β-ETHOXYPROPIONITRILE. Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (2023). Cyanoethylation. Retrieved from [Link]

  • Bruson, H. A. (1949).
  • Utermohlen, W. P., Jr. (1945). Preparation of γ-Alkoxy-n-propylamines. Journal of the American Chemical Society, 67(9), 1505–1506. [Link]

  • CN109369423B. (2021). Preparation method of 3-ethoxy propylamine. Google Patents.

Sources

Methodological & Application

Application Note & Protocol: 2-Ethoxypropionitrile as a Versatile Synthon for the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Ethoxypropionitrile is a bifunctional molecule possessing both a nitrile and an ether moiety, positioning it as a versatile yet underutilized building block in modern organic synthesis. The presence of an acidic α-proton, a modifiable cyano group, and a stable ethoxy substituent provides multiple avenues for synthetic manipulation. This guide details the chemical properties, reactivity, and safe handling of this compound. It provides robust, field-proven protocols for its application in constructing complex molecular architectures, with a particular focus on the synthesis of novel heterocyclic compounds, which are foundational in medicinal chemistry and drug development.[1] The protocols herein are designed to be self-validating, with in-depth explanations of the causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction to this compound: A Profile

This compound, at its core, is a propanenitrile backbone featuring an ethoxy group at the C2 position. This structure offers three primary reactive sites for synthetic chemists to exploit:

  • The α-Proton: The proton on the carbon adjacent to the nitrile group (C2) is acidic due to the electron-withdrawing nature of the cyano group. This allows for facile deprotonation to form a stabilized carbanion, a potent nucleophile for C-C bond formation.

  • The Nitrile Group: The cyano group is a versatile functional handle. It can participate in cycloaddition reactions to form heterocycles, be reduced to a primary amine, or be hydrolyzed to a carboxylic acid.

  • The Ether Linkage: The ethoxy group is generally stable under various reaction conditions, providing a point of molecular diversity and influencing the compound's solubility and electronic properties.

This combination makes this compound an attractive starting material for generating libraries of novel compounds, particularly for screening in drug discovery programs where heterocyclic scaffolds are of paramount importance.[1]

Physicochemical Properties
PropertyValue
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol
Appearance Colorless liquid (predicted)
Boiling Point ~150-160 °C (estimated)
Key Functional Groups Nitrile (-C≡N), Ether (-O-CH₂CH₃)

Critical Safety & Handling Protocols

Organic nitriles are often toxic and require careful handling. While specific data for this compound is limited, protocols should follow best practices for handling compounds of this class, such as propionitrile.[2]

General Precautions:

  • Work Environment: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of harmful vapors.[3][4] The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[4][5]

  • Ignition Sources: this compound is expected to be flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[2][3] Use explosion-proof equipment and non-sparking tools for transfers.[3][5]

Hazard ScenarioPrevention & Response Protocol
Inhalation Prevention: Use only in a chemical fume hood. Avoid breathing vapors.[2][3] Response: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or physician immediately.[2]
Skin Contact Prevention: Wear protective gloves and clothing.[4] Response: Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap. Seek immediate medical attention.[2]
Eye Contact Prevention: Wear safety goggles or a face shield.[5] Response: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
Ingestion Prevention: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][4] Response: Immediately call a POISON CENTER or physician. Rinse mouth. Do NOT induce vomiting.[4]
Spills Absorb the spill with an inert material (e.g., sand, vermiculite) and transfer it to a sealed container for disposal.[4] Prevent entry into drains.[3]
Disposal Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2]

Core Synthetic Transformations & Protocols

The true value of this compound is realized through its versatile reactivity. The following protocols provide detailed, step-by-step instructions for key synthetic transformations.

Alpha-Functionalization via Carbanion Formation

The acidity of the α-proton allows for deprotonation to form a nucleophilic carbanion, which can then be reacted with various electrophiles. This is a cornerstone of C-C bond formation.

Causality: The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) ensures rapid and complete deprotonation kinetically at the desired α-position, minimizing side reactions such as self-condensation or attack at the nitrile carbon.

This protocol details the reaction of the this compound carbanion with an alkyl halide.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • LDA Preparation: In the reaction flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Carbanion Formation: Add this compound (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution at -78 °C. Stir for 1 hour. A color change may be observed, indicating carbanion formation.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir for 2-4 hours, gradually warming to room temperature overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Core Reaction cluster_workup Step 3: Isolation & Purification LDA LDA Preparation (Diisopropylamine + n-BuLi in THF) Carbanion Carbanion Formation (-78 °C) LDA->Carbanion Add to... Start This compound Start->Carbanion Add to... Alkylation Electrophile Addition (Alkyl Halide) Carbanion->Alkylation Reacts with... Quench Quench with NH4Cl Alkylation->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product α-Alkylated Product Purify->Product

Fig 1. Experimental workflow for α-alkylation.
Synthesis of Novel Heterocycles

The nitrile group is an excellent precursor for building nitrogen-containing rings, which are prevalent in biologically active molecules.[1][6]

This protocol describes a condensation reaction with a 1,3-dicarbonyl compound, a common strategy for pyrimidine synthesis.[7]

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt) in ethanol

  • Anhydrous ethanol

  • Glacial acetic acid

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol under a nitrogen atmosphere.

  • Reactant Addition: Add this compound (1.0 equivalent), the 1,3-dicarbonyl compound (1.0 equivalent), and guanidine hydrochloride (1.1 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and neutralize by adding glacial acetic acid dropwise until the pH is ~7.

  • Isolation: A precipitate may form. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) or purified by column chromatography to yield the target pyrimidine.

G R1 This compound Base NaOEt, EtOH Reflux R1->Base R2 +  Guanidine R2->Base R3 +  1,3-Diketone R3->Base Condensation Initial Condensation Base->Condensation Forms intermediate Cyclization Intramolecular Cyclization Condensation->Cyclization Aromatization Dehydration/ Aromatization Cyclization->Aromatization Product Substituted Pyrimidine Aromatization->Product

Fig 2. Reaction mechanism for pyrimidine synthesis.
Transformation of the Nitrile Group

The nitrile itself can be converted into other valuable functional groups, expanding the synthetic possibilities.

Reduction of the nitrile yields a primary amine, a key functional group for amide bond formation or further derivatization.

Materials:

  • This compound derivative

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

Procedure:

  • Setup: In a flame-dried, three-necked flask under nitrogen, suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether.

  • Reactant Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of the this compound derivative (1.0 equivalent) in anhydrous diethyl ether dropwise.

    • Causality Note: The addition is performed slowly at 0 °C to control the highly exothermic reaction between LiAlH₄ and the nitrile.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Workup (Fieser method): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), then 15% aqueous NaOH (X mL), then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular white precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

  • Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine, which can be purified further if necessary.

Application Example: Multi-step Synthesis of a Novel Bioactive Scaffold

To demonstrate the synthetic utility of this compound, a hypothetical pathway to a novel 4-amino-5-aryl-6-ethyl-2-(1-ethoxyethyl)pyrimidine scaffold is proposed. This structure contains multiple points for diversification, making it an ideal candidate for a chemical library.

G Start This compound Step1 1. LDA, -78 °C 2. Benzaldehyde Start->Step1 Protocol 3.1 Intermediate1 Aldol Adduct Step1->Intermediate1 Step2 Guanidine, NaOEt Reflux Intermediate1->Step2 Protocol 3.2.1 Product Novel Pyrimidine Scaffold Step2->Product

Fig 3. Hypothetical synthesis of a novel pyrimidine scaffold.

This pathway first utilizes an aldol-type reaction (a variation of Protocol 3.1) to install an aryl group, followed by a cyclocondensation reaction (Protocol 3.2.1) to construct the pyrimidine core. The resulting scaffold is a novel chemical entity with potential biological activity.

Conclusion

This compound represents a powerful and versatile building block for synthetic chemists. Its unique combination of reactive sites—the acidic α-proton and the adaptable nitrile group—provides a reliable platform for the efficient construction of complex organic molecules. The protocols outlined in this guide serve as a robust starting point for researchers aiming to synthesize novel compounds for applications in drug discovery, materials science, and beyond. By understanding the core reactivity and adhering to strict safety protocols, scientists can unlock the full potential of this valuable synthon.

References

  • Propionitrile Safety Data Sheet. (2017).
  • CymitQuimica. (2023). Safety Data Sheet.
  • Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Org. Synth. Coll. Vol. 6, p.199 (1988); Vol. 55, p.25 (1976). [Link]

  • Organic Syntheses. (n.d.). Octaethylporphyrin. Org. Synth. Coll. Vol. 7, p.387 (1990); Vol. 64, p.175 (1986). [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

  • ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Borane-Ammonia and its use in the TiCl4-Catalyzed Hydroboration of 1-decene. Org. Synth. 2024, 101, 19-35. [Link]

  • ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. [Link]

  • Wikipedia. (n.d.). Drug precursors. [Link]

  • MDPI. (n.d.). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. [Link]

  • NIH National Library of Medicine. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives. [Link]

  • Ravimiamet. (2023). What are drug precursors?. [Link]

  • MDPI. (2018). Atmospheric Chemistry of 2-Methoxypropene and 2-Ethoxypropene: Kinetics and Mechanism Study of Reactions with Ozone. [Link]

  • Organic Syntheses. (n.d.). 3-Ethoxy-2-cyclohexenone. Org. Synth. Coll. Vol. 4, p.408 (1963); Vol. 35, p.58 (1955). [Link]

  • Istanbul Technical University. (2019). Synthesis, molecular structure and spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile as a functionalized phthalonitrile. [Link]

  • NIH National Library of Medicine. (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. [Link]

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Application Note: 2-Ethoxypropionitrile as a Versatile Synthon for High-Value Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nitrile functional group is a cornerstone of modern medicinal chemistry, prized for its unique electronic properties, metabolic stability, and versatile reactivity.[1][2][3] More than 30 pharmaceuticals approved by the FDA contain a nitrile moiety, highlighting its importance in drug design.[4] This application note explores the synthetic potential of 2-ethoxypropionitrile, a readily accessible α-alkoxy nitrile, as a precursor for a diverse range of pharmaceutical intermediates. We present detailed protocols for its conversion into three key structural classes: chiral amines, carboxylic acid derivatives, and heterocyclic scaffolds. The methodologies provided are designed to be robust, scalable, and self-validating, offering researchers in drug discovery and development a practical guide to leveraging this valuable building block.

Introduction: The Strategic Value of Nitriles in Drug Discovery

The cyano group (-C≡N) is far more than a simple functional handle; it is a strategic element in molecular design. Its linear geometry, small steric footprint, and ability to act as a hydrogen bond acceptor allow it to occupy narrow, sterically congested active sites within biological targets.[5] Furthermore, the nitrile group serves as a bioisostere for carbonyls and other functional groups, offering a metabolically robust alternative that can enhance a drug candidate's pharmacokinetic profile.[4][5]

The true power of nitriles in synthesis lies in their ability to be transformed into other critical functional groups, including primary amines, amides, and carboxylic acids, making them indispensable precursors for complex molecules.[2][3] this compound (CH₃CH(OEt)CN) is an exemplar of a simple building block with significant latent potential. Its structure contains a chiral center and two distinct reactive sites—the nitrile and the ethoxy group—which can be manipulated to generate a variety of high-value pharmaceutical intermediates.[][7] This guide provides the foundational chemistry and step-by-step protocols to unlock this potential.

Physicochemical Properties and Safety Considerations

While detailed public data for this compound is limited, its properties can be estimated based on analogous structures like 2-methoxypropanenitrile and propionitrile.[8][9]

PropertyEstimated Value / InformationSource Analogy
CAS Number 33695-59-9 (for 2-methoxypropanenitrile)[9]
Molecular Formula C₅H₉NO-
Molecular Weight 99.13 g/mol -
Appearance Colorless to pale yellow liquid (Expected)General Nitriles
Boiling Point ~130-140 °C (Estimated)Propionitrile[8]
Density ~0.90 g/mL (Estimated)Propionitrile[8]

Safety Precautions: Organic nitriles should be handled with extreme care in a well-ventilated chemical fume hood. They can be toxic if swallowed, inhaled, or absorbed through the skin.[8][10] The compound is expected to be a flammable liquid.[8][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.[11][12]

  • Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[8][12]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[10][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

Synthetic Pathways from this compound

The strategic value of this compound stems from its efficient conversion into several classes of pharmaceutical building blocks. We will detail three primary synthetic transformations.

G Precursor This compound (C₅H₉NO) Amine Pathway A: Chiral α-Alkoxy Amines Precursor->Amine Reduction (e.g., H₂, Raney Ni) Acid Pathway B: Chiral α-Alkoxy Carboxylic Acids & Amides Precursor->Acid Hydrolysis (e.g., H₃O⁺, Δ) Heterocycle Pathway C: Substituted Heterocycles (e.g., Thiazolines) Precursor->Heterocycle Condensation/ Cyclization

Figure 1: Key synthetic transformations of this compound.
Pathway A: Synthesis of 2-Ethoxypropan-1-amine

Rationale: Primary amines are fundamental building blocks in pharmaceutical synthesis, frequently used in amide bond formation and reductive amination reactions.[13] The catalytic reduction of the nitrile group is a clean and efficient method to produce amines. The resulting 2-ethoxypropan-1-amine is a chiral intermediate valuable for introducing specific stereochemistry.

Pathway B: Synthesis of 2-Ethoxypropanoic Acid

Rationale: Chiral carboxylic acids are privileged precursors in drug development. The hydrolysis of the nitrile group provides direct access to 2-ethoxypropanoic acid. This intermediate can then be coupled with various amines to generate a library of amide-containing compounds for structure-activity relationship (SAR) studies.

Pathway C: Synthesis of 2-(1-Ethoxyethyl)-4,5-dihydrothiazole

Rationale: Heterocyclic scaffolds are present in a vast number of marketed drugs.[14] Nitriles are excellent electrophiles for constructing these ring systems.[15][16] Drawing analogy from the synthesis of 2-acetyl-2-thiazoline from a related precursor, this compound can react with bifunctional nucleophiles like cysteamine in a condensation-cyclization reaction to form substituted thiazolines, which are important motifs in their own right.[17]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation to 2-Ethoxypropan-1-amine

This protocol details the reduction of the nitrile functionality to a primary amine using catalytic hydrogenation.

G Start Setup Step1 Charge Reactor: This compound, Ethanol, Raney Ni Start->Step1 Step2 Reaction: Pressurize with H₂ (50 psi) Heat to 50°C, 12h Step1->Step2 Step3 Workup: Cool, vent H₂ Filter catalyst (Celite®) Concentrate filtrate Step2->Step3 Step4 Purification: Vacuum Distillation Step3->Step4 End Analysis: ¹H NMR, ¹³C NMR, GC-MS Step4->End

Figure 2: Workflow for the synthesis of 2-ethoxypropan-1-amine.

Materials:

Reagent/Material Quantity Moles Purpose
This compound 9.91 g 0.10 Starting Material
Ethanol (Anhydrous) 100 mL - Solvent
Raney® Nickel (50% slurry in water) ~2.0 g - Catalyst
Celite® As needed - Filtration Aid

| Hydrogen (H₂) gas | 50 psi | - | Reducing Agent |

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (2 x 20 mL) with anhydrous ethanol to remove water.

  • Reaction Setup: To a high-pressure hydrogenation vessel, add the washed Raney® Nickel catalyst, 100 mL of anhydrous ethanol, and 9.91 g (0.10 mol) of this compound.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi. Heat the mixture to 50°C with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12 hours.

  • Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric catalyst. Caution: Do not allow the catalyst filter cake to dry in air. Quench it immediately with water.

  • Purification: Concentrate the ethanolic filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield 2-ethoxypropan-1-amine as a colorless liquid.

Self-Validation/QC:

  • GC-MS Analysis: Confirm the disappearance of the starting material and the appearance of a new peak with a mass corresponding to the product (M+H⁺ = 104.1).

  • ¹H NMR: Verify the appearance of a broad singlet corresponding to the -NH₂ protons and the conversion of the α-proton signal from a quartet to a multiplet.

  • IR Spectroscopy: Confirm the disappearance of the sharp nitrile peak (~2250 cm⁻¹) and the appearance of N-H stretching bands (~3300-3400 cm⁻¹).

Protocol 2: Acid-Catalyzed Hydrolysis to 2-Ethoxypropanoic Acid

This protocol describes the conversion of the nitrile to a carboxylic acid under aqueous acidic conditions.

G Start Setup Step1 Combine Reagents: This compound, 6M HCl (aq) Start->Step1 Step2 Reaction: Reflux at 110°C, 24h Monitor by TLC Step1->Step2 Step3 Workup: Cool to RT Extract with Ethyl Acetate Step2->Step3 Step4 Purification: Wash organic layer (brine) Dry (Na₂SO₄), concentrate Step3->Step4 End Analysis: ¹H NMR, IR, LC-MS Step4->End

Figure 3: Workflow for the synthesis of 2-ethoxypropanoic acid.

Materials:

Reagent/Material Quantity Moles Purpose
This compound 9.91 g 0.10 Starting Material
Hydrochloric Acid (6 M aq.) 50 mL 0.30 Acid Catalyst/Reagent
Ethyl Acetate 150 mL - Extraction Solvent
Saturated NaCl (Brine) 50 mL - Washing Agent

| Anhydrous Na₂SO₄ | As needed | - | Drying Agent |

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 9.91 g (0.10 mol) of this compound and 50 mL of 6 M aqueous HCl.

  • Hydrolysis: Heat the mixture to reflux (approx. 110°C) with stirring for 24 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-ethoxypropanoic acid. Further purification can be achieved via vacuum distillation or chromatography if necessary.

Self-Validation/QC:

  • LC-MS Analysis: Confirm the formation of a product with a mass corresponding to the carboxylic acid (M-H⁻ = 117.1).

  • ¹H NMR: Verify the appearance of a broad singlet corresponding to the carboxylic acid proton (-COOH).

  • IR Spectroscopy: Confirm the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹).

Conclusion

This compound represents a cost-effective and versatile starting material for accessing a range of high-value chiral intermediates crucial for pharmaceutical research and development. The protocols outlined in this application note provide robust and scalable methods for the synthesis of α-alkoxy amines, carboxylic acids, and heterocyclic systems. By leveraging the inherent reactivity of the nitrile group, researchers can efficiently generate molecular diversity, accelerating the hit-to-lead optimization process in drug discovery campaigns.

References

  • The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (Source: Google Cloud)
  • Exploring Chemical Synthesis: The Role of Nitriles in Pharma. (Source: Google Cloud)
  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (Source: Google Cloud)
  • Exploring the Chemistry of Nitrile Compounds in Synthesis. (Source: Google Cloud)
  • NITRILES IN HETEROCYCLIC SYNTHESIS: A NEW APPROACH FOR TiiE SYNTHESIS OF THIAZINONES. (Source: Google Cloud)
  • Nitrile as a radical acceptor for synthesis of N‐heterocycles.
  • Pharmaceutical and Industrial Applications of Nitriles.
  • Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
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  • SAFETY DATA SHEET for 2-Iodo-2-methylpropionitrile. (Source: TCI Chemicals)
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Application Notes and Protocols: 2-Ethoxypropionitrile as a Solvent in Electrochemical Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Emerging Role of Nitrile Solvents in Electrochemistry

The selection of an appropriate solvent is a critical determinant of success in electrochemical investigations. The solvent system dictates the solubility of the analyte and supporting electrolyte, influences ion mobility, and defines the accessible potential window. While traditional solvents like acetonitrile and dimethylformamide are widely used, there is a growing interest in alternative solvent systems that offer unique properties for specific applications. Nitrile-based solvents, in particular, have garnered attention for their favorable balance of polarity, electrochemical stability, and coordinating ability.[1][2] This application note provides a detailed guide to the use of 2-ethoxypropionitrile, a promising nitrile solvent, in electrochemical studies. We will explore its physicochemical properties, discuss its advantages, and provide a comprehensive protocol for its application in cyclic voltammetry.

Physicochemical Properties of Ethoxypropionitrile Isomers

PropertyValue (for 3-Ethoxypropionitrile)Significance in Electrochemistry
CAS Number 2141-62-0[3][4]Unique identifier for the chemical substance.
Molecular Formula C5H9NO[5]Determines the molecular weight and elemental composition.
Molecular Weight 99.13 g/mol [5]Important for calculating molar concentrations.
Boiling Point 171 °C[3][4]A high boiling point reduces volatility and is advantageous for experiments conducted at elevated temperatures.
Density 0.894 g/cm³[3]Necessary for accurate preparation of solutions by volume.
Appearance Colorless to light yellow liquid[3][6]A key physical identifier.

For comparison, the well-characterized solvent, acetonitrile, has a boiling point of 82 °C and a dielectric constant of 37.5.[7] Propionitrile, a closely related nitrile, has a boiling point of 97 °C and a dielectric constant of 27.7.[8] The higher boiling point of 3-ethoxypropionitrile suggests lower volatility, which can be advantageous in maintaining stable electrolyte concentrations over the course of an experiment.

Advantages of this compound in Electrochemical Studies

The molecular structure of this compound, featuring both a nitrile group and an ether linkage, imparts a unique combination of properties that can be beneficial for electrochemical research:

  • Wide Electrochemical Window : Nitrile solvents are known for their relatively wide potential windows, allowing for the study of a broad range of redox processes without solvent decomposition.[9] This is particularly important in the investigation of high-potential redox couples often encountered in drug development and materials science.

  • Good Solvating Power : The polarity induced by the nitrile group enables the dissolution of a wide variety of organic and organometallic compounds, as well as common supporting electrolytes.

  • Chemical Inertness : The saturated alkyl chain and the ether linkage are generally less reactive than the functional groups present in other common electrochemical solvents, contributing to a stable medium for sensitive electrochemical reactions.

  • Lower Volatility : Compared to acetonitrile, the expected higher boiling point of this compound reduces solvent evaporation, leading to more stable electrolyte concentrations during prolonged experiments.

Experimental Protocol: Cyclic Voltammetry in this compound

This protocol provides a step-by-step guide for performing a typical cyclic voltammetry experiment using this compound as the solvent.

Materials and Reagents
  • Solvent : this compound (high purity, electrochemical grade)

  • Supporting Electrolyte : Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP) (electrochemical grade, dried under vacuum before use)

  • Analyte : Compound of interest (e.g., a drug candidate, a redox-active organic molecule)

  • Reference Electrode : Silver/silver ion (Ag/Ag+) or Saturated Calomel Electrode (SCE)

  • Working Electrode : Glassy carbon, platinum, or gold electrode

  • Counter Electrode : Platinum wire or gauze

  • Electrochemical Cell : A standard three-electrode voltammetry cell

  • Inert Gas : High-purity argon or nitrogen

Preparation of the Electrolyte Solution
  • Drying the Supporting Electrolyte : Dry the required amount of TBAPF6 or TBAP in a vacuum oven at a suitable temperature (e.g., 80-100 °C) for several hours to remove any residual water.

  • Solution Preparation : In an inert atmosphere (e.g., a glovebox), dissolve the dried supporting electrolyte in this compound to a final concentration of 0.1 M. For example, to prepare 10 mL of a 0.1 M TBAPF6 solution, dissolve 0.387 g of TBAPF6 in 10 mL of this compound.

  • Analyte Addition : Prepare a stock solution of the analyte in the 0.1 M electrolyte solution. A typical analyte concentration for cyclic voltammetry is in the range of 1-10 mM.

Electrochemical Measurement
  • Cell Assembly : Assemble the three-electrode cell with the working, reference, and counter electrodes.

  • Deoxygenation : Transfer the electrolyte solution (with or without the analyte) into the electrochemical cell. Purge the solution with a gentle stream of inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Blank Scan : Perform a cyclic voltammetry scan of the electrolyte solution without the analyte to determine the background current and the electrochemical window of the solvent-electrolyte system.

  • Analyte Scan : Add the analyte to the cell and record the cyclic voltammogram over the desired potential range.

  • Data Analysis : Analyze the resulting voltammogram to determine the redox potentials (Epc, Epa), peak currents (ipc, ipa), and other relevant electrochemical parameters of the analyte.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis prep_solvent High Purity this compound prep_solution Prepare 0.1 M Electrolyte Solution in a Glovebox prep_solvent->prep_solution prep_electrolyte Dry Supporting Electrolyte (e.g., TBAPF6) prep_electrolyte->prep_solution prep_analyte Analyte of Interest prep_analyte->prep_solution exp_assembly Assemble 3-Electrode Cell prep_solution->exp_assembly exp_deoxygenate Deoxygenate Solution with Inert Gas exp_assembly->exp_deoxygenate exp_blank Run Blank CV to Determine Electrochemical Window exp_deoxygenate->exp_blank exp_analyte_scan Add Analyte and Run CV exp_blank->exp_analyte_scan analysis_voltammogram Obtain Cyclic Voltammogram exp_analyte_scan->analysis_voltammogram analysis_parameters Determine Redox Potentials and Peak Currents analysis_voltammogram->analysis_parameters

Caption: Experimental workflow for cyclic voltammetry using this compound.

Trustworthiness and Self-Validation

The integrity of electrochemical data is paramount. The protocol described above includes a critical self-validating step: the "Blank Scan." Running a cyclic voltammogram of the this compound and supporting electrolyte solution before the addition of the analyte serves two key purposes:

  • Purity Verification : An ideal blank scan should exhibit a very low, flat current response across a wide potential range. The presence of significant redox peaks in the blank indicates the presence of impurities in the solvent or electrolyte, which must be addressed before proceeding.

  • Defining the Electrochemical Window : The potential limits at which the current begins to rise sharply define the electrochemical window of the solvent-electrolyte system. This is the potential range within which meaningful measurements of the analyte can be made without interference from solvent or electrolyte decomposition.

By systematically performing and analyzing the blank scan, researchers can ensure the reliability and validity of the subsequent electrochemical data obtained for their analyte of interest.

Conclusion

This compound presents a valuable alternative to conventional solvents for a range of electrochemical applications. Its favorable physicochemical properties, including a likely wide electrochemical window and low volatility, make it particularly suitable for the study of high-potential redox processes and for experiments requiring long-term stability. The detailed protocol provided in this application note offers a robust framework for researchers to begin exploring the utility of this compound in their own electrochemical investigations, from fundamental studies to applications in drug development and materials science.

References

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Application Note: The Role of Ethyl 3-Ethoxypropionate (EEP) in the Formulation of Advanced Polymer Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the application of Ethyl 3-Ethoxypropionate (EEP), a high-performance ether-ester solvent, in the development of advanced polymer materials. While the chemical name "2-Ethoxypropionitrile" is not standard, EEP represents a closely related and industrially significant compound widely utilized for its beneficial properties in polymer formulations. This note will elucidate the physicochemical properties of EEP, its mechanism of action as a solvent, and its critical role in applications ranging from high-performance coatings to microelectronics. Detailed protocols for its use and safety considerations are also provided for researchers, scientists, and formulation chemists.

Introduction: Clarifying the Compound and Its Utility

In the field of polymer science, the selection of an appropriate solvent is critical to controlling the final properties of the material. Ethyl 3-Ethoxypropionate (CAS: 763-69-9), commonly known as EEP, is a slow-evaporating, high-performance solvent with a unique combination of desirable characteristics.[1] Its linear structure, which includes both ether and ester functionalities, allows it to dissolve a wide array of polymers, including acrylics, alkyds, polyesters, and polyurethanes.[2][3]

EEP is particularly valued for its ability to improve the quality of polymer films and coatings. Its slow evaporation rate ensures excellent flow and leveling, preventing common surface defects such as solvent popping, pinholes, and orange peel effects.[4][5] This makes it an indispensable tool in the formulation of automotive coatings, industrial resins, and, critically, in the manufacturing of photoresists for the electronics industry.[4][6] This application note will serve as a comprehensive guide to leveraging the properties of EEP in a research and development setting.

Physicochemical Properties of Ethyl 3-Ethoxypropionate

A thorough understanding of a solvent's physical and chemical properties is fundamental to its effective application. The key properties of EEP are summarized below, providing a basis for its performance characteristics in polymer solutions.

PropertyValueSource(s)
CAS Number 763-69-9[4]
Molecular Formula C₇H₁₄O₃[7]
Molecular Weight 146.18 g/mol [7]
Appearance Clear, colorless liquid with an ester-like odor[8]
Boiling Point 166 - 170 °C (331 - 338 °F)[7][8]
Melting Point -75 °C to -100 °C (-103 °F to -148 °F)[8][9]
Density 0.95 g/cm³ (at 20-25 °C)[7][9]
Flash Point 58 - 59 °C (136 - 138 °F)[4]
Vapor Pressure ~2.3 hPa (at 20 °C)
Water Solubility Low (~52-54 g/L at 20°C)[9]
Autoignition Temp. 377 °C (711 °F)[9]

Mechanism and Application Advantages in Polymer Systems

The efficacy of EEP as a formulation solvent stems from its unique molecular structure, which imparts a balance of polarity, hydrogen bonding capability, and slow evaporation.

  • Enhanced Solvency and Viscosity Control : EEP's ether-ester structure provides excellent solvency for a broad spectrum of polymers.[1] It effectively reduces the viscosity of polymer solutions compared to other solvents with similar evaporation rates, which is crucial for achieving high-solids formulations with manageable application viscosities.[1]

  • Defect-Free Film Formation : The primary advantage of EEP is its slow, controlled evaporation rate. In coating applications, solvents that evaporate too quickly can trap air or moisture, leading to defects. EEP's slow release from the film allows polymer chains sufficient time to align and coalesce, resulting in a uniform, high-gloss finish.[10] This characteristic is particularly vital in baking applications, where it provides excellent resistance to "solvent popping."

  • Improved Flow and Leveling : The low surface tension of EEP promotes superior wetting of substrates and contributes to exceptional flow and leveling of the applied polymer film.[11] This eliminates brush marks or spray patterns, leading to a smooth, aesthetically pleasing surface.

  • High Electrical Resistance : For applications involving electrostatic spraying of coatings, EEP's high electrical resistance is a key attribute, allowing for precise adjustment of the paint's resistivity and improving transfer efficiency.[4][11]

Application Focus: Photoresist Formulations

In the microelectronics industry, photolithography is used to pattern semiconductor wafers. This process requires the application of a uniform, defect-free layer of a polymer-based photoresist. EEP is a preferred casting solvent for this application.[4][6]

Causality: The spin coating process, used to apply the photoresist, demands a solvent that evaporates slowly and uniformly. EEP's low volatility ensures the film maintains a consistent thickness from the center to the edge of the wafer during the spin and soft bake steps. This prevents striations and ensures the critical dimensions of the final circuit patterns are maintained with high fidelity.[6]

Below is a diagram illustrating the workflow for photoresist application where a solvent like EEP is critical.

G cluster_prep Preparation cluster_process Processing Wafer Silicon Wafer SpinCoat Spin Coating (Uniform Film Formation) Wafer->SpinCoat Substrate Resist Photoresist Solution (Polymer + Sensitizer in EEP Solvent) Resist->SpinCoat Dispense SoftBake Soft Bake (Solvent Evaporation) SpinCoat->SoftBake EEP's slow evaporation is critical here Expose UV Exposure (Pattern Transfer) SoftBake->Expose Develop Development (Pattern Realization) Expose->Develop

Workflow for photoresist application on a silicon wafer.

Experimental Protocol: Preparation of an Acrylic Resin Solution

This protocol details the steps for dissolving a common acrylic polymer, Poly(methyl methacrylate) (PMMA), in EEP to create a stock solution for coating or film-casting applications.

Objective: To prepare a 20% (w/w) solution of PMMA in EEP with optimal clarity and homogeneity.

Materials & Equipment:

  • Poly(methyl methacrylate) (PMMA), medium molecular weight

  • Ethyl 3-Ethoxypropionate (EEP), reagent grade[4]

  • Analytical balance

  • Glass beaker or media bottle

  • Magnetic stirrer and stir bar

  • Fume hood

  • Appropriate Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat.[12][13]

Step-by-Step Methodology:

  • Safety First : Perform all operations within a certified fume hood. EEP is a flammable liquid; ensure there are no open flames or ignition sources nearby.[12][14] Consult the Safety Data Sheet (SDS) for EEP before beginning.[13][15]

  • Weighing Components :

    • Tare a clean, dry glass beaker on the analytical balance.

    • Weigh 80.0 g of Ethyl 3-Ethoxypropionate (EEP) directly into the beaker.

    • In a separate weigh boat, weigh 20.0 g of PMMA pellets or powder.

  • Dissolution Process :

    • Place the beaker containing EEP on the magnetic stirrer.

    • Begin stirring at a moderate speed (e.g., 200-300 RPM) to create a vortex without splashing.

    • Slowly add the pre-weighed PMMA to the stirring EEP. Adding the polymer gradually prevents the formation of large, difficult-to-dissolve agglomerates.

  • Homogenization :

    • Cover the beaker with a watch glass or aluminum foil to minimize solvent evaporation and prevent atmospheric moisture contamination.

    • Continue stirring at room temperature. The dissolution of high molecular weight polymers can be slow. Allow several hours or stir overnight for complete dissolution.

    • Expert Tip: For some high molecular weight polymers, gentle warming (e.g., to 40-50°C) can accelerate dissolution.[16] However, this should be done with caution using a temperature-controlled hot plate and in a fume hood, as EEP is flammable.

  • Quality Assessment :

    • Once dissolution appears complete, stop the stirrer and visually inspect the solution. It should be clear, transparent, and free of any undissolved particles, gels, or haze.

    • Hold the solution up to a light source to check for clarity.

  • Storage : Transfer the final solution to a tightly sealed, properly labeled amber glass bottle. Store in a cool, well-ventilated, flammable-liquids cabinet.[12]

Safety and Handling

Working with EEP requires adherence to standard laboratory safety protocols for handling flammable organic solvents.

  • Ventilation : Always handle EEP in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12][13]

  • Fire Safety : EEP is a flammable liquid (Category 3).[12][13] Keep it away from heat, sparks, open flames, and other ignition sources.[8][14] Use non-sparking tools and explosion-proof equipment where necessary.[12]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat to prevent skin and eye contact.[12][15]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[12][15]

  • Disposal : Dispose of EEP and related waste in accordance with local, regional, and national regulations for hazardous chemical waste.[12]

Conclusion

Ethyl 3-Ethoxypropionate is a versatile and highly effective solvent that plays a crucial role in the development of modern polymer materials. Its unique combination of slow evaporation, excellent solvency, and favorable physical properties allows formulators to achieve superior performance in demanding applications like automotive coatings and electronic photoresists. By understanding its properties and following proper handling protocols, researchers and scientists can effectively utilize EEP to create high-quality, defect-free polymer films, coatings, and materials.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12989, Ethyl 3-ethoxypropionate. Available at: [Link]

  • Cole-Parmer (N.D.). Material Safety Data Sheet Ethyl 3-Ethoxypropionate, 99+%. Available at: [Link]

  • Redox (2018). Safety Data Sheet Ethyl 3-ethoxypropionate. Available at: [Link]

  • Ataman Kimya (N.D.). ETHYL 3-ETOXY PROPIONATE. Available at: [Link]

  • Royalchem (N.D.). Ethyl 3-Ethoxypropionate (EEP) Solvent | CAS 763-69-9. Available at: [Link]

  • Carl ROTH (N.D.). Safety Data Sheet: Ethyl-3-ethoxypropionate. Available at: [Link]

  • Aalchem (2015). ethyl 3-ethoxy propionate (eep) is ideal for coatings. Available at: [Link]

  • Foremost Chem (N.D.). Ethyl 3-EthoxyPropionate(EEP)CAS NO.:763-69-9. Available at: [Link]

  • OSHA (N.D.). ETHYL-3-ETHOXYPROPIONATE. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (N.D.). Ethyl 3-Ethoxypropionate: A Versatile Solvent and High-Efficiency Initiator for Industrial Applications. Available at: [Link]

  • Smeite Chemical Industry Co., Ltd. (N.D.). EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application. Available at: [Link]

  • Google Patents (1989). US4965167A - Positive-working photoresist employing a selected mixture of ethyl lactate and ethyl 3-ethoxy propionate as casting solvent.
  • Smeite Chemical Industry Co., Ltd. (N.D.). EEP (Ethyl3-Ethoxypropionate). Available at: [Link]

  • Prechem (N.D.). PREC EEP Solvent | Ethyl 3-Ethoxypropionate | CAS#763-69-9. Available at: [Link]

  • Silver Fern Chemical (N.D.). Silver Fern Chemical Supplies High-Purity Ethyl 3-Ethoxypropionate for Industrial Use. Available at: [Link]

  • Google Patents (1995). US5609693A - Methods for removing acrylic-based polymer coatings.
  • MDPI (2024). Understanding the Dissolution of Cellulose and Silk Fibroin in 1-ethyl-3-methylimidazolium Acetate and Dimethyl Sulphoxide for Application in Hybrid Films. Available at: [Link]

Sources

Application Notes and Protocols for Cyanoethylation Reactions: Synthesis of Alkoxypropionitriles

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and protocols of cyanoethylation, with a specific focus on the reaction with alcohols to synthesize alkoxypropionitriles. While the topic mentions 2-ethoxypropionitrile, it is crucial to understand that this and similar molecules are typically the products of cyanoethylation, with acrylonitrile serving as the key reagent.

Introduction to Cyanoethylation

Cyanoethylation is a fundamental organic reaction that involves the addition of a cyanoethyl group (-CH₂CH₂CN) to a compound containing a labile hydrogen atom.[1][2][3] This reaction is a classic example of a Michael-type conjugate addition, where a nucleophile adds to an α,β-unsaturated nitrile, most commonly acrylonitrile (H₂C=CH-CN).[4]

The versatility of this reaction allows for the cyanoethylation of a wide range of protic nucleophiles, including alcohols, thiols, and amines, making it a valuable tool in organic synthesis.[3] The resulting cyanoethylated products serve as important intermediates in the synthesis of various pharmaceuticals and specialty chemicals.

The Reaction Mechanism: A Closer Look

The cyanoethylation of an alcohol with acrylonitrile is typically a base-catalyzed process.[2][5] The nitrile group in acrylonitrile is a powerful electron-withdrawing group, which polarizes the molecule, rendering the β-carbon atom electrophilic and susceptible to nucleophilic attack.[5]

The mechanism proceeds through the following key steps:

  • Deprotonation: A basic catalyst abstracts a proton from the alcohol (ROH), forming a more nucleophilic alkoxide ion (RO⁻).

  • Nucleophilic Attack: The alkoxide ion attacks the electrophilic β-carbon of acrylonitrile in a Michael addition reaction.

  • Protonation: The resulting carbanion is protonated by the alcohol starting material, regenerating the alkoxide catalyst and forming the final 3-alkoxypropionitrile product.

Fig. 1: Mechanism of base-catalyzed cyanoethylation of an alcohol.

Experimental Protocols

The following protocols provide a generalized procedure for the cyanoethylation of a primary alcohol. It is essential to consult safety data sheets (SDS) for all chemicals used and to perform the reaction in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Primary Alcohol (e.g., Ethanol)AnhydrousSigma-AldrichEnsure dryness to prevent side reactions.
AcrylonitrileReagent Grade, >99%Sigma-AldrichInhibitor may need to be removed. Highly toxic and flammable.
Catalyst (e.g., KOH, NaOH, or Triton B)ACS GradeFisher ScientificUse a catalytic amount (1-5 mol%).
Anhydrous DichloromethaneHPLC GradeVWRFor extraction.
Saturated Sodium Bicarbonate SolutionN/APrepared in-houseFor neutralization.
Anhydrous Magnesium SulfateACS GradeSigma-AldrichFor drying the organic phase.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Addition funnel

  • Thermometer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Safety Precautions
  • Acrylonitrile is highly toxic, a suspected carcinogen, and flammable. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The reaction can be exothermic.[2] Ensure proper temperature control, especially during the addition of acrylonitrile.

  • Use an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and an addition funnel under an inert atmosphere.

  • Reagent Addition: Charge the flask with the anhydrous primary alcohol and the basic catalyst.

  • Temperature Control: Cool the mixture in an ice bath to 0-5 °C.

  • Acrylonitrile Addition: Slowly add acrylonitrile dropwise from the addition funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the desired 3-alkoxypropionitrile.

G A Setup dry glassware under N₂ B Add alcohol and catalyst A->B C Cool to 0-5 °C B->C D Add acrylonitrile dropwise C->D E Warm to RT and stir for 12-24h D->E F Quench with NaHCO₃ solution E->F G Extract with CH₂Cl₂ F->G H Dry organic layer (MgSO₄) G->H I Concentrate in vacuo H->I J Purify product I->J

Fig. 2: General experimental workflow for cyanoethylation.

Factors Influencing the Reaction

Several factors can influence the efficiency and outcome of a cyanoethylation reaction:

  • Catalyst: Strongly basic catalysts are generally required.[6] Quaternary ammonium hydroxides like Triton B are particularly effective.[2] The choice of catalyst can also influence the extent of side reactions, such as the polymerization of acrylonitrile.

  • Solvent: While the reaction can be run neat, an inert solvent can help to control the reaction temperature and prevent polymerization.

  • Temperature: Many cyanoethylation reactions are exothermic.[2] Low temperatures are often employed to control the reaction rate and minimize side reactions.

  • Stoichiometry: Using an excess of the alcohol can help to ensure complete conversion of the acrylonitrile and can also serve as the solvent.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive catalyst; insufficient temperature.Use a fresh, strong base; gently warm the reaction mixture after the initial addition.
Polymerization of Acrylonitrile Reaction temperature too high; localized high concentration of catalyst.Maintain low temperature during addition; ensure vigorous stirring.
Formation of Bis-cyanoethylated Products Reaction with diols or other poly-protic species.Use a large excess of the polyol to favor mono-addition.
Difficult Product Isolation Emulsion formation during work-up.Add brine to the aqueous layer to break the emulsion.

References

  • Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. (n.d.). Retrieved from [Link]

  • Howk, B. W., & Langkammerer, C. M. (1951). U.S. Patent No. 2,579,580. Washington, DC: U.S. Patent and Trademark Office.
  • Rajasekaran, A., et al. (2010). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 22(1), 1-10.
  • Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from [Link]

  • Bruson, H. A. (1949).
  • ResearchGate. (n.d.). Michael additions of acrylonitrile with various alcohols over CO32 - ResearchGate. Retrieved from [Link]

  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (2015).
  • Wikipedia. (2023). Cyanoethylation. Retrieved from [Link]

  • Grotjahn, D. B., et al. (2003). Conjugate Addition of Alcohols to Acrylic Compounds Catalyzed by a Bifunctional Ruthenium−Acetamido Complex. Organometallics, 22(15), 3031-3033.
  • ResearchGate. (n.d.). Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin | Request PDF. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Feit, B. A., & Zilkha, A. (1963). Kinetics and Mechanism of the Cyanoethylation of Alcohols. The Journal of Organic Chemistry, 28(2), 406-410.
  • Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system | Micro & Nano Letters. (n.d.). Retrieved from [Link]

  • Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. (2020, December 3). YouTube. Retrieved from [Link]

  • Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate - Scientific & Academic Publishing. (n.d.). Retrieved from [Link]

  • Oxa‐Michael Addition to α,β‐Unsaturated Nitriles: An Expedient Route to γ‐Amino Alcohols and Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methoxypropene. Retrieved from [Link]

  • Wikipedia. (2023). Michael reaction. Retrieved from [Link]

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Application Note: Cyanoethylation of Nucleophiles Using 3-Ethoxypropionitrile as a Safer Acrylonitrile Surrogate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of a cyanoethyl group (–CH₂CH₂CN) onto nucleophilic substrates is a cornerstone transformation in organic synthesis, crucial for producing intermediates in pharmaceutical and materials science.[1] The traditional reagent, acrylonitrile, is highly effective but poses significant health and safety risks due to its high toxicity, volatility, and explosive polymerization potential.[2][3] This application note details a safer, more manageable approach using 3-ethoxypropionitrile as a bench-stable precursor that generates acrylonitrile in situ. We provide the mechanistic rationale, comparative safety data, and detailed protocols for the N- and O-cyanoethylation of amines and alcohols, respectively, tailored for researchers in drug development and synthetic chemistry.

Part 1: The Fundamental Principle of Cyanoethylation

Cyanoethylation is the addition of a nucleophile to the carbon-carbon double bond of acrylonitrile.[4] This reaction is a classic example of a Michael addition, or more broadly, a conjugate addition. The powerful electron-withdrawing effect of the nitrile (–C≡N) group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by a nucleophile (YH).[5]

The general transformation is as follows:

YH + H₂C=CH–CN → Y–CH₂–CH₂–CN

Where YH can be an alcohol (R-OH), amine (R-NH₂), thiol (R-SH), or a carbon nucleophile.[4] The reaction is most commonly and efficiently catalyzed by a base, which serves to deprotonate the nucleophile, thereby increasing its reactivity.[1]

dot graph "Cyanoethylation_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

}

Caption: Base-catalyzed mechanism of cyanoethylation via Michael addition.

Part 2: Reagent Comparison: Acrylonitrile vs. 3-Ethoxypropionitrile

The primary motivation for seeking alternatives to acrylonitrile is to mitigate its severe hazards. Acrylonitrile is a highly flammable, toxic, and carcinogenic liquid that must be handled with extreme caution under strict engineering controls.[2][6] Furthermore, it can polymerize violently when exposed to bases, heat, or light.[3][7]

3-Ethoxypropionitrile (CAS 2141-62-0) presents a compelling alternative.[8] It is a stable liquid that is not prone to spontaneous polymerization. It acts as a pro-reagent, releasing acrylonitrile in situ under the basic conditions of the reaction. This slow, controlled release avoids the accumulation of high concentrations of free acrylonitrile, significantly enhancing the safety profile of the procedure.

PropertyAcrylonitrile3-EthoxypropionitrileRationale & Advantage
CAS Number 107-13-12141-62-0N/A
Physical State Colorless, volatile liquid[3]Colorless to light yellow liquid[8]Lower volatility reduces inhalation risk.
Boiling Point 77 °C[3]144-146 °CHigher boiling point signifies lower volatility and easier handling.
Hazards Highly Flammable, Toxic, Carcinogenic, Lachrymator[6]Irritant (Assumed)Drastic reduction in acute and chronic toxicity.
Polymerization Can polymerize explosively[2]Stable, does not spontaneously polymerizeEliminates the risk of runaway exothermic polymerization.
Handling Requires inhibitor, strict engineering controls[9]Standard laboratory handlingSafer for routine lab work and easier to store.

Part 3: Mechanism of Action: In Situ Acrylonitrile Generation

The utility of 3-ethoxypropionitrile as a cyanoethylating agent stems from a base-catalyzed β-elimination reaction. The base (e.g., an alkoxide or hydroxide) abstracts the acidic proton on the carbon alpha to the nitrile group. The resulting carbanion then eliminates an ethoxide ion to generate acrylonitrile directly in the reaction medium. The newly formed acrylonitrile is immediately consumed by the nucleophile present in the mixture.

This tandem elimination-addition sequence provides a safer and more controlled method for performing cyanoethylation reactions.

dot graph "In_Situ_Generation" { graph [layout=dot, rankdir=TB, splines=true, nodesep=0.5, maxiter=5000, size="7.6,7.6!"]; node [shape=box, style="rounded", fontsize=12, fontname="Arial", color="#5F6368"]; edge [fontsize=10, fontname="Arial", color="#34A853"];

}

Caption: Workflow for cyanoethylation using 3-ethoxypropionitrile.

Part 4: Detailed Protocols

Note: These are general protocols. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates. All operations should be conducted in a well-ventilated fume hood.

Protocol 1: N-Cyanoethylation of a Primary or Secondary Amine

This protocol is designed for the mono-cyanoethylation of an amine using 3-ethoxypropionitrile.

1. Materials and Equipment:

  • Amine substrate (e.g., benzylamine)

  • 3-Ethoxypropionitrile (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (0.2 eq)

  • Ethanol (as solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for chromatography

2. Experimental Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the amine substrate (1.0 eq), anhydrous potassium carbonate (0.2 eq), and ethanol (approx. 0.5 M concentration).

  • Reagent Addition: Add 3-ethoxypropionitrile (1.1 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-12 hours. The rationale for heating is to facilitate the initial elimination of ethanol from the pro-reagent.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: O-Cyanoethylation of a Primary Alcohol

The cyanoethylation of alcohols requires a stronger base to generate the nucleophilic alkoxide.[5]

1. Materials and Equipment:

  • Alcohol substrate (e.g., 1-octanol)

  • 3-Ethoxypropionitrile (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) or Potassium tert-butoxide (KOtBu) (0.1 eq)

  • Anhydrous aprotic solvent (e.g., THF or DMF)

  • Round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Standard workup and purification equipment

2. Experimental Procedure:

  • Reaction Setup (NaH): To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (1.2 eq). Add anhydrous THF via syringe to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Nucleophile Activation: Dissolve the alcohol substrate (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via a dropping funnel. Stir for 30 minutes at 0 °C to allow for complete deprotonation (cessation of H₂ gas evolution).

  • Reagent Addition: Add 3-ethoxypropionitrile (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-24 hours, monitoring by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive alcohols.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Part 5: Applications in Drug Development & Synthesis

The cyanoethyl group is a versatile functional handle in medicinal chemistry and drug development.

  • Protecting Group: The 2-cyanoethyl group is widely used to protect hydroxyl and phosphate moieties, particularly in oligonucleotide synthesis.[10][11] It is stable to many synthetic conditions but can be readily removed with mild base via a β-elimination mechanism.[4][12]

  • Synthetic Intermediate: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles, making it a valuable precursor for creating libraries of drug-like molecules.

  • Pharmacophore Modification: Introducing a cyanoethyl group can modulate a molecule's polarity, hydrogen bonding capacity, and metabolic stability, which are key parameters in drug design.

Part 6: Conclusion

The use of 3-ethoxypropionitrile for cyanoethylation offers a significant improvement in safety and handling over the traditional use of acrylonitrile. By generating the reactive Michael acceptor in situ, this method minimizes exposure to a volatile and highly toxic reagent without compromising the utility of this important chemical transformation. The protocols provided herein offer a reliable and adaptable starting point for researchers to incorporate the cyanoethyl moiety into a wide range of nucleophilic substrates, facilitating advancements in drug discovery and organic synthesis.

References

  • Ohkubo, A., et al. (2005). A new method for RNA synthesis by use of the cyanoethyl group as the 2'-hydroxyl protecting group. Nucleic Acids Symposium Series, (49), 125-6. Available from: [Link]

  • Scaringe, S. A., et al. (1990). Chemical synthesis of biologically active oligoribonucleotides using beta-cyanoethyl protected ribonucleoside phosphoramidites. Nucleic Acids Research, 18(18), 5433-5441. Available from: [Link]

  • LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available from: [Link]

  • Wikipedia. (n.d.). Protecting group. In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Oh, H., et al. (2018). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 23(11), 2991. Available from: [Link]

  • Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26. Available from: [Link]

  • Wikipedia. (n.d.). Cyanoethylation. In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Grokipedia. (2026). Cyanoethylation. Available from: [Link]

  • Shinde, S. B., et al. (2012). Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin. Journal of Applied Polymer Science. Available from: [Link]

  • Rajasekaran, A., et al. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-8. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of various catalysts for cyanoethylation of acrylonitrile with MeOH. Available from: [Link]

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. Available from: [Link]

  • INEOS. (n.d.). Acrylonitrile: Safe Handling and Storage. Available from: [Link]

  • Hayakawa, Y., et al. (2018). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules. Available from: [Link]

  • Howk, B. W., & Langkammerer, C. M. (1951). U.S. Patent No. 2,579,580. Washington, DC: U.S. Patent and Trademark Office.
  • Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Available from: [Link]

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Application Notes & Protocols for Reactions Involving Ethoxypropionitriles

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide to key experimental protocols involving ethoxypropionitriles. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The focus is on providing not just procedural steps, but also the underlying scientific principles and rationale that govern these chemical transformations.

Introduction to Ethoxypropionitriles: A Note on Nomenclature

The term "2-Ethoxypropionitrile" can be ambiguous. While the systematic IUPAC name refers to a molecule with an ethoxy group at the second carbon of a three-carbon nitrile chain, this specific isomer is not widely commercially available or extensively documented. More commonly, the synonym is applied in databases to its isomer, 3-Ethoxypropionitrile (CAS 2141-62-0) .[1][2] This guide will focus on the reactions of 3-Ethoxypropionitrile as a representative and accessible member of this chemical class. The principles and protocols described herein are broadly applicable to other isomers, with considerations for potential electronic and steric differences.

3-Ethoxypropionitrile is a valuable bifunctional molecule, possessing both a nitrile group and an ether linkage. This structure allows it to serve as a versatile building block in organic synthesis, enabling the introduction of a three-carbon chain that can be further elaborated into amines, carboxylic acids, and other functional groups.

Physicochemical Properties of 3-Ethoxypropionitrile

A summary of key properties for 3-Ethoxypropionitrile is presented below. This data is essential for planning experiments, particularly for purification steps like distillation.

PropertyValueReference(s)
CAS Number 2141-62-0[1][2]
Molecular Formula C₅H₉NO[1]
Molecular Weight 99.13 g/mol [2]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 171-173 °C[1][2]
Density 0.894 g/cm³[1]
Flash Point 63 °C[1]
Refractive Index n20/D ~1.41[1]

Safety, Handling, and Storage

Working with any nitrile compound requires strict adherence to safety protocols. The nitrile group can be toxic, and the compound itself is a combustible liquid.

  • Hazard Overview : 3-Ethoxypropionitrile is classified as a combustible liquid and causes skin and serious eye irritation.[1] Inhalation of vapors should be avoided.

  • Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[3]

  • Handling : Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[4] Avoid contact with skin, eyes, and clothing.

  • Storage : Store in a cool, well-ventilated place. Keep the container tightly closed.[3]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

Core Synthetic Protocols

The nitrile functional group is the primary site of reactivity in ethoxypropionitrile. The following protocols detail two fundamental transformations: hydrolysis to a carboxylic acid and reduction to a primary amine.

Protocol 1: Acid-Catalyzed Hydrolysis to 3-Ethoxypropionic Acid

Scientific Principle: The hydrolysis of a nitrile to a carboxylic acid is a classic transformation that proceeds in two stages: first, the nitrile is converted to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. This process requires harsh conditions, typically refluxing in a strong aqueous acid or base. The acid-catalyzed mechanism involves protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

Causality of Experimental Choices:

  • Sulfuric Acid (H₂SO₄): A strong, non-volatile acid is chosen to provide the necessary hydronium ion concentration and high boiling point for the reaction to proceed at an effective rate under reflux.

  • Aqueous Conditions: Water acts as the nucleophile in this reaction. A sufficient excess is used to drive the reaction to completion.

  • Reflux: The high temperature is necessary to overcome the activation energy for both the hydration of the nitrile to the amide and the subsequent hydrolysis of the amide.

  • Extraction & Wash: The workup is designed to isolate the carboxylic acid product. Extraction with an organic solvent separates the product from the aqueous, inorganic byproducts. A subsequent wash with a saturated brine solution helps to remove residual water from the organic layer.

G cluster_reaction Reaction Setup cluster_workup Workup & Isolation A Combine 3-Ethoxypropionitrile, water, and conc. H₂SO₄ in a round-bottom flask. B Equip with reflux condenser and heat to reflux. A->B C Monitor reaction progress (e.g., by TLC or GC). B->C D Cool reaction to room temp. and dilute with water. C->D Upon completion E Extract product into an organic solvent (e.g., Ethyl Acetate). D->E F Wash organic layer with brine, dry over Na₂SO₄. E->F G Filter and concentrate under reduced pressure. F->G H 3-Ethoxypropionic Acid (Crude Product) G->H Yields

Caption: Workflow for the acid-catalyzed hydrolysis of 3-Ethoxypropionitrile.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Ethoxypropionitrile (9.91 g, 100 mmol).

  • Reagent Addition: In a separate beaker, carefully and slowly add concentrated sulfuric acid (15 mL) to deionized water (50 mL) while cooling in an ice bath. Once cooled to room temperature, add this acidic solution to the reaction flask.

  • Reaction: Heat the mixture to reflux (oil bath temperature ~110-120 °C) and maintain for 6-12 hours. The reaction can be monitored by taking small aliquots and analyzing by TLC (visualizing the disappearance of the starting material) or GC.

  • Workup: Once the reaction is complete, cool the flask to room temperature in an ice bath.

  • Extraction: Transfer the cooled mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with a saturated sodium chloride (brine) solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-ethoxypropionic acid.

  • Purification (Optional): The crude product can be purified further by vacuum distillation if required.

Protocol 2: Reduction to 3-Ethoxypropan-1-amine

Scientific Principle: The reduction of nitriles to primary amines requires a powerful reducing agent capable of delivering multiple hydride equivalents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[5] The mechanism involves the sequential nucleophilic addition of hydride ions from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. The resulting intermediate is a nitrogen-aluminum complex which, upon acidic or basic aqueous workup, is hydrolyzed to yield the primary amine.

Causality of Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, potent hydride source necessary for reducing the stable carbon-nitrogen triple bond. Weaker reagents like sodium borohydride (NaBH₄) are generally unreactive towards nitriles.[6][7]

  • Anhydrous Solvent (THF or Diethyl Ether): LiAlH₄ reacts violently with protic solvents like water and alcohols.[6] Therefore, the reaction must be conducted in a dry, aprotic ether solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Inert Atmosphere (N₂ or Ar): The reaction is sensitive to atmospheric moisture, which would quench the LiAlH₄. Conducting the reaction under an inert atmosphere prevents this.

  • Controlled Workup (Fieser method): The workup for LiAlH₄ reactions is critical due to the exothermic and potentially hazardous quenching of excess reagent and aluminum salts. The sequential, dropwise addition of water, followed by aqueous sodium hydroxide, is a standard and reliable method (Fieser workup) to safely quench the reaction and precipitate granular aluminum salts that are easily filtered off.[8]

G start R-C≡N reagent1 LiAlH₄ (in THF) intermediate1 [R-CH=N]⁻ Li⁺ (Imine intermediate) start->intermediate1 1. H⁻ attack reagent2 LiAlH₄ intermediate2 [R-CH₂-N]²⁻ 2Li⁺ (Dianion intermediate) intermediate1->intermediate2 2. H⁻ attack workup H₂O Workup (e.g., Fieser) product R-CH₂-NH₂ (Primary Amine) intermediate2->product 3. Protonation

Caption: Simplified mechanism for the reduction of a nitrile to a primary amine using LiAlH₄.

  • Setup: Assemble a 250 mL three-necked round-bottom flask, oven-dried and cooled under a stream of nitrogen or argon. Equip it with a magnetic stir bar, a dropping funnel, and a reflux condenser with a gas inlet.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (4.75 g, 125 mmol) in anhydrous THF (75 mL) in the reaction flask under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 3-Ethoxypropionitrile (9.91 g, 100 mmol) in anhydrous THF (25 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux for 4-6 hours.

  • Workup (Caution: Exothermic!): Cool the reaction flask back down to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of:

    • (i) 4.75 mL of water

    • (ii) 4.75 mL of 15% (w/v) aqueous sodium hydroxide

    • (iii) 14.25 mL of water A granular white precipitate of aluminum salts should form.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate (3 x 30 mL).

  • Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure to yield crude 3-ethoxypropan-1-amine.

  • Purification: The product can be purified by distillation under reduced pressure.

Spectroscopic Characterization

Proper characterization of the starting material and products is essential for confirming the success of a reaction. Below are the expected key spectroscopic features.

CompoundIR Spectroscopy (cm⁻¹)¹H NMR (δ, ppm)
3-Ethoxypropionitrile (Starting Material)~2250 (C≡N stretch, medium), ~1100 (C-O stretch, strong)~3.6 (t, 2H, -O-CH₂-CH₂-), ~3.5 (q, 2H, -O-CH₂-CH₃), ~2.6 (t, 2H, -CH₂-CN), ~1.2 (t, 3H, -CH₂-CH₃)
3-Ethoxypropionic Acid (Hydrolysis Product)3300-2500 (O-H stretch, very broad), ~1710 (C=O stretch, strong), ~1100 (C-O stretch, strong)~11-12 (s, 1H, broad, -COOH), ~3.7 (t, 2H, -O-CH₂-CH₂-), ~3.5 (q, 2H, -O-CH₂-CH₃), ~2.6 (t, 2H, -CH₂-COOH), ~1.2 (t, 3H, -CH₂-CH₃)
3-Ethoxypropan-1-amine (Reduction Product)3400-3200 (N-H stretch, two bands for primary amine), ~1100 (C-O stretch, strong). (Absence of C≡N band at ~2250)~3.5 (q, 2H, -O-CH₂-CH₃), ~3.4 (t, 2H, -O-CH₂-CH₂-), ~2.8 (t, 2H, -CH₂-NH₂), ~1.7 (quintet, 2H, -CH₂-CH₂-CH₂-), ~1.5 (s, 2H, broad, -NH₂), ~1.2 (t, 3H, -CH₂-CH₃)

Note: NMR shifts are approximate and depend on the solvent used. IR data is based on characteristic functional group absorptions.[9][10]

Conclusion

Ethoxypropionitriles are versatile chemical intermediates whose value lies in the orthogonal reactivity of the ether and nitrile functional groups. The protocols detailed in this guide for hydrolysis and reduction represent fundamental, high-yield transformations that convert the nitrile into two of the most important functional groups in organic chemistry: carboxylic acids and primary amines. These products serve as entry points for a vast array of further synthetic manipulations, including amide bond formation, esterification, and nucleophilic substitution, making ethoxypropionitriles a valuable tool for professionals in chemical research and drug development.

References

  • Airgas. Safety Data Sheet for Propionitrile. [Link]

  • PubChem. 2,2-Diethoxypropionitrile. National Center for Biotechnology Information. [Link]

  • Faul, M. M.; Winneroski, L. L.; Krumrich, C. A. J. Org. Chem. 1999, 64, 2465–2470. (General hydrolysis procedures are often found in methods sections of papers like this, providing a basis for the protocol).
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • University of Oxford. Experiment 5: Reductions with Lithium Aluminium Hydride. [Link] (Note: Direct link to PDF is often unstable, linking to the department is more robust).

  • University of Colorado Boulder. Characteristic Infrared Absorption Frequencies. [Link]

  • NIST/TRC Web Thermo Tables. 3-ethoxypropanenitrile. [Link]

  • PrepChem. Synthesis of 2-{2-[4-(4-chlorophenyl)phenyl]-ethoxy}propionic acid. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Yoshimatsu, M.; Timura, Y. J. Org. Chem. 2002, 67(16), 5678-82. [Link]

  • Chemistry LibreTexts. Reductions using NaBH4, LiAlH4. [Link]

  • PubChem Blog. Spectral Information in PubChem. [Link]

  • Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. [Link] (Specific document paths may change; linking to the institution is more stable).

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Troubleshooting & Optimization

Troubleshooting low yield in 2-Ethoxypropionitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethoxypropionitrile Synthesis

Introduction

Welcome to the technical support guide for the synthesis of this compound. As a key intermediate in various chemical syntheses, achieving a high yield of pure this compound is often critical. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in this synthesis. The core reaction, a base-catalyzed cyanoethylation of ethanol with acrylonitrile, is a classic Michael addition.[1][2] While straightforward in principle, several factors can lead to significantly reduced yields.

This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in chemical principles and field-proven insights. Our goal is to not only provide solutions but also to explain the underlying causality, empowering you to optimize your experimental outcomes.

Troubleshooting Guide & FAQs

Q1: My reaction is very slow or appears incomplete, resulting in a low conversion of starting materials. What are the likely causes?

Answer: A slow or incomplete reaction is one of the most common issues and typically points to problems with reaction kinetics, which are heavily influenced by the catalyst, temperature, and reagent purity. The reaction proceeds via a nucleophilic attack of the ethoxide ion on the electron-deficient β-carbon of acrylonitrile.[3][4] Therefore, inefficient generation of the ethoxide nucleophile is a primary suspect.

Possible Causes & Solutions:

  • Inactive or Inappropriate Catalyst: The base catalyst is essential for deprotonating ethanol to form the more potent ethoxide nucleophile.[4]

    • Causality: The reaction rate is directly proportional to the concentration of the alkoxide anion.[4] If the chosen base is too weak or has degraded, the ethoxide concentration will be insufficient to drive the reaction forward at a reasonable rate.

    • Troubleshooting Steps:

      • Verify Catalyst Strength: Common catalysts include sodium hydroxide, potassium hydroxide, sodium ethoxide, and basic ion-exchange resins (e.g., Amberlite IRA-400).[3][5][6] Ensure you are using a sufficiently strong base. Homogeneous catalysts like alkali hydroxides or alkoxides are often more active than heterogeneous ones but can be harder to remove.[5][7]

      • Use Fresh Catalyst: Alkali hydroxides can absorb atmospheric CO₂ to form less basic carbonates. Sodium and potassium metals (used to prepare fresh alkoxides) can become passivated by an oxide layer. Always use freshly opened or properly stored catalysts.

      • Consider a Heterogeneous Catalyst: For easier workup and catalyst removal, consider using a solid base catalyst like a modified Mg-Al hydrotalcite or a basic resin such as Amberlyst A-21.[7][8] These can often be filtered off, simplifying purification, though they may require higher temperatures or longer reaction times.

  • Insufficient Temperature: The cyanoethylation of alcohols is an exothermic reaction, but an initial activation energy barrier must be overcome.[9]

    • Causality: Like most chemical reactions, the rate of cyanoethylation is temperature-dependent. If the temperature is too low, the reaction may proceed too slowly to be practical.

    • Troubleshooting Steps:

      • While some protocols suggest temperatures below 15°C to control exothermicity and side reactions[10], if the reaction is stalled, a modest increase in temperature (e.g., to 30-50°C) can significantly increase the rate.

      • Monitor the internal reaction temperature carefully. A lack of exotherm upon acrylonitrile addition can be an early indicator of a stalled reaction.

  • Presence of Water: Water in the ethanol can compete with the alcohol for the catalyst.

    • Causality: The base will react with water to form hydroxide ions. While hydroxide can catalyze the reaction, it is also a reactant in the potential hydrolysis of the nitrile product and can promote side reactions with acrylonitrile. Critically, it consumes the base that is intended to generate the more potent ethoxide nucleophile.

    • Troubleshooting Steps:

      • Use anhydrous ethanol (≥99.5%). If necessary, dry the ethanol over molecular sieves prior to use.

Q2: I'm observing a significant amount of a viscous, polymeric byproduct. What is it and how can I prevent its formation?

Answer: The formation of a viscous polymer is a classic sign of the base-catalyzed anionic polymerization of acrylonitrile.[11] This is the most significant competing reaction in this synthesis.

Mechanism & Prevention:

  • Causality: Acrylonitrile is an excellent Michael acceptor and can readily react with nucleophiles, including another acrylonitrile anion.[1] The strong base used to generate the ethoxide catalyst can also initiate the polymerization of acrylonitrile. This process is often rapid and highly exothermic.

  • Preventative Measures:

    • Control the Temperature: Keep the reaction temperature low, especially during the addition of acrylonitrile. Performing the reaction in an ice bath is a common practice.[10]

    • Slow, Controlled Addition: Add the acrylonitrile dropwise to the mixture of ethanol and catalyst. This maintains a low instantaneous concentration of acrylonitrile, favoring the desired 1:1 addition with the vast excess of ethanol over self-polymerization.

    • Reverse Addition: Consider adding the base catalyst slowly to the mixture of ethanol and acrylonitrile. This keeps the catalyst concentration low at any given moment.

    • Stoichiometry: Use a molar excess of ethanol relative to acrylonitrile. This statistically favors the reaction of acrylonitrile with ethanol over itself.[9]

Q3: My final yield is low despite good conversion. Could I be losing the product during workup and purification?

Answer: Yes, significant product loss can occur during the workup and purification stages. This compound is a relatively high-boiling (172°C)[6], water-soluble liquid, which can present challenges.

Troubleshooting Workup & Purification:

  • Catalyst Neutralization: Before distillation, the basic catalyst must be neutralized.

    • Causality: Attempting to distill the product in the presence of a strong base can induce a retro-Michael reaction (de-cyanoethylation), especially at high temperatures, breaking the product down into the starting materials.[1] It can also promote polymerization of any unreacted acrylonitrile.

    • Protocol: After the reaction is complete, cool the mixture and carefully neutralize it with a weak acid like acetic acid or a dilute solution of a strong acid like HCl.[6][12] Monitor the pH to ensure it is neutral (pH ~7) before proceeding.

  • Extraction & Isolation:

    • Problem: Due to its polarity, this compound has some solubility in water, which can lead to losses in the aqueous phase during extraction.

    • Solution: After neutralization, if an aqueous phase is present, it should be extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the dissolved product.[12] Combine all organic layers for drying and concentration.

  • Purification by Distillation:

    • Problem: Inefficient distillation can lead to product loss or contamination.

    • Protocol: Fractional distillation under reduced pressure is the preferred method for purifying this compound. This lowers the boiling point, reducing the risk of thermal decomposition. Ensure your distillation apparatus is efficient (e.g., using a Vigreux or packed column) to achieve good separation from lower-boiling impurities (like ethanol) and higher-boiling byproducts.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the final yield. The following table summarizes findings from various sources to guide your experimental design.

CatalystAlcoholAcrylonitrile:Alcohol RatioTemperature (°C)Time (h)Yield (%)Reference
Sodium EthoxideEthanol1:1Reflux190[6]
Potassium HydroxideIsopropyl Alcohol1:1Water Bath1High (not specified)[6]
Mg-Al HydrotalciteEthanolN/AN/AN/AHigh Activity[7][8]
Amberlyst A-21Various Primary AlcoholsN/A75N/AHigh Conversion[8]
NaOH (Agar Gel)Primary AlcoholsN/AMildN/AVery Good[5]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a representative procedure based on common laboratory practices.[6]

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube. Place the flask in an ice-water bath.

  • Reagents: To the flask, add 92 g (2 moles) of anhydrous ethanol.

  • Catalyst Addition: Carefully add 0.5 g of metallic sodium in small pieces to the ethanol to generate sodium ethoxide in situ. Stir until all the sodium has reacted.

  • Acrylonitrile Addition: Slowly add 53 g (1 mole) of acrylonitrile dropwise from the dropping funnel over 1 hour, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC or GC to confirm the consumption of acrylonitrile.

  • Workup: Cool the reaction mixture again in an ice bath and neutralize the catalyst by adding glacial acetic acid dropwise until the pH is ~7.

  • Purification: Set up for fractional distillation. First, distill off the excess ethanol. Then, distill the this compound, collecting the fraction boiling at approximately 172°C (at atmospheric pressure) or at a lower temperature under vacuum. A yield of ~90% can be expected.[6]

Visualizations

General Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing low yields in your synthesis.

TroubleshootingWorkflow cluster_conversion Conversion Analysis cluster_byproducts Crude Product Analysis start Low Yield of this compound check_conversion Check Reaction Conversion (TLC, GC, NMR of crude) start->check_conversion low_conversion Low Conversion/ Incomplete Reaction check_conversion->low_conversion Low high_conversion High Conversion, But Low Isolated Yield check_conversion->high_conversion High cause_catalyst Catalyst Inactive? (Old, wrong type) low_conversion->cause_catalyst cause_temp Temperature Too Low? low_conversion->cause_temp cause_reagents Reagents Wet? low_conversion->cause_reagents solution_catalyst Use Fresh, Strong Base (e.g., fresh NaOEt) cause_catalyst->solution_catalyst solution_temp Increase Temperature Modestly (e.g., to 40°C) cause_temp->solution_temp solution_reagents Use Anhydrous Reagents cause_reagents->solution_reagents check_byproducts Significant Byproducts Observed? high_conversion->check_byproducts polymer Polymer Formation? check_byproducts->polymer Yes purification_loss No Major Byproducts? check_byproducts->purification_loss No solution_polymer Control Temp (Ice Bath) Slow Acrylonitrile Addition polymer->solution_polymer solution_purification Optimize Workup: - Neutralize before distillation - Extract aqueous phase - Use vacuum distillation purification_loss->solution_purification

Caption: Troubleshooting flowchart for low yield.

Reaction Mechanism & Key Side Reaction

This diagram illustrates the desired reaction pathway versus the primary competing side reaction.

ReactionMechanism cluster_main Desired Reaction: Cyanoethylation cluster_side Side Reaction: Polymerization EtOH CH3CH2OH (Ethanol) EtO CH3CH2O⁻ (Ethoxide Ion) EtOH->EtO + Base Base Base (e.g., OH⁻) ACN H2C=CH-CN (Acrylonitrile) EtO->ACN Nucleophilic Attack Product CH3CH2O-CH2CH2-CN (this compound) ACN->Product ACN2 H2C=CH-CN ACN_Anion ⁻CH2-CH-CN ACN2->ACN_Anion + Base Polymer -[CH2-CH(CN)]n- (Polyacrylonitrile) ACN2->Polymer ACN_Anion->ACN2 + n(ACN)

Caption: Desired reaction vs. side reaction.

References

  • Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
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  • Kumbhar, P. S. et al. (2012). Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin. Journal of Applied Polymer Science.
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  • Dauenhauer, P. et al. (2017). Renewable acrylonitrile production. Science.
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  • Aurora Chemistry for Everyone. (2020, December 3). Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. YouTube.
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  • WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
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  • Ito, K. et al. (2022). Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties.

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Technical Support Center: Optimization of Reaction Conditions for 2-Ethoxypropionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Ethoxypropionitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. The information provided herein is curated to offer practical, experience-driven advice to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and efficient method for the synthesis of this compound is through the cyanoethylation of ethanol. This reaction involves the addition of acrylonitrile to ethanol in the presence of a basic catalyst. This method is favored for its atom economy and relatively straightforward procedure.

Q2: What are the typical catalysts used for the cyanoethylation of ethanol?

A range of basic catalysts can be employed for this reaction. Common choices include:

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are cost-effective and readily available catalysts.

  • Sodium Ethoxide (NaOEt): This catalyst can be generated in situ by reacting sodium metal with ethanol or used as a pre-prepared solution. It often leads to higher yields and cleaner reactions.

  • Phase-Transfer Catalysts (PTC): In biphasic systems, PTCs like tetrabutylammonium bromide can be effective in promoting the reaction between the aqueous base and the organic reactants.[1]

Q3: How does the choice of solvent impact the synthesis of this compound?

The solvent plays a crucial role in influencing reactant solubility, reaction rate, and the suppression of side reactions.[1] For the cyanoethylation of ethanol, ethanol itself often serves as both the reactant and the solvent, which is a green and efficient approach. However, in some cases, an inert co-solvent might be used to control the reaction temperature or improve solubility. The choice of solvent can significantly affect the efficiency of the catalyst.[1]

Q4: What are the key reaction parameters to control for optimal yield and purity?

To achieve the best results, careful control of the following parameters is essential:

  • Temperature: The reaction is typically exothermic. Maintaining a controlled temperature, often between 30-50°C, is crucial to prevent side reactions and ensure a good yield.[2]

  • Rate of Addition: Slow, dropwise addition of acrylonitrile to the ethanol-catalyst mixture is recommended to manage the exothermicity of the reaction.[3]

  • Stoichiometry: Using a slight excess of ethanol can help to ensure the complete conversion of acrylonitrile and minimize its self-polymerization.

  • Purity of Reagents: The use of dry ethanol and fresh acrylonitrile is important, as water can interfere with the catalyst and lead to byproduct formation.

Q5: Are there greener alternatives for the synthesis of this compound?

Yes, there is a growing interest in developing more environmentally friendly synthetic routes. Utilizing ethanol as both reactant and solvent is already a step towards greener chemistry.[4] Additionally, research into solid-supported catalysts or enzymatic processes could offer more sustainable alternatives in the future. Solvent-free, microwave-assisted reactions have also shown promise for similar nitrile syntheses, offering rapid reactions and high yields.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield of this compound, or the reaction does not seem to be proceeding at all. What are the possible causes and how can I fix this?

Answer: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[5]

Potential Cause Explanation Recommended Solution
Inactive Catalyst The basic catalyst may have degraded due to improper storage or exposure to atmospheric CO₂ and moisture.Use a fresh batch of catalyst. If preparing sodium ethoxide in situ, ensure the sodium metal is clean and the ethanol is anhydrous.
Insufficient Catalyst An inadequate amount of catalyst will result in a slow or incomplete reaction.Increase the catalyst loading incrementally. A typical starting point is 1-5 mol% relative to the limiting reagent.
Presence of Water Water can react with the strong base, neutralizing the catalyst, and can also lead to the hydrolysis of the nitrile product.[2]Ensure all glassware is thoroughly dried.[6] Use anhydrous ethanol and freshly distilled acrylonitrile.
Low Reaction Temperature While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate.Gradually increase the reaction temperature in 5-10°C increments, while carefully monitoring for any increase in byproduct formation.
Reaction Stalled The reaction may start but not go to completion.If monitoring the reaction shows it has stalled, a small additional portion of the catalyst can be added.[6]
Issue 2: Formation of Significant Byproducts

Question: My crude product analysis (e.g., by GC or NMR) shows the presence of significant impurities. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a key challenge in optimizing the synthesis of this compound.

Potential Byproduct Mechanism of Formation Mitigation Strategy
Polyacrylonitrile Acrylonitrile can undergo base-catalyzed self-polymerization, especially at higher temperatures or with high concentrations of catalyst.Maintain a controlled, lower reaction temperature. Add acrylonitrile dropwise to a solution of ethanol and catalyst to keep its instantaneous concentration low.
Bis(2-cyanoethyl) ether This can form if water is present, leading to the formation of 2-cyanoethanol, which can then react with another molecule of acrylonitrile.Use anhydrous reagents and solvents.
Cyanoacetamide Hydrolysis of the nitrile group in this compound can occur, particularly during aqueous workup if the pH is not controlled.[7]Perform the workup at a neutral or slightly acidic pH and at low temperatures.
Issue 3: Difficulties in Product Purification

Question: I am struggling to isolate pure this compound from the crude reaction mixture. What are the best practices for purification?

Answer: Effective purification is critical to obtaining a high-purity product.

Purification Challenge Explanation Recommended Protocol
Removal of Catalyst The basic catalyst must be neutralized and removed before distillation to prevent product decomposition at high temperatures.After the reaction is complete, cool the mixture and neutralize it with a weak acid (e.g., acetic acid or ammonium chloride solution).
Separation from High-Boiling Impurities Polymeric byproducts and other high-boiling impurities can be difficult to separate from the desired product.Fractional distillation under reduced pressure is the most effective method for purifying this compound. Ensure the distillation apparatus is efficient to achieve good separation.
Product Loss During Workup This compound has some solubility in water, which can lead to losses during aqueous extraction steps.When performing an aqueous wash, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the organic product. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[8]

Experimental Protocols

Representative Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.

Materials:

  • Anhydrous Ethanol

  • Acrylonitrile (freshly distilled)

  • Sodium metal or Sodium ethoxide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous ethanol.[9]

  • Catalyst Preparation (if using sodium metal): Carefully add small pieces of sodium metal to the ethanol at room temperature. Stir until all the sodium has reacted to form sodium ethoxide.

  • Reaction: Cool the ethanol/sodium ethoxide solution in an ice-water bath. Add acrylonitrile dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature is maintained between 30-40°C.[8]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.[9]

  • Workup: Cool the reaction mixture to room temperature and cautiously quench by adding a saturated aqueous solution of ammonium chloride until the mixture is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[9]

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizing the Process

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low-yield issues in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield of this compound check_reagents Check Reagent Quality (Anhydrous Ethanol, Fresh Acrylonitrile) start->check_reagents check_catalyst Verify Catalyst Activity (Fresh Base) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Addition Rate) start->check_conditions re_run Re-run Reaction with Verified Reagents and Conditions check_reagents->re_run check_catalyst->re_run check_conditions->re_run optimize_catalyst Optimize Catalyst Loading re_run->optimize_catalyst If yield is still low optimize_temp Optimize Reaction Temperature re_run->optimize_temp If yield is still low success Improved Yield re_run->success If yield improves optimize_catalyst->success optimize_temp->success

Caption: A flowchart for troubleshooting low yields.

Key Parameter Relationships

This diagram illustrates the interplay between key reaction parameters and their impact on the synthesis outcome.

ParameterRelationships Yield Yield & Purity Temp Temperature Temp->Yield affects rate SideReactions Side Reactions Temp->SideReactions increases Catalyst Catalyst Concentration Catalyst->Yield drives reaction Catalyst->SideReactions can increase AdditionRate Addition Rate AdditionRate->Yield controls exotherm Purity Reagent Purity Purity->Yield prevents inhibition SideReactions->Yield decreases

Caption: Interdependencies of reaction parameters.

References

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Reddit. What are some common causes of low reaction yields?. r/Chempros. Available from: [Link]

  • Google Patents. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Google Patents. US4173709A - Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives.
  • Google Patents. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • MDPI. Deep Eutectic Solvents as Catalysts in the Synthesis of Active Pharmaceutical Ingredients and Precursors. Available from: [Link]

  • Google Patents. US4384125A - Process for the purification of 2-pyrrolidone.
  • MDPI. Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions. Available from: [Link]

  • ResearchGate. Solvent optimization for the synthesis of 2-benzylidene malononitrile a. Available from: [Link]

  • Reddit. Gabriel synthesis troubleshooting. r/Chempros. Available from: [Link]

  • ResearchGate. Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. Available from: [Link]

  • ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Process Optimization Strategies for Biotevhnology Products. Available from: [Link]

  • Scientific & Academic Publishing. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Available from: [Link]

  • ResearchGate. 2-Methoxypropene. Available from: [Link]

  • Google Patents. CN110240540B - A kind of method for continuously preparing 2-methoxypropene.
  • ChemRxiv. Recycling of solvent and reducing agent in the synthesis of copper-based particles using 2-ethylanthraquinone. Available from: [Link]

  • YouTube. Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. Available from: [Link]

  • Materials Research Forum. Green Solvents in Chemical Reactions. Available from: [Link]

  • Google Patents. US2809986A - Method for the purification of malononitrile.
  • ResearchGate. Cyclization mechanism and kinetics of poly(acrylonitrile-co-2-acrylamido-2-methylpropane sulfonic acid) copolymer investigated by FTIR spectroscopy. Available from: [Link]

  • ResearchGate. Synthesis and optimization of a 2-isopropenyl-2-oxazoline based polymer for enhanced phenolic acid extraction. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties. Available from: [Link]

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Identification and minimization of byproducts in 2-Ethoxypropionitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethoxypropionitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing on the critical aspects of byproduct identification and minimization. Here, we provide in-depth, experience-driven answers to common challenges encountered in the laboratory.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via the base-catalyzed cyanoethylation of ethanol with acrylonitrile.[1][2]

Problem 1: Low Yield and/or a Significant Unknown Peak in GC-MS Analysis

Question: My reaction has a low yield of this compound, and I observe a major byproduct peak in my GC-MS analysis. What is the likely cause, and how can I fix it?

Answer:

A low yield coupled with a significant byproduct peak often points to one of two primary culprits: the presence of water in your reactants or side reactions involving acrylonitrile.

Probable Cause A: Water Contamination

The most common byproduct in this reaction is 3,3'-Oxydipropionitrile . This occurs when residual water in the ethanol or on the glassware is deprotonated by the base catalyst, and the resulting hydroxide ion initiates the cyanoethylation of acrylonitrile. This is a competitive reaction that consumes your starting material and complicates purification.

Causality Explained: The base catalyst (e.g., sodium ethoxide) is not selective. It will deprotonate the most acidic species present. While ethanol is the intended nucleophile, water is more acidic and will react preferentially to form hydroxide, which then attacks acrylonitrile.

Solution Pathway:

  • Reactant Purity Verification:

    • Ethanol: Use anhydrous ethanol (≥99.5%). Confirm water content using Karl Fischer titration. If necessary, dry the ethanol over activated 3Å molecular sieves for 24 hours before use.

    • Acrylonitrile: Use freshly distilled acrylonitrile to remove any polymerization inhibitors and water.

  • Glassware Preparation: Ensure all glassware is oven-dried at >120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere to prevent the ingress of atmospheric moisture.

Probable Cause B: Acrylonitrile Polymerization

Acrylonitrile is prone to anionic polymerization, especially in the presence of strong bases and at elevated temperatures.[2] This results in the formation of a viscous, oily, or solid polyacrylonitrile, which reduces the yield of the desired product.

Causality Explained: The base catalyst can initiate the polymerization of acrylonitrile by attacking the β-carbon, creating a carbanion that then propagates by attacking other acrylonitrile molecules. This process is highly exothermic and can lead to a runaway reaction if not properly controlled.[2]

Solution Pathway:

  • Temperature Control: The cyanoethylation of alcohols is often exothermic.[2] Maintain a strict reaction temperature, typically between 20-40°C. Use an ice bath to manage the initial exotherm, especially during the addition of acrylonitrile or the catalyst.

  • Controlled Reagent Addition: Add the acrylonitrile dropwise to the ethanol-catalyst mixture. This maintains a low instantaneous concentration of the monomer, disfavoring polymerization.

  • Catalyst Concentration: Use the minimum effective amount of catalyst. High concentrations of a strong base can significantly accelerate polymerization.

Problem 2: Product Darkens or Thickens During Distillation

Question: During vacuum distillation to purify my this compound, the material in the distillation pot turned dark brown and became viscous. What happened?

Answer:

This is a classic sign of thermally induced decomposition or polymerization, likely involving residual catalyst or impurities.

Probable Cause: Residual Base Catalyst

If the basic catalyst is not completely neutralized before distillation, it can catalyze decomposition and polymerization reactions at the higher temperatures required for distillation. The cyanoethyl group can be susceptible to base-catalyzed elimination, a process known as de-cyanoethylation.[1]

Causality Explained: At elevated temperatures, the residual base can abstract a proton from the carbon alpha to the nitrile group, initiating elimination of the ethoxy group and reforming acrylonitrile, which can then polymerize. It can also catalyze other condensation reactions, leading to complex, high-molecular-weight, colored byproducts.

Solution Pathway:

  • Thorough Neutralization: Before distillation, carefully neutralize the reaction mixture. Add a weak acid, such as acetic acid, dropwise until the pH is neutral (pH ~7). Monitor the pH with a calibrated pH meter or pH paper.

  • Aqueous Wash: After neutralization, perform an aqueous wash to remove the resulting salts and any remaining water-soluble impurities. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with brine, and dry it thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Use of Inhibitors: For particularly sensitive distillations, a small amount of a polymerization inhibitor (e.g., hydroquinone) can be added to the distillation pot.

Frequently Asked Questions (FAQs)

Reaction Mechanism & Byproducts

Q1: What are the primary byproducts I should look for in this compound synthesis?

The primary byproducts are 3,3'-Oxydipropionitrile (from water contamination) and polyacrylonitrile. Other potential minor byproducts can include bis(2-cyanoethyl) ether and cyanoethanol, depending on the specific conditions and impurities present.

Q2: Can you illustrate the main reaction and the primary side reaction?

Certainly. The desired reaction is a Michael addition of the ethoxide ion to acrylonitrile. The main competing reaction is the analogous addition of a hydroxide ion (from water).

G cluster_main Desired Reaction Pathway cluster_side Byproduct Formation Pathway EtOH Ethanol (CH3CH2OH) EtO Ethoxide Ion (CH3CH2O-) EtOH->EtO - H+ Base Base (e.g., NaOEt) Base_side Base (e.g., NaOEt) Product This compound EtO->Product + Acrylonitrile ACN_main Acrylonitrile H2O Water (H2O) OH Hydroxide Ion (OH-) H2O->OH - H+ Byproduct 3,3'-Oxydipropionitrile OH->Byproduct + 2x Acrylonitrile ACN_side Acrylonitrile G start Problem Encountered: Low Yield / High Impurity check_gcms 1. Analyze Crude Sample by GC-MS start->check_gcms identify_byproduct 2. Identify Major Byproduct(s) check_gcms->identify_byproduct is_oxydipropionitrile Is it 3,3'-Oxydipropionitrile? identify_byproduct->is_oxydipropionitrile Check MS Library is_polymer Is it Polymer / High MW species? identify_byproduct->is_polymer Check Baseline / Viscosity is_oxydipropionitrile->is_polymer No solve_water Cause: Water Contamination Solutions: - Use Anhydrous Reagents - Dry Glassware Thoroughly - Use Inert Atmosphere is_oxydipropionitrile->solve_water Yes solve_polymer Cause: Polymerization Solutions: - Strict Temperature Control - Slow Reagent Addition - Optimize Catalyst Amount is_polymer->solve_polymer Yes re_evaluate Re-evaluate Reaction Conditions (Stoichiometry, Catalyst, etc.) is_polymer->re_evaluate No / Other end_node Synthesis Optimized solve_water->end_node solve_polymer->end_node re_evaluate->end_node

Sources

Purification techniques for high-purity 2-Ethoxypropionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: High-Purity 2-Ethoxypropionitrile

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. We will address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on not just the "how," but the "why," to empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

Section 1: Fundamentals of this compound Purification

FAQ 1: What are the typical impurities I should expect in my crude this compound, and where do they come from?

Answer: Understanding the potential impurities is the first step in designing a robust purification strategy. Impurities in crude this compound typically originate from starting materials, side reactions, or subsequent degradation. The most common synthesis route involves the reaction of acetaldehyde cyanohydrin with ethanol, or variations thereof.

Causality & In-Depth Analysis:

  • Unreacted Starting Materials: Residual ethanol, acetaldehyde, and cyanide sources are common.

  • Side-Products: Acetal formation from the reaction of acetaldehyde and ethanol can lead to impurities like 2,2-diethoxypropane.

  • Solvent Residues: If a solvent other than one of the reactants is used (e.g., toluene, acetonitrile), it must be removed.

  • Water: Water is a critical impurity as it can facilitate the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially under non-neutral pH or elevated temperatures.

  • Degradation Products: Nitriles can be susceptible to thermal degradation or polymerization, especially in the presence of acidic or basic catalysts, leading to discoloration and the formation of higher molecular weight species.[1][2]

A summary of potential impurities and their physical properties is crucial for planning the purification.

Data Presentation: Table 1. Potential Impurities and Boiling Points

Impurity Chemical Formula Boiling Point (°C at 760 mmHg) Rationale for Presence
Ethanol C₂H₅OH 78.4 Unreacted starting material
Acetaldehyde CH₃CHO 20.2 Unreacted starting material
Water H₂O 100.0 Reaction byproduct, atmospheric moisture
2-Ethoxypropionic acid C₅H₁₀O₃ ~205 (Decomposes) Hydrolysis of the nitrile
2-Ethoxypropionamide C₅H₁₁NO₂ High Boiling Partial hydrolysis of the nitrile

| This compound | C₅H₉NO | 148-150 | Target Product |

Note: Boiling points are approximate and can vary with pressure.

FAQ 2: What is the primary recommended technique for purifying this compound to >99.5% purity?

Answer: Fractional vacuum distillation is the gold-standard and most scalable method for purifying this compound.[3]

Causality & In-Depth Analysis: The boiling point of this compound at atmospheric pressure is approximately 148-150°C. At this temperature, the compound may be susceptible to thermal degradation, leading to discoloration and the formation of non-volatile impurities. Lowering the pressure significantly reduces the boiling point, allowing for distillation at a much lower temperature where the molecule is more stable. A fractional distillation setup, which includes a column with packing material (like Raschig rings or Vigreux indentations), provides the necessary theoretical plates to efficiently separate this compound from impurities with close boiling points.[3]

Experimental Protocol: General Fractional Vacuum Distillation

  • System Setup: Assemble a dry fractional vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Pre-treatment: If your crude product is acidic or basic from the synthesis, wash it with a saturated sodium bicarbonate solution, followed by brine, and dry thoroughly over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. This neutralization is critical to prevent acid/base-catalyzed degradation during heating.

  • Charging the Flask: Charge the distillation flask with the dried, crude this compound and a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Evacuation: Slowly and carefully apply vacuum to the system. A gradual reduction in pressure prevents bumping.

  • Heating: Once the target vacuum is stable (e.g., 10-20 mmHg), begin heating the distillation flask using a heating mantle with a stirrer.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction, which will contain volatile impurities like residual solvents.

    • Main Fraction: Once the head temperature stabilizes at the expected boiling point of this compound at that pressure, switch to a clean receiving flask and collect the main product fraction.

    • Tails: Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive peroxidic or polymeric residues.

  • Purity Analysis: Analyze all collected fractions by Gas Chromatography (GC) or HPLC to confirm purity.[4]

Mandatory Visualization: Fractional Vacuum Distillation Workflow

G cluster_prep Pre-Distillation cluster_distill Fractional Vacuum Distillation cluster_fractions Outputs cluster_analysis Quality Control Crude Crude this compound Wash Neutralizing Wash (e.g., NaHCO₃, Brine) Crude->Wash Dry Drying (e.g., MgSO₄) Wash->Dry Filter Filtration Dry->Filter Charge Charge Distillation Flask Filter->Charge Evacuate Apply Vacuum Charge->Evacuate Heat Gentle Heating Evacuate->Heat Collect Collect Fractions Heat->Collect Forerun Forerun (Low Boilers) Collect->Forerun Fraction 1 Product High-Purity Product Collect->Product Fraction 2 Tails Residue (High Boilers) Collect->Tails Residue Analysis Purity Analysis (GC, NMR) Product->Analysis

Caption: Workflow for the purification of this compound.

Section 2: Troubleshooting Common Distillation Issues

FAQ 3: My purified this compound is discolored (yellow to brown), but the NMR looks clean. What is the cause and how can I fix it?

Answer: Discoloration, even with a clean NMR spectrum, typically points to trace amounts of highly colored degradation or polymerization products formed due to thermal stress. Nitriles can undergo complex reactions at elevated temperatures.

Causality & In-Depth Analysis: Even if the bulk of the material distills without decomposing, prolonged heating can initiate side reactions. The resulting impurities may be present at levels below the detection limit of standard ¹H NMR but still be intensely colored. This is especially true if any acidic or basic residues remained from the synthesis. The mechanism can involve trace cyanide rearranging or catalyzing the formation of conjugated systems or polymeric structures, which absorb visible light.

Troubleshooting Protocol:

  • Verify Neutrality: Before distilling, test the pH of a small sample of your crude material dissolved in water. If it is not neutral (pH 6.5-7.5), perform the neutralizing wash described in FAQ 2.

  • Reduce Distillation Temperature: The most effective solution is to lower the boiling point further by using a better vacuum. A high-quality vacuum pump capable of reaching <5 mmHg is recommended. See the table below for the relationship between pressure and boiling point.

  • Add a Stabilizer: For thermally sensitive nitriles, adding a small amount (0.01-0.1% by weight) of a non-volatile acidic stabilizer like boric acid or citric acid to the distillation pot can help suppress decomposition pathways.[5] These weak acids can inhibit base-catalyzed polymerization without causing significant hydrolysis.

  • Minimize Heating Time: Use an appropriately sized heating mantle and flask to ensure efficient heat transfer and reduce the total time the material is held at high temperature.

Data Presentation: Table 2. Estimated Boiling Point of this compound at Reduced Pressures

Pressure (mmHg) Estimated Boiling Point (°C)
760 148-150
100 ~105
20 ~70
10 ~58
5 ~45

Note: These are estimates. Actual temperatures should be determined experimentally.

FAQ 4: My purity isn't improving beyond ~98% after a single distillation, and GC-MS shows a persistent impurity with a similar mass. What's happening?

Answer: This issue strongly suggests the presence of either a close-boiling isomer or an azeotrope. An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[6]

Causality & In-Depth Analysis:

  • Close-Boiling Impurity: An isomer like 3-ethoxypropionitrile could have a boiling point very close to your target compound, making separation by standard distillation difficult. This would require a distillation column with very high efficiency (many theoretical plates).

  • Azeotrope Formation: this compound may form an azeotrope with a residual solvent or a byproduct from the synthesis, such as ethanol or water.[7][8] When an azeotrope boils, the vapor has the same composition as the liquid, preventing further separation.[6] For example, many nitriles form azeotropes with water or alcohols.

Mandatory Visualization: Troubleshooting Workflow for Poor Separation

G start Purity Stalled at ~98% After Distillation check_bp Does impurity boiling point match a known azeotrope or isomer? start->check_bp is_azeotrope Is an azeotrope suspected? check_bp->is_azeotrope Yes is_isomer Is an isomer suspected? check_bp->is_isomer No solution_azeotrope Break Azeotrope: 1. Add a ternary component (e.g., toluene) 2. Chemical drying (for water azeotropes) 3. Pressure-swing distillation is_azeotrope->solution_azeotrope solution_isomer Improve Separation Efficiency: 1. Use a longer, packed distillation column 2. Optimize reflux ratio 3. Consider preparative chromatography is_isomer->solution_isomer re_distill Re-distill under modified conditions solution_azeotrope->re_distill solution_isomer->re_distill end_product Achieve >99.5% Purity re_distill->end_product

Caption: Decision tree for troubleshooting poor distillation separation.

Troubleshooting Protocol:

  • Identify the Impurity: Use GC-MS to get a mass spectrum of the persistent impurity. Check this against potential isomers or known azeotropic partners from your synthesis.

  • Breaking a Water Azeotrope: If water is suspected, rigorously dry the crude material before distillation. You can use a Dean-Stark trap with a solvent like toluene to azeotropically remove water before the final fractional distillation.

  • Breaking an Alcohol Azeotrope: This is more complex. One strategy is "pressure-swing distillation," where the composition of the azeotrope changes with pressure. Distilling at two different pressures can shift the azeotropic point and allow for separation.

  • Separating Isomers: To separate close-boiling isomers, you must increase the efficiency of your distillation column. Use a longer column packed with a high-efficiency material (e.g., structured packing) and increase the reflux ratio to maximize the number of theoretical plates. If distillation fails, an alternative like preparative column chromatography may be necessary.[9]

References

  • Process for stabilizing cyanohydrins.
  • 2,2-Diethoxypropionitrile 98 56011-12-2. Sigma-Aldrich.
  • Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions. Benchchem.
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  • How can I remove nitrile impurities
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  • Azeotropes. Chemistry LibreTexts.
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Addressing the formation of bis(2-cyanoethyl) ether in cyanoethylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing cyanoethylation in their synthetic workflows. The formation of the bis(2-cyanoethyl) ether byproduct is a common challenge that can impact yield, purity, and downstream applications. This resource provides in-depth, experience-based answers to frequently encountered problems, focusing on the mechanistic rationale behind each troubleshooting step to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of cyanoethylation, and how does bis(2-cyanoethyl) ether form?

A1: Cyanoethylation is a Michael addition reaction where a compound containing an active hydrogen (a protic nucleophile like an alcohol, amine, or thiol) adds across the double bond of acrylonitrile (CH₂=CHCN).[1][2] The reaction is typically catalyzed by a base, which deprotonates the nucleophile (YH) to form a more potent anion (Y⁻).[2] This anion then attacks the β-carbon of acrylonitrile, which is electrophilic due to the electron-withdrawing nature of the nitrile group.[3]

Mechanism of Desired Cyanoethylation: YH + Base ⇌ Y⁻ + Base-H⁺ Y⁻ + H₂C=CH-CN → Y-CH₂-CH⁻-CN Y-CH₂-CH⁻-CN + YH → Y-CH₂-CH₂-CN + Y⁻

The formation of bis(2-cyanoethyl) ether (NC-CH₂CH₂-O-CH₂CH₂-CN) occurs when water (H₂O) acts as the nucleophile.[4] Water can react with two molecules of acrylonitrile, typically under alkaline conditions, to form the ether linkage.[4] The initial reaction of a hydroxide ion with acrylonitrile forms ethylene cyanohydrin, which then reacts with a second molecule of acrylonitrile to yield the bis-ether byproduct.[4] The presence of water is the primary cause of this side reaction.

Here is a diagram illustrating the competing reaction pathways:

G cluster_main Desired Cyanoethylation cluster_side Side Reaction: Bis-ether Formation ROH Alcohol (R-OH) ACN1 Acrylonitrile ROH->ACN1 Nucleophilic Attack Product Monocyanoethylated Product (R-O-CH₂CH₂CN) ACN1->Product Base1 Base Base1->ROH H2O Water (H₂O) ACN2 Acrylonitrile (1st eq.) H2O->ACN2 Nucleophilic Attack Intermediate Ethylene Cyanohydrin (HO-CH₂CH₂CN) ACN2->Intermediate Base2 Base Base2->H2O ACN3 Acrylonitrile (2nd eq.) Intermediate->ACN3 Nucleophilic Attack Byproduct Bis(2-cyanoethyl) Ether ACN3->Byproduct

Caption: Competing reaction pathways in cyanoethylation.

Q2: My reaction is producing a significant amount of bis(2-cyanoethyl) ether. What are the most critical parameters to control?

A2: The most critical parameter is the rigorous exclusion of water from your reaction system. Other key factors include temperature, catalyst choice, and stoichiometry.

ParameterImpact on Byproduct FormationRecommended Action
Water Content High Impact. Water is a reactant in the formation of the bis-ether byproduct.Use anhydrous solvents and reagents. Dry glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Reaction Temperature Medium Impact. Exothermic reactions can accelerate side reactions if not controlled.[5]Maintain lower reaction temperatures (e.g., 0-25 °C) to favor the desired mono-addition. Use an ice bath for effective heat dissipation.[6]
Catalyst Choice Medium Impact. Strongly basic catalysts can promote the reaction of residual water.[7]Use the mildest effective base possible. For some substrates, solid-supported catalysts like modified hydrotalcites or basic resins (e.g., Amberlyst A-21) can offer higher selectivity and easier removal.[8][9]
Stoichiometry Low Impact (for ether). More critical for preventing dicyanoethylation of amines.While less critical for the ether byproduct (which depends on water), precise control of the acrylonitrile-to-substrate ratio is good practice to avoid other side reactions.[6]
Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving the issue of bis(2-cyanoethyl) ether formation.

G start High Bis(2-cyanoethyl) Ether Detected check_water Step 1: Assess Water Content - Are solvents/reagents anhydrous? - Is glassware properly dried? - Is an inert atmosphere used? start->check_water implement_anhydrous Implement Rigorous Anhydrous Techniques check_water->implement_anhydrous Yes, water is likely present re_run1 Re-run Reaction implement_anhydrous->re_run1 check_temp Step 2: Evaluate Reaction Temperature - Was there an uncontrolled exotherm? - Is the temperature too high? re_run1->check_temp Byproduct Still High success Problem Resolved re_run1->success Byproduct Reduced fail Issue Persists: Consult Specialist implement_cooling Implement Temperature Control (e.g., ice bath, slow addition) check_temp->implement_cooling Yes, temp control is poor re_run2 Re-run Reaction implement_cooling->re_run2 check_catalyst Step 3: Re-evaluate Catalyst - Is the base too strong? - Could a milder or heterogeneous catalyst be used? re_run2->check_catalyst Byproduct Still High re_run2->success Byproduct Reduced change_catalyst Switch to Milder/Alternative Catalyst check_catalyst->change_catalyst Yes, catalyst may be issue re_run3 Re-run Reaction change_catalyst->re_run3 purify Step 4: Optimize Purification - Is separation difficult? re_run3->purify Byproduct Still High re_run3->success Byproduct Reduced purification_methods Employ Advanced Purification (e.g., fractional distillation, chromatography) purify->purification_methods Yes purification_methods->success

Caption: Troubleshooting workflow for byproduct formation.

Experimental Protocols
Protocol 1: Cyanoethylation of an Alcohol Under Anhydrous Conditions

This protocol details a general procedure for the cyanoethylation of a primary alcohol, emphasizing the techniques required to minimize water contamination.

Materials:

  • Primary Alcohol (e.g., 1-Octadecanol)

  • Acrylonitrile (stabilized, freshly distilled if necessary)

  • Anhydrous Toluene or Dioxane

  • Catalyst (e.g., Sodium methoxide, Triton B, or a basic resin like Amberlyst A-21)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Dry all glassware (round-bottom flask, dropping funnel, condenser) in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble the glassware quickly while flushing with inert gas. Equip the flask with a magnetic stirrer.

  • Reagent Charging:

    • To the reaction flask, add the primary alcohol (1.0 eq.) and the anhydrous solvent.

    • Add the catalyst. For basic resins, add ~10% by weight relative to the alcohol. For soluble bases like sodium methoxide, add a catalytic amount (e.g., 0.05 eq.).

  • Acrylonitrile Addition:

    • Dissolve acrylonitrile (1.1 eq.) in a small amount of anhydrous solvent in the dropping funnel.

    • Cool the reaction flask to 0-5 °C using an ice bath.

    • Add the acrylonitrile solution dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C. Many cyanoethylation reactions are exothermic.[5]

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress by TLC or GC analysis.

  • Work-up:

    • If using a soluble base, neutralize the reaction mixture by adding a weak acid (e.g., acetic acid) until the pH is ~7.

    • If using a resin catalyst, simply filter it off.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by distillation or chromatography.

Protocol 2: Analytical Method for Detecting Bis(2-cyanoethyl) Ether

Gas Chromatography (GC) is an effective method for separating and quantifying the desired product from the bis(2-cyanoethyl) ether byproduct.[10]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A mid-polarity column such as a DB-5 or HP-5 (30 m x 0.32 mm I.D., 0.25 µm film thickness) is suitable.[11]

  • Carrier Gas: Helium or Nitrogen.

  • Temperatures:

    • Injector: 250 °C

    • Detector: 300 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized for your specific product).

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: The bis(2-cyanoethyl) ether, being less volatile than most monocyanoethylated alcohols, will typically have a longer retention time. Quantification can be performed using area percent normalization or with a calibrated internal standard for higher accuracy.

Q3: How can I effectively remove bis(2-cyanoethyl) ether from my desired product?

A3: Separation can be challenging due to the polar nature of both the product and the byproduct. The best method depends on the physical properties of your desired compound.

  • Fractional Distillation: If your desired product has a significantly different boiling point from bis(2-cyanoethyl) ether (Boiling Point: ~161-163 °C at 5.5 mmHg), fractional distillation under reduced pressure is the most effective and scalable method.[4][12]

  • Column Chromatography: For non-volatile products, column chromatography on silica gel is the standard approach.[6] Given the polarity of the byproduct, a gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity will be necessary. It may require careful optimization of the solvent system to achieve baseline separation.

  • Crystallization: If your desired product is a solid, selective crystallization from a carefully chosen solvent system can be an excellent purification method.[13] This involves finding a solvent in which your product has high solubility at an elevated temperature but low solubility at room or lower temperatures, while the byproduct remains in solution.

References
  • Bruson, H. A. (1949).
  • Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
  • Wikipedia. (2023).
  • Glen Research. (2016). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report, 28.26.
  • Grokipedia. (2024).
  • Kumbhar, P. S., et al. (1998). Comparison of various catalysts for cyanoethylation of acrylonitrile with MeOH.
  • Feit, B. A., & Zilkha, A. (1963). Kinetics and Mechanism of the Cyanoethylation of Alcohols. Journal of the American Chemical Society, 85(18), 2697-2701.
  • McMullen, C. W. (1951). U.S. Patent No. 2,579,580. Washington, DC: U.S.
  • BenchChem. (2025). Technical Support Center: Minimizing Bis(2-cyanoethyl)
  • Bruson, H. A. (1945). U.S. Patent No. 2,382,036. Washington, DC: U.S.
  • BenchChem. (2025). An In-depth Technical Guide to Diethyl bis(2-cyanoethyl)
  • Taylor & Francis. (2019).
  • ChemicalBook. (n.d.). Bis(2-cyanoethyl)ether(1656-48-0).
  • PubChem. (n.d.). Bis(2-cyanoethyl) ether.
  • BenchChem. (2025).
  • ResearchGate. (2012). Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin.
  • CymitQuimica. (n.d.). CAS 1656-48-0: Bis(2-cyanoethyl) ether.
  • Fisher Scientific. (n.d.). Bis(2-cyanoethyl) ether, 98%.
  • BenchChem. (2025).
  • U.S. Environmental Protection Agency. (1990). Method 8430: Analysis Of Bis(2-Chloroethyl)
  • Reddit. (2024). How to minimize side products of this reaction.
  • EMU Physics Department. (2023).
  • MDPI. (2022).
  • Google Patents. (2023). U.S.
  • ResearchGate. (2022).

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Preventing polymerization of acrylonitrile in 2-Ethoxypropionitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Ethoxypropionitrile

Guide Focus: Proactively Preventing and Troubleshooting Acrylonitrile Polymerization

Welcome to the technical support center for specialty chemical synthesis. This guide is designed for researchers, scientists, and process development professionals engaged in the synthesis of this compound via the cyanoethylation of ethanol. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure your syntheses are successful, safe, and reproducible.

The cyanoethylation of an alcohol is a powerful C-C bond-forming reaction, specifically a Michael addition, where an alcohol adds across the activated double bond of acrylonitrile.[1] While seemingly straightforward, this reaction is frequently compromised by a significant and often aggressive side reaction: the polymerization of the acrylonitrile monomer. This guide is structured to help you understand, control, and troubleshoot this critical issue.

Troubleshooting Guide: Real-Time Experimental Issues

When a reaction deviates from the expected path, a systematic approach is crucial. The following table addresses the most common polymerization-related problems encountered during this compound synthesis.

Problem Observed Probable Root Cause(s) Immediate Corrective Actions & Long-Term Solutions
Reaction mixture becomes viscous, cloudy, or solidifies. Runaway Polymerization: The rate of acrylonitrile polymerization has exceeded the rate of cyanoethylation. This is often triggered by excessive heat, incorrect catalyst concentration, or the presence of initiators.Immediate Action: 1. Immediately immerse the reaction vessel in an ice bath to rapidly reduce the temperature and slow the exothermic process.[2] 2. If safe and feasible, dilute the mixture with a suitable, cool solvent to help dissipate heat.[2] Long-Term Solution:Temperature Control: Maintain a lower reaction temperature. Since the reaction is exothermic, controlled, dropwise addition of the catalyst or acrylonitrile is essential.[3] • Catalyst Concentration: Reduce the concentration of the base catalyst. Strong bases can aggressively initiate anionic polymerization.[4] • Reagent Purity: Ensure all solvents and reagents are free from peroxide contamination, which can initiate free-radical polymerization.[2]
Low yield of this compound with significant white precipitate. Suboptimal Reaction Kinetics: Conditions are favoring polymerization over the desired Michael addition. This can be a result of temperature, catalyst choice, or reactant stoichiometry.Process Optimization:Catalyst Choice: Switch to a milder basic catalyst or a heterogeneous base catalyst like a basic polymer resin to minimize anionic polymerization.[5] • pH Control: If using aqueous base, controlling the pH within a 7.0 to 9.0 range can favor cyanoethylation while suppressing polymerization.[6] • Inhibitor Status: Ensure the free-radical inhibitor (like MEHQ) present in the stock acrylonitrile has not been unintentionally removed or consumed.
Reaction temperature spikes uncontrollably (Thermal Runaway). Exothermic Reaction & Insufficient Heat Dissipation: Both the desired cyanoethylation and, more significantly, the polymerization of acrylonitrile are exothermic. A thermal runaway occurs when the rate of heat generation surpasses the rate of heat removal.Enhanced Safety & Control Protocols:Cooling System: Employ a more robust cooling system (e.g., an ice-salt bath or a cryocooler) rather than a simple water bath. • Reverse Addition: Consider adding the ethanol/catalyst mixture slowly to the acrylonitrile, rather than the other way around, to maintain a low concentration of the initiating species. • Stirring: Ensure vigorous and efficient stirring to promote even heat distribution and prevent localized hot spots where polymerization can initiate.
Stock acrylonitrile appears yellow and viscous before use. Spontaneous Polymerization During Storage: The inhibitor has been depleted over time due to exposure to heat, light, or air, allowing for slow polymerization.Material Handling & Disposal:Do NOT Use: The monomer is compromised and should be disposed of according to safety protocols. Using it will lead to poor results and potential safety hazards.[2] • Proper Storage: Store acrylonitrile in opaque, tightly sealed containers in a cool, dark, and well-ventilated area to maximize the inhibitor's lifespan and prevent initiation by UV light or heat.[2]
Logical Flow for Troubleshooting Polymerization

The following diagram outlines a decision-making process for diagnosing the cause of unintended polymerization.

G start Polymerization Observed (Viscosity Increase / Solid Formation) q_temp Was Reaction Temperature > 40°C or Poorly Controlled? start->q_temp q_catalyst Was a Strong Base (e.g., NaOH, KOH) Used at High Concentration? q_temp->q_catalyst No res_temp Root Cause: Thermal Initiation Solution: Lower Temp, Improve Cooling, Control Reagent Addition q_temp->res_temp Yes q_reagents Were Reagents/Solvents Checked for Peroxides? q_catalyst->q_reagents No res_catalyst Root Cause: Anionic Polymerization Solution: Lower Catalyst Conc., Use Weaker Base, Control pH q_catalyst->res_catalyst Yes q_inhibitor Was Inhibitor Removed Prior to Reaction? q_reagents->q_inhibitor No res_reagents Root Cause: Radical Initiation Solution: Purify Solvents, Use Fresh Reagents q_reagents->res_reagents Yes res_inhibitor Root Cause: Lack of Inhibition Solution: Use Monomer with Inhibitor, or Use Immediately After Removal q_inhibitor->res_inhibitor Yes

Caption: A troubleshooting flowchart for identifying the root cause of polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that cause acrylonitrile to polymerize during my synthesis? Acrylonitrile is susceptible to polymerization through two main pathways, both of which can be active under cyanoethylation conditions.[7]

  • Anionic Polymerization: The base catalyst used to deprotonate ethanol and initiate the Michael addition is also a potent initiator for anionic polymerization. The catalyst can directly attack an acrylonitrile monomer, creating a carbanion that rapidly adds to other monomers.[4][8] This is often the primary culprit in this specific synthesis.

  • Free-Radical Polymerization: This pathway is initiated by free radicals, which can be generated by heat, UV light, or contaminants like peroxides in solvents or reagents.[2][9] The process involves three stages: initiation (radical formation), propagation (chain growth), and termination (radicals are quenched).[9]

Q2: How do standard inhibitors in commercial acrylonitrile work, and do they interfere with my reaction? Commercial acrylonitrile is typically stabilized with 35-45 ppm of the monomethyl ether of hydroquinone (MEHQ) and a small amount of water.[10]

  • Mechanism of MEHQ: MEHQ is a free-radical scavenger. It functions by intercepting and deactivating radical intermediates, thereby terminating the polymerization chain. Crucially, MEHQ requires the presence of dissolved oxygen to be effective.[2][10]

  • Interference: MEHQ is highly effective against free-radical polymerization but offers little to no protection against the anionic polymerization initiated by strong bases.[11] Therefore, even with the inhibitor present, polymerization can still occur if a strong base catalyst is used. The water co-inhibitor helps prevent ionic polymerization by trapping acidic or basic intermediates.[10]

Reaction and Inhibition Overview

G cluster_0 Desired Reaction: Cyanoethylation cluster_1 Undesired Side Reaction: Polymerization cluster_2 Inhibition Mechanism EtOH Ethanol Product This compound EtOH->Product Base Catalyst ACN1 Acrylonitrile ACN1->Product ACN2 Acrylonitrile Polymer Polyacrylonitrile ACN2->Polymer Initiator (Base or Radical) Radical Growing Polymer Radical Terminated Terminated Chain Radical->Terminated MEHQ MEHQ / O2 MEHQ->Terminated

Caption: Competing pathways of cyanoethylation and polymerization.

Q3: Should I remove the inhibitor from acrylonitrile before starting the synthesis? This is a critical decision that depends on your specific protocol.

  • Leaving the Inhibitor: For most standard, base-catalyzed cyanoethylations of ethanol at controlled, low-to-moderate temperatures, leaving the inhibitor in place is recommended. It provides a crucial safety net against any stray free-radical initiation from heat or contaminants without significantly impacting the base-catalyzed reaction.

  • Removing the Inhibitor: Inhibitor removal is necessary only if the reaction is explicitly a free-radical process or if the inhibitor is proven to interfere with a highly sensitive catalyst system. If you must remove it, the acrylonitrile becomes extremely prone to polymerization and must be used immediately .[2] Never store inhibitor-free acrylonitrile.

Q4: What are the best practices for selecting and using a catalyst to maximize yield? The catalyst drives the desired reaction but can also initiate the primary side reaction.

  • Strength vs. Selectivity: Strong bases like sodium hydroxide or potassium hydroxide are effective but can aggressively initiate anionic polymerization.[4][12]

  • Recommended Approach: Start with a weaker base or a lower concentration of a strong base. Triethanolamine-based catalysts have been used effectively.[13] The goal is to find a catalytic rate that is sufficient for cyanoethylation at your desired temperature but does not trigger rapid polymerization. A pH range of 7.0-9.0 is often a good target to minimize side reactions.[6]

  • Heterogeneous Catalysts: Consider using a solid-supported base catalyst, such as a basic ion-exchange resin (e.g., Amberlyst A-21).[5] These can offer easier removal (filtration) and potentially reduce the concentration of initiating species in the solution phase, thus improving selectivity.

Detailed Protocol: Inhibitor Removal

This protocol is provided for instances where inhibitor-free acrylonitrile is absolutely required. Proceed with extreme caution.

Objective: To remove the phenolic inhibitor (MEHQ) from acrylonitrile using column chromatography.[2]

Materials:

  • Acrylonitrile containing inhibitor

  • Basic activated alumina (Brockmann I, ~150 mesh)

  • Glass chromatography column with stopcock

  • Glass wool or fritted disc

  • Clean, dry collection flask

  • Fume hood

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position inside a fume hood.

    • Place a small plug of glass wool at the bottom of the column or ensure the fritted disc is clean.

    • Slowly add the basic alumina to the column, tapping the sides gently to ensure uniform packing. A general guideline is to use 15-20g of alumina for every 100 mL of acrylonitrile to be purified.[2]

    • Add a thin layer of sand on top of the alumina bed to prevent disturbance.

  • Purification:

    • Place the clean, dry collection flask directly under the column outlet.

    • Carefully and slowly pour the inhibited acrylonitrile onto the top of the column.

    • Open the stopcock and allow the monomer to flow through the alumina bed under gravity. The phenolic MEHQ inhibitor will be adsorbed by the basic alumina.

  • Handling and Use:

    • Collect the clear, inhibitor-free acrylonitrile.

    • CRITICAL: Use the purified monomer immediately . It is no longer stabilized and is highly susceptible to spontaneous polymerization.[2] Do not attempt to store it.

References

  • How Does Acrylonitrile Polymerize To Form Polyacrylonitrile? - Chemistry For Everyone.
  • Nufarm Polymerization Inhibitors for Acrylonitrile - Nufarm.
  • Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects - RSC Publishing.
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  • Effect of temperature on the polymerization of acrylonitrile - ResearchG
  • Effect of Low-Temperature Solution Polymerization Conditions of Acrylonitrile on the Molecular Characteristics of Polyacrylonitrile - ResearchG
  • Acrylonitrile Product Safety Bulletin - AnQore.
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  • Thermal Analysis of Acrylonitrile Polymerization and Cyclization in the Presence of N,N-Dimethylformamide - Semantic Scholar.
  • Synthesis of acrylonitrile–butadiene–styrene copolymers through interface-initiated room-temperature polymerization - Reaction Chemistry & Engineering (RSC Publishing).
  • Effect of Solid Bases Catalyst on Conversion of Acrylonitrile into Acrylic Acid by Hydrothermal Reaction - ResearchG
  • Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore - Glen Research.
  • Cyanoethylation – Knowledge and References - Taylor & Francis.
  • Inhibition of acrylonitrile polymerization - Google P
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  • How To: Troubleshoot a Reaction - University of Rochester, Department of Chemistry.
  • Radical polymerization of acrylonitrile under the action of catalytic systems based on zero-valent copper - SciSpace.
  • Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin - ResearchG
  • Polymerization of acrylonitrile - ResearchG
  • Aqueous Photoiniferter Polymerization of Acrylonitrile - ACS Macro Letters.
  • Troubleshooting: About - University of Rochester, Department of Chemistry.
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  • Formation of Propionitrile (III) and Acrylonitrile (IV) from Acetonitrile (I) and Methanol (II)
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • Polymerization of acrylonitrile in the presence of different solvents - ResearchG
  • Methoxypropionitrile prepn - from acrylonitrile and methanol using triethanolamine and ethylene oxide reaction prod as catalyst - Google P
  • Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymeriz
  • A process for recovering and purifying unreacted acrylonitrile - Google P
  • NEW CATALYSTS FOR ACRYLONITRILE SYNTHESIS - CORE.
  • Acetonitrile from bio-ethanol ammoxidation: process design from the grass-roots and life cycle analysis - AIR Unimi.
  • Process for the purification of aqueous acrylonitrile process streams - Google P
  • Acrylonitrile purification by extractive distillation - Google P
  • Process for purifying acrylonitrile - Google P
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  • Developing Your Troubleshooting Skills: Part 2, Making the Most of Your ICP-OES - PerkinElmer.

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Technical Support Center: Purification of Crude 2-Ethoxypropionitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Development Professionals

Welcome to the technical support center for 2-Ethoxypropionitrile. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the purification of crude this compound. We will move beyond simple step-by-step instructions to explain the underlying principles and troubleshooting strategies essential for achieving high purity in your experimental work.

Critical Safety Precautions

Before commencing any purification protocol, it is imperative to understand and mitigate the risks associated with this compound and related nitriles.

Question: What are the primary hazards of this compound and what precautions must I take?

Answer: this compound, like many organic nitriles, is classified as a hazardous substance. The primary risks include:

  • Toxicity: Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Exposure can lead to symptoms ranging from headaches and dizziness to more severe outcomes.

  • Flammability: The compound is a flammable liquid and its vapors can form explosive mixtures with air.[3][4] Vapors may travel to an ignition source and flash back.[5]

  • Irritation: It can cause serious eye and skin irritation.[1][4]

Mandatory Safety Protocol:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[3][6] Use explosion-proof electrical and ventilating equipment.[1][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), chemical safety goggles, and a flame-retardant lab coat.[2][6]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Ensure a Class B fire extinguisher is accessible.

  • Waste Disposal: Dispose of all waste in accordance with local, regional, and national regulations for hazardous chemical waste.[1]

FAQs: Understanding Your Crude Product

Effective purification begins with understanding the nature of the impurities.

Question: What are the likely impurities in my crude this compound?

Answer: Impurities in a synthesized compound typically originate from starting materials, by-products of side reactions, intermediates, and degradation products.[7][8][9] For this compound, commonly synthesized via the cyanoethylation of ethanol with acrylonitrile, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual ethanol and acrylonitrile.

  • Catalyst Residues: Depending on the synthesis, this could include basic catalysts like sodium hydroxide or potassium hydroxide.

  • Side-Reaction By-products:

    • Polymers: Acrylonitrile can polymerize, especially in the presence of basic catalysts.[10]

    • Bis-adducts: Such as 2,2'-diethoxy-diethyl ether, formed from the reaction of ethanol with the product.

  • Degradation Products:

    • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can occur if water is present, especially under acidic or basic conditions.[11] This leads to the formation of 2-ethoxypropionamide and subsequently 2-ethoxypropionic acid.

Question: Which analytical methods should I use to assess the purity of my crude and purified samples?

Answer: A multi-faceted analytical approach is recommended to accurately profile your sample.

  • High-Performance Liquid Chromatography (HPLC): This is often the gold standard for purity assessment in pharmaceutical settings.[8][12] It is excellent for quantifying non-volatile impurities.

  • Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS): GC is ideal for separating volatile organic compounds.[8] It is highly effective for detecting residual solvents, starting materials like ethanol, and other volatile by-products. The MS detector helps in identifying unknown impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of your desired product and help identify the structures of major impurities without the need for reference standards.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the key functional groups (e.g., the C≡N stretch around 2250 cm⁻¹) and the absence of impurities with distinct functional groups (e.g., a broad O-H stretch from a carboxylic acid impurity).

Analytical Technique Primary Use Case for this compound Key Advantages
HPLC Quantifying non-volatile impurities (e.g., polymers, hydrolysis products).High sensitivity and specificity for a wide range of compounds.[12]
GC-MS Detecting volatile impurities (e.g., ethanol, acrylonitrile, side-products).Excellent separation for volatiles; MS provides structural identification.[8]
NMR Structural confirmation and identification of major unknown impurities.Provides detailed structural information without requiring reference standards.
FTIR Functional group analysis and quick check for gross contamination.Fast, simple, and good for identifying specific functional group impurities.

Troubleshooting Guide: Purification Methodologies

The choice of purification method depends on the nature of the impurities and the desired final purity.[13][14]

Method 1: Liquid-Liquid Extraction (Aqueous Wash)

Question: My crude product contains acidic or basic residues. How can I remove them?

Answer: An aqueous wash, or liquid-liquid extraction, is a simple and effective first-pass purification step to remove water-soluble and ionizable impurities.[14] The principle is to convert acidic or basic impurities into their corresponding salts, which are highly soluble in water and can be washed away from the organic product.

  • To Remove Basic Impurities (e.g., amine catalysts): Wash the crude product (dissolved in a water-immiscible solvent like diethyl ether or dichloromethane) with a dilute acidic solution, such as 1M hydrochloric acid (HCl). The acid will protonate the basic impurities, forming water-soluble ammonium salts.

  • To Remove Acidic Impurities (e.g., 2-ethoxypropionic acid): Wash with a dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[15] The base will deprotonate the acidic impurities, forming water-soluble carboxylate salts. A final wash with brine (saturated NaCl solution) is recommended to remove residual water from the organic layer before drying.

Troubleshooting:

  • Issue: An emulsion forms at the interface between the organic and aqueous layers.

    • Cause & Solution: Emulsions are common when there are surfactant-like impurities. To break it, you can:

      • Allow the separatory funnel to stand undisturbed for a longer period.

      • Gently swirl the funnel instead of shaking vigorously.

      • Add a small amount of brine, which increases the ionic strength of the aqueous phase and can help break the emulsion.

      • Filter the entire mixture through a pad of Celite or glass wool.

Method 2: Distillation

Question: When is distillation the right choice for purifying this compound?

Answer: Distillation is an excellent method for separating liquids with different boiling points and for removing non-volatile impurities like polymers or salts.[16][17] Given that this compound is a liquid, distillation is a primary purification technique.

Troubleshooting:

  • Issue: My product is decomposing at its atmospheric boiling point.

    • Cause & Solution: Many organic compounds are not stable at their atmospheric boiling point. The solution is Vacuum Distillation . By reducing the pressure, you lower the boiling point of the liquid, allowing it to distill at a lower temperature where it is stable.

  • Issue: An impurity is co-distilling with my product.

    • Cause & Solution: This occurs when an impurity has a boiling point very close to your product. The solution is Fractional Distillation .[17] By inserting a fractionating column (packed with glass beads, Raschig rings, or a Vigreux column) between the distillation flask and the condenser, you create a series of theoretical vaporization-condensation cycles. This greatly enhances the separation efficiency, allowing you to separate compounds with close boiling points.

// Connections Start -> Decision1; Decision1 -> Process1 [label="Yes"]; Decision1 -> Decision2 [label="No / After Wash"]; Process1 -> Decision2; Decision2 -> Process2a [label="Yes"]; Decision2 -> Process2b [label="No"]; Process2a -> Decision3; Process2b -> Decision3; Decision3 -> Process3 [label="Yes"]; Decision3 -> End [label="No"]; Process3 -> End; } axdot Caption: Purification workflow for this compound.

Method 3: Column Chromatography

Question: I've distilled my product, but it still contains a stubborn, closely-related impurity. What's next?

Answer: When distillation is insufficient, column chromatography is the method of choice for high-purity separations.[16][18] This technique, often called flash chromatography in a lab setting, separates compounds based on their differential adsorption to a solid stationary phase (like silica gel) while being carried through by a liquid mobile phase. It is considered a "polishing" step to remove trace amounts of impurities.[19]

Troubleshooting:

  • Issue: I can't get good separation between my product and an impurity on the column.

    • Cause & Solution: Your mobile phase (solvent system) is not optimized. The goal is to find a solvent system where your product has a retention factor (Rf) of ~0.3 on a Thin Layer Chromatography (TLC) plate.

      • Decrease Polarity: If both spots are running too high on the TLC plate (high Rf), your mobile phase is too polar. Add more of the non-polar solvent (e.g., hexanes) to your mixture (e.g., ethyl acetate/hexanes).

      • Increase Polarity: If the spots are stuck at the baseline (low Rf), your mobile phase is not polar enough. Add more of the polar solvent (e.g., ethyl acetate).

      • Change Solvents: If you still can't get separation, try a different solvent system entirely (e.g., dichloromethane/methanol). The selectivity of the separation can change dramatically with different solvents.[18]

  • Issue: My compound is coming off the column in a broad, "streaking" band.

    • Cause & Solution: This can be caused by several factors:

      • Overloading: You've loaded too much crude material onto the column. Try using less material or a wider column.

      • Poor Solubility: The compound may be crashing out of the mobile phase on the column. Ensure your product is fully soluble in the mobile phase.

      • Acidic/Basic Compound on Silica: Silica gel is slightly acidic. If your compound is basic, it can interact strongly and streak. Adding a small amount (~0.5-1%) of a modifier like triethylamine to the mobile phase can resolve this. Conversely, for acidic compounds, adding a little acetic acid can help.

Experimental Protocols

Protocol 1: General Procedure for Acid/Base Extraction
  • Dissolve the crude this compound (1 volume) in a suitable water-immiscible organic solvent such as diethyl ether or ethyl acetate (5-10 volumes).

  • Transfer the solution to a separatory funnel.

  • For Acidic Impurities: Add an equal volume of 5% NaHCO₃ solution. Stopper the funnel and invert it, venting frequently to release CO₂ pressure. Shake gently for 1-2 minutes. Allow the layers to separate, then drain and discard the lower aqueous layer. Repeat this wash one more time.

  • For Basic Impurities: Add an equal volume of 1M HCl solution. Stopper and shake for 1-2 minutes, venting occasionally. Allow layers to separate, then drain and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of saturated brine solution. This helps to remove the bulk of the dissolved water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the partially purified product.

Protocol 2: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Close the system and slowly apply vacuum from a vacuum pump. Use a cold trap between your apparatus and the pump to protect it.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask gently using a heating mantle.

  • Collect Fractions: Collect any initial low-boiling fractions (forerun) in a separate receiving flask. When the temperature at the distillation head stabilizes and a steady drip rate is observed, switch to a new, tared receiving flask to collect your main product fraction.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly and carefully releasing the vacuum.

References

  • 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub.
  • Propionitrile Safety Data Sheet. (2017).
  • 2-Ethoxy-2-methylpropane Safety Data Sheet. Sigma-Aldrich.
  • 2-Ethoxybenzonitrile Safety Data Sheet. Fisher Scientific.
  • Hydrolysis of Nitriles. Organic Synthesis.
  • Safety Data Sheet. PPG Industries. (2023).
  • Process for producing aromatic nitrile. Google Patents.
  • Safety Data Sheet. TCI Chemicals.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.
  • A Novel, General Method for the Synthesis of Nitrile Oxides. ACS Publications.
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. (2023).
  • How To Run A Reaction: Purification. University of Rochester Department of Chemistry.
  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016).
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
  • Methods for Purification of Commonly Used Solvents. Alfa Chemistry.
  • Studies on β-alkoxypropionitriles as solvents for extractive distillation. ResearchGate.
  • 3-ethoxypropionitrile. Stenutz.
  • 2,2-Diethoxypropionitrile. PubChem.
  • Combining purification techniques in a multistep approach. Cytiva. (2018).
  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research.
  • Potential impurities in drug substances. PubMed.
  • Chromatography: A Two-Column Process To Purify Antibodies Without Protein A.
  • Analytical Methods for Cleaning Validation. Scholars Research Library.
  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. (2022).
  • An In-depth Technical Guide to Side Reactions and Byproducts in Malononitrile Synthesis. Benchchem.
  • Polishing chromatography in process development. Cytiva. (2024).
  • Chromatography Principles. Cytiva. (2024).
  • Distillation - Use in Bioprocess Development. Celignis.
  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. NIH.
  • 3-Ethoxypropenenitrile(61310-53-0). ChemicalBook.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. (2025).
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PubMed Central.
  • Pharmaceutical Impurities: An Overview. ResearchGate.

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Unexpected outcomes and their resolution in reactions with 2-Ethoxypropionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethoxypropionitrile Reactions

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. As an α-alkoxynitrile, this compound presents unique reactivity patterns that can lead to unexpected outcomes if not properly controlled. This guide provides in-depth troubleshooting advice and answers to frequently encountered issues, grounded in mechanistic principles to empower you to resolve challenges in your experimental work.

Section 1: General Stability and Handling

This section addresses preliminary issues regarding the quality, storage, and thermal stability of this compound.

Q1: My this compound has a yellow tint. Is it still usable for my reaction?

Diagnosis: A yellow discoloration typically indicates the presence of impurities, which may arise from slow decomposition or polymerization over time, especially if the material was exposed to air, moisture, or light. The nitrile group can be susceptible to oligomerization, and the α-position is activated for undesirable side reactions.

Resolution & Validation:

  • Purity Assessment: Before use, assess the purity of the discolored reagent. The most reliable methods are Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile impurities and ¹H NMR to quantify the main component against contaminants.

  • Purification Protocol: If impurities are detected, purification by fractional distillation under reduced pressure is recommended. This compound is a liquid, and this method is effective for removing less volatile decomposition products.

  • Validation: A successful purification will yield a colorless liquid. Confirm purity (>98%) using GC or NMR analysis before proceeding with your reaction. For highly sensitive reactions, using freshly purified reagent is always the best practice.

Storage Recommendations: To prevent degradation, store this compound in an amber glass bottle under an inert atmosphere (Nitrogen or Argon), tightly sealed, and in a cool, dark place.[1][2]

Section 2: Troubleshooting Hydrolysis Reactions

Hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. However, the presence of the α-ethoxy group introduces specific challenges.

Q2: I am attempting to hydrolyze this compound to 2-ethoxypropanoic acid under strong acidic/basic conditions, but my yield is low and I'm isolating multiple byproducts.

Diagnosis: The primary issue stems from the harsh conditions typically required for nitrile hydrolysis.[3][4][5] Strong acid or base catalysis at elevated temperatures can promote competing side reactions, primarily the elimination of the ethoxy group or cleavage of the ether bond.

  • Under Acidic Conditions (e.g., refluxing HCl, H₂SO₄): The ether oxygen can be protonated, turning the ethoxy group into a good leaving group (ethanol). This can lead to the formation of α-hydroxypropanoic acid (lactic acid) or elimination to form acrylonitrile derivatives.[6][7]

  • Under Basic Conditions (e.g., refluxing NaOH, KOH): The α-proton is acidic and can be abstracted, facilitating an E1cb-type elimination of the ethoxy group, especially at high temperatures. This again can lead to unsaturated byproducts.

Troubleshooting Workflow:

start Low Yield in Hydrolysis cond1 Are you using harsh conditions? (e.g., >100°C, >6M Acid/Base) start->cond1 sol1 Adopt Milder Conditions: 1. Use moderate acid/base concentration (1-3M). 2. Lower reaction temperature (e.g., 80°C). 3. Increase reaction time and monitor by TLC/GC. cond1->sol1 YES cond2 Is byproduct formation still significant? cond1->cond2 NO path1 YES path2 NO sol1->cond2 sol2 Consider a two-step approach: 1. Partial hydrolysis to the amide using milder conditions (e.g., H₂SO₄ in EtOH at 40°C). 2. Isolate amide and then hydrolyze under standard conditions. cond2->sol2 YES end_ok Desired Product: 2-Ethoxypropanoic Acid cond2->end_ok NO sol2->end_ok end_fail Persistent Side Reactions: Re-evaluate strategy sol2->end_fail:n

Caption: Troubleshooting workflow for hydrolysis of this compound.

Recommended Protocol (Milder Acidic Hydrolysis):

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a 3M aqueous solution of HCl (5.0-10.0 eq).

  • Heat the mixture to 80-90°C and monitor the reaction progress every 4-6 hours using GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Section 3: Challenges with Organometallic Reagents

Reactions involving Grignard or organolithium reagents are frequently complicated by the acidic α-proton of this compound.

Q3: My Grignard reaction with this compound is not working. I either recover my starting material or get a polymeric substance. What is happening?

Diagnosis: This is a classic issue. The primary cause is the deprotonation of the carbon alpha to the nitrile group. Grignard and organolithium reagents are not only strong nucleophiles but also strong bases. The α-proton of this compound is sufficiently acidic (pKa ≈ 28-30 in DMSO) to be abstracted by the organometallic reagent.

This acid-base reaction is often faster than the nucleophilic addition to the nitrile carbon.[8] This process consumes your organometallic reagent and generates a stabilized carbanion. This carbanion can then initiate self-condensation reactions, leading to dimers, oligomers, or polymers—a process known as the Thorpe reaction.[9]

Visualizing the Competing Pathways:

cluster_0 Desired Pathway: Nucleophilic Addition cluster_1 Unexpected Pathway: Deprotonation & Side Reaction start_A R-MgX + this compound prod_A Imine Intermediate -> Ketone (after hydrolysis) start_A->prod_A Slow start_B R-MgX + this compound deprot α-Deprotonation start_B->deprot Fast anion Stabilized Carbanion deprot->anion thorpe Thorpe Self-Condensation anion->thorpe polymer Dimer/Polymer thorpe->polymer

Caption: Competing reaction pathways with organometallic reagents.

Resolution Strategies:

The key is to suppress the deprotonation pathway. This can be achieved by modifying the reaction conditions or the reagent.

StrategyDescriptionProtocol Summary
Lower Temperature Reduces the rate of both reactions, but can favor nucleophilic addition over deprotonation.Run the reaction at -78°C (dry ice/acetone bath). Add the organometallic reagent dropwise over a prolonged period.
Use a Lewis Acid A Lewis acid (e.g., MgBr₂·OEt₂, CeCl₃) can coordinate to the nitrile nitrogen, increasing its electrophilicity and favoring nucleophilic attack over deprotonation.1. Pre-complex the this compound with 1.1 eq of anhydrous CeCl₃ in THF for 1-2 hours at room temperature. 2. Cool the mixture to -78°C. 3. Add the organolithium reagent (Grignards are less effective with CeCl₃) slowly.
Use Less Basic Reagents Organocuprates (Gilman reagents) are much less basic than Grignard or organolithium reagents and are less likely to cause deprotonation.1. Prepare the Gilman reagent (R₂CuLi) in situ. 2. Add the this compound to the Gilman reagent at low temperature (e.g., -40°C to 0°C).

Section 4: FAQs

Q4: Can this compound be reduced to 2-ethoxypropan-1-amine? What are the potential pitfalls?

Answer: Yes, reduction to the primary amine is a common goal. The most effective reagent is a strong hydride donor like Lithium Aluminum Hydride (LiAlH₄).[4][6] The primary pitfall is over-reduction or cleavage of the C-O bond if conditions are too harsh.

  • Recommended Protocol: Use LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether) at 0°C, followed by a slow quench with water and then aqueous base (e.g., NaOH solution). Maintaining a low temperature during the reaction and quench is critical to minimize side reactions.

  • Unexpected Outcome: If the reaction is allowed to warm for too long, you may observe the formation of propan-1-amine due to reductive cleavage of the ethoxy group.

Q5: Is it possible to stop the reduction at the aldehyde (2-ethoxypropanal) stage?

Answer: This is very challenging but theoretically possible using a sterically hindered and less reactive hydride reagent like Diisobutylaluminium hydride (DIBAL-H).[10] The reaction proceeds via an imine intermediate which is then hydrolyzed during workup.

  • Critical Parameters: The reaction must be performed at very low temperatures (typically -78°C) and with only one equivalent of DIBAL-H.

  • Unexpected Outcome: Adding more than one equivalent of DIBAL-H or allowing the reaction to warm up will result in the formation of the primary amine. Yields are often modest due to the difficulty in preventing over-reduction.

Q6: Can this compound act as a solvent? Are there any compatibility issues I should be aware of?

Answer: While related compounds like acetonitrile are excellent polar aprotic solvents, especially in electrochemistry,[11][12] this compound is less commonly used as a bulk solvent due to its higher cost and potential for reactivity. Its key incompatibility is with strong bases (e.g., LDA, NaH, Grignard reagents), which can deprotonate it and initiate polymerization, as discussed in Q3. It is also incompatible with strong oxidizing agents and should be handled with care.[1][13]

References

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • LibreTexts Chemistry. (2023). Reactivity of Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • Hulet, R. (2021). 18: Preparation and reactions of nitriles [Video]. YouTube. [Link]

  • Save My Exams. (2023). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • Reddit. (2022). Question on how to perform this Nitrile reaction. [Link]

  • ResearchGate. (2015). (PDF) Unexpected Thorpe Reaction of an α-Alkoxynitrile. [Link]

  • University of Washington. (n.d.). XII. Electrochemistry. [Link]

  • U.S. Environmental Protection Agency. (1984). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]

  • ResearchGate. (2015). Investigation of methoxypropionitrile as co-solvent for ethylene carbonate based electrolyte in supercapacitors. [Link]

  • E-KEM Sciences. (n.d.). Influence of Nonaqueous Solvents on the Electrochemistry of Oxygen in the Rechargeable Lithium-Air Battery. [Link]

Sources

Technical Support Center: Enhancing Lab-Scale Synthesis of 2-Ethoxypropionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the laboratory-scale synthesis of 2-Ethoxypropionitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to improve the efficiency, yield, and purity of your this compound synthesis.

Introduction: Two Primary Synthetic Pathways

This compound, a valuable nitrile ether, is primarily synthesized in the laboratory via two main routes:

  • Cyanoethylation of Ethanol: This method involves the base-catalyzed Michael addition of ethanol to acrylonitrile. It is often favored for its operational simplicity and the relatively lower acute toxicity of its starting materials compared to the alternative.

  • Hydrocyanation of Ethyl Vinyl Ether: This route entails the addition of a cyanide source across the double bond of ethyl vinyl ether. While potentially offering high efficiency, it requires careful handling of highly toxic cyanide reagents.

This guide will delve into both methodologies, offering detailed protocols, troubleshooting advice, and a comparative analysis to help you select and optimize the best approach for your laboratory needs.

Part 1: Cyanoethylation of Ethanol with Acrylonitrile

This pathway is a classic example of a Michael addition, where the ethoxide ion, generated in situ by a base, acts as a nucleophile attacking the electron-deficient β-carbon of acrylonitrile.

Reaction Mechanism: Base-Catalyzed Cyanoethylation

The reaction proceeds in two main steps:

  • Deprotonation: A basic catalyst removes a proton from ethanol to form the more nucleophilic ethoxide ion.

  • Nucleophilic Attack: The ethoxide ion attacks the β-carbon of acrylonitrile, followed by protonation of the resulting carbanion by ethanol to yield this compound and regenerate the ethoxide ion.

Cyanoethylation Mechanism cluster_0 Step 1: Ethoxide Formation cluster_1 Step 2: Michael Addition Ethanol CH₃CH₂OH Ethoxide CH₃CH₂O⁻ Ethanol->Ethoxide Deprotonation Base Base (e.g., OH⁻) Base->Ethoxide Acrylonitrile H₂C=CH-C≡N Intermediate [CH₃CH₂O-CH₂-⁻CH-C≡N] Acrylonitrile->Intermediate Product CH₃CH₂O-CH₂-CH₂-C≡N (this compound) Intermediate->Product Protonation by Ethanol Ethoxide_ion CH₃CH₂O⁻ Ethoxide_ion->Acrylonitrile Nucleophilic Attack

Caption: Mechanism of base-catalyzed cyanoethylation of ethanol.

Detailed Experimental Protocol

Materials:

  • Anhydrous Ethanol

  • Acrylonitrile (inhibitor removed)

  • Sodium Hydroxide (NaOH) or other suitable base

  • Anhydrous solvent (e.g., Dioxane or THF, optional)

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and reflux condenser

  • Ice bath

Procedure:

  • Inhibitor Removal: If your acrylonitrile contains an inhibitor like MEHQ, it must be removed prior to the reaction. This can be achieved by passing the acrylonitrile through a column of basic alumina.[1] Crucially, inhibitor-free acrylonitrile should be used immediately as it is prone to polymerization. [1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol. If using a co-solvent, add it at this stage.

  • Catalyst Addition: Dissolve a catalytic amount of a base (e.g., 0.5-1.0 mol% of sodium hydroxide) in the ethanol with stirring.

  • Acrylonitrile Addition: Cool the ethanolic base solution in an ice bath. Add the inhibitor-free acrylonitrile dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and maintaining a low temperature is critical to prevent uncontrolled polymerization of acrylonitrile. [2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Neutralize the catalyst with a dilute acid (e.g., acetic acid).

    • Remove the solvent and excess ethanol under reduced pressure.

    • The crude product can be purified by fractional distillation under vacuum.

Frequently Asked Questions (FAQs)

Q1: Which base catalyst is most effective for the cyanoethylation of ethanol? A1: While common homogeneous bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective, they can be difficult to remove completely.[3] For improved efficiency and easier work-up, consider using solid base catalysts such as hydrotalcites or basic ion-exchange resins (e.g., Amberlyst A-21).[4] These heterogeneous catalysts can be easily filtered off after the reaction, simplifying purification.

Q2: What is the optimal temperature for this reaction? A2: The reaction is typically initiated at a low temperature (0-10 °C) during the addition of acrylonitrile to control its exothermicity.[2] After the addition, the reaction can be allowed to proceed at room temperature. Higher temperatures can increase the rate of reaction but also significantly increase the risk of acrylonitrile polymerization.[5]

Q3: What are the common side products, and how can they be minimized? A3: The most common side reactions are:

  • Polymerization of Acrylonitrile: This is the most significant side reaction. It can be minimized by using inhibitor-free acrylonitrile, maintaining a low reaction temperature, and ensuring slow, controlled addition of the acrylonitrile.[1]

  • Bis-cyanoethylation of Water: If water is present in the reaction mixture, it can be cyanoethylated to form bis(2-cyanoethyl) ether. To avoid this, it is crucial to use anhydrous reagents and solvents.

  • Formation of Acetaldehyde Cyanohydrin: This can occur if there are impurities in the starting materials.

Q4: How do I know if my acrylonitrile is polymerizing? A4: Signs of polymerization include the reaction mixture becoming viscous, cloudy, or forming a precipitate.[1] If this occurs, immediately cool the reaction in an ice bath and dilute it with a solvent to dissipate heat.[1]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Presence of water in reagents.1. Use a fresh, anhydrous catalyst. 2. Monitor the reaction by TLC/GC-MS and allow it to proceed to completion. Consider a modest increase in temperature after acrylonitrile addition. 3. Ensure all reagents and solvents are anhydrous.
Low Yield 1. Polymerization of acrylonitrile. 2. Incomplete reaction. 3. Loss of product during work-up (e.g., if it is volatile).1. Strictly control the temperature during acrylonitrile addition. Use freshly purified acrylonitrile. 2. Increase reaction time or consider a more active catalyst. 3. Check the solvent in the rotovap trap for your product.
Product is Contaminated with a High-Boiling Impurity Formation of bis(2-cyanoethyl) ether due to the presence of water.Use anhydrous reagents and solvents. Purify the product using high-efficiency fractional distillation.
Reaction Mixture Turns Yellow and Viscous Uncontrolled polymerization of acrylonitrile.Immediately cool the reaction vessel in an ice bath and dilute with a suitable solvent.[1] Review your procedure for inhibitor removal and temperature control.

Part 2: Hydrocyanation of Ethyl Vinyl Ether

This method involves the addition of a cyanide source, such as hydrogen cyanide (HCN) or a surrogate like trimethylsilyl cyanide (TMSCN), across the double bond of ethyl vinyl ether. This route can be highly efficient but requires stringent safety protocols due to the high toxicity of cyanide reagents.

Reaction Mechanism: Acid-Catalyzed Hydrocyanation

The reaction typically proceeds through an initial protonation of the vinyl ether by an acid to form a resonance-stabilized carbocation. This is followed by the nucleophilic attack of the cyanide ion.

Hydrocyanation Mechanism cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Cyanide Attack EthylVinylEther H₂C=CH-O-CH₂CH₃ Carbocation [H₃C-⁺CH-O-CH₂CH₃] EthylVinylEther->Carbocation Protonation Acid H⁺ Acid->Carbocation Cyanide ⁻C≡N Product NC-CH(CH₃)-O-CH₂CH₃ (this compound) Cyanide->Product Carbocation_ion [H₃C-⁺CH-O-CH₂CH₃] Carbocation_ion->Product Nucleophilic Attack

Caption: Mechanism of acid-catalyzed hydrocyanation of ethyl vinyl ether.

Detailed Experimental Protocol (Using TMSCN)

Safety Precaution: This reaction involves highly toxic reagents and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Ethyl vinyl ether

  • Trimethylsilyl cyanide (TMSCN)

  • Hydrogen chloride (HCl) solution in diethyl ether (e.g., 2.0 M)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve ethyl vinyl ether (1.0 equiv) in anhydrous dichloromethane.

  • Acid Addition: Cool the solution to -40 °C. Add a solution of HCl in diethyl ether (1.1 equiv) dropwise.

  • Cyanide Addition: After stirring for 5 minutes, add TMSCN (2.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at -40 °C for 1 hour, monitoring the reaction by TLC or GC-MS.[6]

  • Quenching: Quench the reaction by adding triethylamine, followed by saturated NaHCO₃ solution.[6]

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature.

    • Extract with dichloromethane.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

    • The crude product can be purified by flash chromatography on silica gel.[6]

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature required for this reaction? A1: The low temperature (-40 °C) is crucial for controlling the reactivity of the intermediate carbocation and preventing side reactions. It also helps to manage the volatility of the reagents.

Q2: Can I use hydrogen cyanide (HCN) directly? A2: While direct hydrocyanation with HCN is performed industrially, it is extremely hazardous and generally avoided in a laboratory setting due to the high toxicity and volatility of HCN gas.[7] Using safer cyanide sources like TMSCN or "transfer hydrocyanation" reagents is strongly recommended.

Q3: What are the potential byproducts in this synthesis? A3: Potential byproducts can arise from the polymerization of ethyl vinyl ether, especially in the presence of acid. The formation of acetals from the reaction of the intermediate carbocation with any residual ethanol is also possible.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Instability of the intermediate carbocation. 3. Loss of product during work-up.1. Ensure complete consumption of the starting material by monitoring the reaction. 2. Maintain the specified low temperature throughout the reaction. 3. Carefully perform the extraction and purification steps.
Formation of Polymeric Material Acid-catalyzed polymerization of ethyl vinyl ether.Ensure slow, dropwise addition of the acid at a low temperature. Use freshly distilled ethyl vinyl ether.
Product is Difficult to Purify Presence of closely related byproducts.Use high-resolution purification techniques like flash chromatography with a carefully selected eluent system.

Comparative Summary of Synthetic Routes

Parameter Cyanoethylation of Ethanol Hydrocyanation of Ethyl Vinyl Ether
Starting Materials Ethanol, AcrylonitrileEthyl Vinyl Ether, Cyanide Source (e.g., TMSCN)
Key Reagents Base catalyst (e.g., NaOH)Acid (e.g., HCl), Cyanide source
Reaction Conditions 0 °C to room temperatureLow temperature (e.g., -40 °C)
Key Challenges Exothermic reaction, Polymerization of acrylonitrileHandling of highly toxic cyanide reagents, Low-temperature requirement
Safety Concerns Acrylonitrile is toxic and a suspected carcinogen.[8]High acute toxicity of cyanide reagents.
Yield Potential Moderate to high, dependent on control of side reactions.Can be high with careful control of conditions.[6]
Purification Fractional distillationFlash chromatography

Conclusion

The choice between the cyanoethylation of ethanol and the hydrocyanation of ethyl vinyl ether for the synthesis of this compound depends on the specific capabilities and safety infrastructure of your laboratory. The cyanoethylation route is often more accessible due to its less hazardous starting materials, but requires careful temperature control to prevent polymerization. The hydrocyanation route can be very effective but necessitates stringent safety precautions. By understanding the underlying chemistry and potential pitfalls of each method, researchers can significantly improve the efficiency and success of their this compound synthesis.

References

  • BenchChem. (2025). Preventing polymerization of acrylonitrile derivatives during reaction. BenchChem Technical Support.
  • Kabashima, H., & Hattori, H. (1998). Cyanoethylation of alcohols over solid base catalysts.
  • Livingston, R. C., & Rychnovsky, S. D. (2012).
  • Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
  • Request PDF. (2025).
  • OAKTrust. (n.d.). Evaluation of Styrene-Acrylonitrile Copolymerization Thermal Stability and Runaway Behavior.
  • Wikipedia. (n.d.).
  • Taylor & Francis. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • Glen Report. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore.
  • BenchChem. (2025). Application Note & Protocol: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol.
  • RajanBabu, T. V. (2021). Hydrocyanation in Organic Synthesis.
  • Bruson, H. A. (n.d.).

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Validation & Comparative

A Senior Application Scientist's Guide to Cyanoethylation: A Comparative Analysis of Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyanoethylation, the addition of a 2-cyanoethyl group (-CH₂CH₂CN) to a nucleophilic substrate, is a cornerstone reaction in modern organic synthesis.[1] It provides a reliable route to introduce a versatile propionitrile moiety, which serves as a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and specialty materials. The resulting nitrile can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or converted into various heterocycles, making it a highly valuable functional group for molecular elaboration.[2]

While a compound like 2-ethoxypropionitrile is a product of cyanoethylation (specifically, of ethanol), the primary reagent used to achieve this transformation is typically acrylonitrile. This guide is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of the available methodologies for cyanoethylation. We will move beyond a single-reagent focus to provide a comprehensive comparison of the dominant strategies, evaluating their mechanisms, substrate compatibility, and safety profiles. Our objective is to furnish you with the expert insights and actionable data required to select and optimize the ideal cyanoethylation protocol for your specific synthetic challenge.

Part 1: The Benchmark Reagent: Acrylonitrile via Michael Addition

The most prevalent method for cyanoethylation involves the conjugate (or Michael) addition of a nucleophile to acrylonitrile (CH₂=CHCN).[1] The powerful electron-withdrawing nature of the nitrile group renders the β-carbon of the double bond electrophilic and thus susceptible to attack by a wide range of nucleophiles.[2]

Reaction Mechanism: The reaction is typically catalyzed by a base, which deprotonates the nucleophile (YH) to generate a more potent anion (Y⁻). This anion then attacks the β-carbon of acrylonitrile, forming a resonance-stabilized carbanion intermediate, which is subsequently protonated by the solvent or the starting nucleophile to yield the final product.

G cluster_0 Base-Catalyzed Michael Addition YH Y-H (Nucleophile) Y_neg Y⁻ YH->Y_neg + Base Acrylo H₂C=CH-C≡N (Acrylonitrile) B Base H_B H-Base⁺ Intermediate [Y-CH₂-⁻CH-C≡N ↔ Y-CH₂-CH=C=N⁻] (Resonance-Stabilized Intermediate) Y_neg->Intermediate + Acrylonitrile Product Y-CH₂-CH₂-C≡N (Cyanoethylated Product) Intermediate->Product + H-Base⁺ - Base

Caption: Base-catalyzed cyanoethylation via Michael addition to acrylonitrile.

Substrate Scope & Catalysis: This method is exceptionally versatile, applicable to alcohols, phenols, thiols, primary and secondary amines, and even some carbon nucleophiles.[2][3] The choice of catalyst is critical and depends heavily on the nucleophilicity of the substrate.

  • Base Catalysis: Strong bases like sodium hydroxide, potassium hydroxide, or alkoxides are highly effective for alcohols and thiols.[4][5] Quaternary ammonium hydroxides, such as Triton B, are also particularly potent catalysts.[2] For more sensitive substrates, weaker bases or solid-supported catalysts like hydrotalcites or anion exchange resins can be employed to improve selectivity and ease of purification.[2][6][7]

  • Acid Catalysis: While less common, acid catalysts like acetic acid or cupric acetate are often necessary for amines, especially aromatic amines with electron-withdrawing groups that reduce their basicity.[2] Cuprous chloride in conjunction with acetic acid can also enhance reactivity for sterically hindered amines.[2]

Advantages:

  • High Reactivity: Acrylonitrile is a highly activated Michael acceptor, leading to rapid reactions.

  • Cost-Effectiveness: It is a readily available and inexpensive bulk chemical.

  • Broad Applicability: Works for a wide variety of nucleophiles.

Disadvantages & Safety: Acrylonitrile is the primary drawback of this method. It is highly toxic, flammable, and classified as a Class 1 carcinogen by the IARC.[8] It can also undergo explosive polymerization.[8] All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Due to its toxicity, any residual acrylonitrile in the final product is a significant concern, particularly in pharmaceutical applications.[9]

Part 2: Alkylating Alternatives via Nucleophilic Substitution

An alternative strategy for cyanoethylation avoids the direct use of acrylonitrile by employing 3-halopropionitriles. This approach follows a standard nucleophilic substitution (SN2) pathway, where the nucleophile displaces a halide leaving group.

Mechanism Comparison:

G cluster_0 Michael Addition Pathway cluster_1 Nucleophilic Substitution (SN2) Pathway YH_M Y-H + Base Y_neg_M Y⁻ YH_M->Y_neg_M Acro H₂C=CH-CN Y_neg_M->Acro Attack Prod_M Y-CH₂-CH₂-CN Acro->Prod_M Protonation YH_S Y-H + Base Y_neg_S Y⁻ YH_S->Y_neg_S Halo X-CH₂-CH₂-CN (X = Cl, Br) Y_neg_S->Halo Attack Prod_S Y-CH₂-CH₂-CN + X⁻ Halo->Prod_S Displacement G Setup 1. Assemble Apparatus (Flask, Condenser) Charge 2. Charge Methanol & NaOMe Catalyst Setup->Charge Cool 3. Cool to 0-5°C Charge->Cool Add 4. Add Acrylonitrile (Dropwise, <30°C) Cool->Add React 5. Stir at RT for 4h (Monitor Progress) Add->React Quench 6. Neutralize with HCl React->Quench Concentrate 7. Remove Methanol (Rotovap) Quench->Concentrate Purify 8. Purify by Distillation Concentrate->Purify

Caption: Experimental workflow for the synthesis of 3-methoxypropionitrile.

Protocol 2: Cyanoethylation of Aniline with 3-Bromopropionitrile

This protocol demonstrates the alkylation approach.

  • Materials: Aniline (0.93 g, 10 mmol), 3-Bromopropionitrile (1.48 g, 11 mmol), Potassium Carbonate (2.07 g, 15 mmol), Acetonitrile (30 mL).

  • Workflow:

    • To a round-bottom flask, add aniline, potassium carbonate, and acetonitrile.

    • Stir the suspension at room temperature for 10 minutes.

    • Add 3-bromopropionitrile to the mixture.

    • Heat the reaction to 60°C and stir for 6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Wash the solids with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the N-cyanoethylated aniline product.

Conclusion and Recommendations

The selection of a cyanoethylation reagent is a critical decision that balances reactivity, substrate compatibility, cost, and safety. Acrylonitrile remains the most powerful and economical choice for a wide range of nucleophiles, but its extreme toxicity necessitates stringent safety protocols and may be unsuitable for late-stage pharmaceutical synthesis. For these cases, 3-halopropionitriles offer a viable, albeit more costly, alternative.

Decision Pathway for Reagent Selection:

G Start Substrate Properties? Substrate Substrate is... Robust & Simple or Sensitive & Complex? Start->Substrate Safety Is extreme toxicity of reagent acceptable? Substrate->Safety Robust Bromo Use 3-Bromopropionitrile Substrate->Bromo Sensitive Reactivity Is high reactivity (milder conditions) required? Safety->Reactivity No Acn Use Acrylonitrile with appropriate catalyst Safety->Acn Yes Reactivity->Bromo Yes Chloro Use 3-Chloropropionitrile Reactivity->Chloro No

Caption: Decision logic for selecting a cyanoethylation reagent.

Ultimately, the modern synthetic chemist must weigh these factors carefully. While classic methods using acrylonitrile are well-established, the development of protocols with safer alternatives like 3-halopropionitriles, or the use of immobilized catalysts to minimize reagent exposure and simplify purification, represents the future of safer and more sustainable chemical manufacturing.

References

  • Rajasekaran, A. et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
  • Bruson, H. L. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. DOI: 10.1002/0471264180.or005.02
  • Wikipedia. (n.d.). Acrylonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from [Link]

  • Feit, B. A., & Zilkha, A. (1963). Kinetics and Mechanism of the Cyanoethylation of Alcohols. Journal of Organic Chemistry, 28(2), 406-410. DOI: 10.1021/jo01037a031
  • Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematics of acrylonitrile cyanoethylation reaction and overview of the workflow. Retrieved from [Link]

  • Grokipedia. (2026). Cyanoethylation. Retrieved from [Link]

  • Barf T. A., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC - PubMed Central. DOI: 10.1021/acs.jmedchem.7b00396
  • PubChem. (n.d.). Acrylonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of various catalysts for cyanoethylation of acrylonitrile.... Retrieved from [Link]

  • ResearchGate. (2025). Cyanoethylation of alcohols catalyzed by a novel aqueous agar gel-entrapped NaOH catalyst. Retrieved from [Link]

  • ResearchGate. (2025). Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin. Retrieved from [Link]

Sources

A Researcher's Guide to Cyanoethylating Agents: A Comparative Analysis of Acrylonitrile, 3-Methoxypropionitrile, and 2-Ethoxypropionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Cyanoethylation

Cyanoethylation, the addition of a cyanoethyl group (-CH₂CH₂CN) to a nucleophilic substrate, is a cornerstone reaction in organic synthesis.[1] This versatile transformation is employed across numerous fields, from enhancing the properties of natural polymers like cellulose to synthesizing crucial intermediates for pharmaceuticals and agrochemicals.[2][3] The reaction typically involves the addition of a compound with a labile hydrogen atom (e.g., alcohols, amines, thiols) to an activated olefin, classically acrylonitrile.[4][5]

The choice of cyanoethylating agent is a critical decision, balancing reactivity, safety, and experimental practicality. The archetypal reagent, acrylonitrile, offers high reactivity but is accompanied by significant toxicity and handling challenges.[6][7] This has spurred interest in alternative agents that may offer a more favorable safety profile. This guide provides a comparative analysis of acrylonitrile against two key alternatives: 3-Methoxypropionitrile and the less-common 2-Ethoxypropionitrile. We will delve into their mechanisms, comparative performance, and provide practical, data-driven insights to guide researchers in their selection.

Part 1: The Benchmark Reagent - Acrylonitrile (AN)

Acrylonitrile (CH₂=CHCN) is the most widely used cyanoethylating agent due to its high reactivity as a Michael acceptor.[1] The powerful electron-withdrawing effect of the nitrile group polarizes the carbon-carbon double bond, making the β-carbon highly susceptible to nucleophilic attack.[4]

Reaction Mechanism: A Classic Michael Addition

The cyanoethylation of a protic nucleophile (YH), such as an amine or alcohol, with acrylonitrile proceeds via a base-catalyzed Michael addition.[2] The base deprotonates the nucleophile, generating a more potent anion (Y⁻) which then attacks the electrophilic β-carbon of acrylonitrile. The resulting carbanion is subsequently protonated by the solvent or the conjugate acid of the base to yield the final product.

Caption: Base-catalyzed Michael addition mechanism for cyanoethylation using acrylonitrile.

Performance Profile and Critical Safety Concerns

Acrylonitrile's high reactivity allows for efficient cyanoethylation of a wide range of substrates, often at moderate temperatures and with high yields.[4] However, this reactivity is also its greatest liability.

  • Toxicity: Acrylonitrile is highly toxic if inhaled, ingested, or absorbed through the skin.[6][8] It is metabolized to cyanide in the body, leading to cellular asphyxiation.[9] It is also classified as a potential human carcinogen.[7][10]

  • Flammability: It is an extremely flammable liquid with a low flash point (32°F / 0°C), and its vapors can form explosive mixtures with air.[8][10]

  • Uncontrolled Polymerization: Acrylonitrile can polymerize violently when exposed to heat, strong bases, or acids, which can lead to a runaway reaction and container rupture.[6] It is typically shipped with an inhibitor to prevent this.[7]

These hazards necessitate stringent safety protocols, including the use of fume hoods, specialized personal protective equipment (PPE), and careful control of reaction conditions.

Part 2: Safer Alternatives - Alkoxypropionitriles

The significant risks associated with acrylonitrile have driven the search for safer, more manageable cyanoethylating agents. Alkoxypropionitriles, such as 3-Methoxypropionitrile and this compound, represent a promising class of alternatives.

3-Methoxypropionitrile (CH₃OCH₂CH₂CN)

3-Methoxypropionitrile is a colorless liquid commonly used as a solvent and a pharmaceutical intermediate.[11][12] It is synthesized via the cyanoethylation of methanol with acrylonitrile.[11] While not a direct Michael acceptor like acrylonitrile, it can serve as a cyanoethylating agent under specific conditions, likely through an in situ elimination-addition mechanism. A strong base can induce the elimination of the methoxy group to generate acrylonitrile, which is immediately trapped by the nucleophile present in the reaction mixture. This approach avoids the need to handle free, volatile acrylonitrile.

This compound (CH₃CH(OCH₂CH₃)CN)

This compound is a less common reagent. Unlike the 3-alkoxy isomer, its structure suggests a different mode of action. It can be viewed as a protected cyanohydrin. Its utility as a cyanoethylating agent would likely rely on a base-catalyzed elimination of ethanol to generate acrylonitrile in situ. This process would require more forcing conditions (stronger base, higher temperature) compared to a direct Michael addition but offers the significant advantage of avoiding the storage and handling of pure acrylonitrile.

Caption: Proposed mechanism for cyanoethylation using alkoxypropionitriles via in situ generation of acrylonitrile.

Part 3: Comparative Physicochemical and Safety Analysis

The primary motivation for using an alkoxypropionitrile is to mitigate the severe hazards of acrylonitrile. The following table summarizes key properties, with data for this compound being estimated based on structurally similar compounds due to limited public data.

PropertyAcrylonitrile3-MethoxypropionitrileThis compound (Predicted)
Formula C₃H₃N[8]C₄H₇NOC₅H₉NO
Molecular Weight 53.06 g/mol [10]85.10 g/mol 99.13 g/mol
Boiling Point 77 °C[8]164-165 °C~150-160 °C
Flash Point 0 °C (32 °F)[10]66 °C (151 °F)~44 °C (111 °F)
Toxicity Highly toxic, carcinogen[6][8]Irritant[13]Irritant, likely toxic
Key Hazards Flammable, toxic, explosive polymerization[6]Combustible liquid, eye irritantFlammable liquid, irritant

Note: Data for this compound is predicted or based on the similar compound 2,2-Diethoxypropionitrile where noted.

This data clearly illustrates the safety advantage of alkoxypropionitriles. Their higher boiling points and flash points make them significantly less flammable and volatile than acrylonitrile. While still requiring careful handling as chemical irritants, they do not carry the acute systemic toxicity or cancer risk associated with acrylonitrile.[13]

Part 4: Experimental Protocols

The choice of protocol is dictated by the reactivity of the chosen agent.

Protocol 1: Cyanoethylation of an Aliphatic Amine with Acrylonitrile

This protocol describes a standard procedure for the dicyanoethylation of a primary aliphatic amine.

Materials:

  • Primary aliphatic amine (e.g., 4-methylcyclohexane-1,3-diamine)[14]

  • Acrylonitrile (inhibitor removed if necessary)[14]

  • Distilled water[14]

  • Glacial acetic acid (optional catalyst)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add the primary amine (1.0 eq) and distilled water.[14]

  • Causality Note: Water is often used as a solvent to help control the exothermic nature of the reaction. For less reactive amines, a catalyst like glacial acetic acid can be added to protonate the nitrile group, further activating the double bond.[4]

  • Addition: Cool the flask in an ice bath. Slowly add acrylonitrile (2.2 eq) to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 30 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Proposed Cyanoethylation using an Alkoxypropionitrile

This protocol outlines a proposed method using an alkoxypropionitrile, which requires more forcing conditions to generate the reactive intermediate.

Materials:

  • Substrate with active hydrogen (e.g., an alcohol or secondary amine)

  • 3-Methoxypropionitrile or this compound (as cyanoethylating agent and solvent)

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)

  • Anhydrous, high-boiling point solvent (e.g., THF, Dioxane) if needed

  • Inert atmosphere apparatus (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Causality Note: An inert atmosphere and anhydrous conditions are critical because strong bases like NaH react violently with water.

  • Activation: Add the substrate (1.0 eq) and anhydrous solvent to the flask. Slowly add the strong base (1.1 eq) at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the substrate.

  • Addition: Add the alkoxypropionitrile (1.5 eq) to the activated substrate.

  • Reaction: Slowly heat the reaction mixture to reflux (e.g., 65-100 °C depending on the solvent) and maintain for 12-48 hours. The higher temperature is necessary to induce the elimination of the alkoxy group and generate acrylonitrile in situ.

  • Workup: Cool the reaction to room temperature and cautiously quench with a proton source (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography or distillation.

Experimental_Workflow start Reaction Setup (Flask, Stirrer, Condenser) reagents Add Substrate, Solvent, Base start->reagents addition Slowly Add Cyanoethylating Agent reagents->addition reaction React (Monitor by TLC/GC) addition->reaction workup Quench & Extract reaction->workup purify Purify (Distillation/Chromatography) workup->purify end Characterize Product purify->end

Caption: General experimental workflow for a cyanoethylation reaction.

Part 5: Data Summary and Reagent Selection Guide

Choosing the right reagent involves a trade-off between reaction efficiency and safety.

ParameterAcrylonitrileAlkoxypropionitriles (3-Methoxy/2-Ethoxy)Rationale
Substrate Scope Very Broad[4][15]More LimitedRequires substrates stable to strong base/heat.
Catalyst Weak base/acid, or none[4]Strong, non-nucleophilic base requiredTo induce elimination and deprotonate substrate.
Temperature 0 °C to RefluxElevated (Reflux)Energy required for the elimination step.
Reaction Time Typically shorter (1-24h)Typically longer (12-48h+)Slower, rate-limiting in situ generation step.
Yields Generally HighModerate to GoodDependent on substrate stability and reaction efficiency.
Safety POOR (Toxic, Flammable)GOOD (Combustible, Irritant)Higher flash points, lower volatility and toxicity.

Decision Guide:

  • Choose Acrylonitrile when:

    • Working with a sensitive substrate that cannot tolerate high temperatures or strong bases.

    • Maximum reactivity and yield are paramount.

    • The necessary engineering controls (fume hoods, safety equipment) and trained personnel are available to handle its hazards.

  • Choose an Alkoxypropionitrile when:

    • Safety is the primary concern. This is the most compelling reason.

    • The substrate is robust and can withstand strong bases and elevated temperatures.

    • A slower reaction time is acceptable.

    • The goal is to avoid the storage, handling, and disposal of bulk acrylonitrile.

Conclusion

While acrylonitrile remains a highly effective and widely applicable cyanoethylating agent, its severe hazard profile demands careful consideration. Alkoxypropionitriles, such as 3-Methoxypropionitrile and this compound, present a compelling class of safer alternatives. Although they may require more forcing reaction conditions and exhibit a more limited substrate scope due to their indirect mechanism of action, the benefit of avoiding the handling of highly toxic, volatile, and potentially explosive acrylonitrile is a significant advantage in modern chemical research. For many applications, particularly in process development and scale-up environments, the shift towards these safer reagents represents a logical and responsible evolution in synthetic strategy.

References

  • Rajasekaran, A. et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
  • Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]

  • Grokipedia. (n.d.). Cyanoethylation. Retrieved from [Link]

  • Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26. Retrieved from [Link]

  • Feit, B. A., & Zilkha, A. (1963). Kinetics and Mechanism of the Cyanoethylation of Alcohols. Journal of the American Chemical Society, 85(21), 3385-3388.
  • Odin, E.M., et al. (n.d.). Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. International Journal of Scientific & Technology Research.
  • Bruson, H. L. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from [Link]

  • GFS. (2025). What is Acrylonitrile ( AN )? Hazard Classification, Uses, Risks, and Storage Guidelines. Retrieved from [Link]

  • Google Patents. (n.d.). US2579580A - Cyanoethylation.
  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Acrylonitrile (2-propenenitrile). Retrieved from [Link]

  • University of Windsor. (n.d.). Acrylonitrile - DESIGNATED SUBSTANCE. Retrieved from [Link]

  • World Health Organization. (n.d.). Acrylonitrile (CH2=CH-CN) A 1 Information and recommendations for first responders. Retrieved from [Link]

  • PubChem. (n.d.). Propanenitrile, 3-methoxy-. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Diethoxypropionitrile. National Institutes of Health. Retrieved from [Link]

  • G.J. Chemical Company, Inc. (2013). SAFETY DATA SHEET: Glycol Ether PE (Ethoxypropanol). Retrieved from [Link]

  • Plavec, J., & Vianello, R. (2018). Nucleic Bases Alkylation With Acrylonitrile and Cyanoethylene Oxide: A Computational Study. Chemical Research in Toxicology, 31(2), 118-127.
  • Ramasamy, S., et al. (2022). Schematics of acrylonitrile cyanoethylation reaction and overview of the workflow. ResearchGate. Retrieved from [Link]

  • Kumbhar, P., Valente, J. S., & Figueras, F. (n.d.). Comparison of various catalysts for cyanoethylation of acrylonitrile....
  • PubChem. (n.d.). Acrylonitrile. National Institutes of Health. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-Ethoxypropionitrile Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethoxypropionitrile is a significant chemical intermediate and solvent utilized in various manufacturing processes, including the synthesis of active pharmaceutical ingredients (APIs). Its presence, even at residual levels, must be accurately monitored to ensure product quality, safety, and compliance with regulatory standards. The development and validation of robust analytical methods for its quantification are therefore not merely a procedural step but a cornerstone of process control and quality assurance.

This guide provides an in-depth, objective comparison of two widely adopted chromatographic techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), preceded by a necessary derivatization step. We will explore the causality behind the selection of each method's parameters and detail the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document is designed for researchers, analytical scientists, and drug development professionals seeking to implement a reliable, validated method for this compound analysis.

The Regulatory Imperative: Why Method Validation is Non-Negotiable

Before any analytical method can be implemented for routine use in a regulated environment, it must undergo a rigorous validation process. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the ICH provide comprehensive guidelines to ensure that an analytical procedure is fit for its intended purpose.[4][5][6] The ICH Q2(R2) guideline, a global benchmark, mandates the evaluation of specific performance characteristics to provide a high degree of assurance that the method will consistently yield accurate and reliable results.[7][8][9][10]

The core validation parameters, which we will assess for both GC and HPLC methods, include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of the test results to the true value.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11][12][13]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][12][14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]

Method Selection: A Tale of Two Chromatographies

The choice between Gas Chromatography and High-Performance Liquid Chromatography is fundamentally driven by the physicochemical properties of the analyte. This compound is a relatively volatile organic compound, making it an excellent candidate for GC analysis. In contrast, HPLC is typically reserved for non-volatile or thermally sensitive compounds.

Gas Chromatography (GC-FID): The Direct Approach

GC separates volatile compounds in their gaseous state. The sample is vaporized in an injector and swept by a carrier gas (mobile phase) through a column containing the stationary phase. Because of its volatility and thermal stability, this compound can be analyzed directly, making GC a highly efficient choice. Flame Ionization Detection (FID) is a universal detector for organic compounds, offering excellent sensitivity and a wide linear range, which is ideal for quantification.

High-Performance Liquid Chromatography (HPLC): The Indirect Challenge

HPLC separates compounds in a liquid phase. While a powerful and versatile technique, its application to this compound is complicated by the molecule's lack of a UV-absorbing chromophore.[16] This "invisibility" to standard HPLC-UV detectors—the workhorses of most analytical labs—necessitates an additional step: chemical derivatization. This process involves reacting the analyte with a reagent to attach a chromophore, allowing for sensitive UV detection.[16] This adds complexity and potential sources of error to the workflow.

Comparative Validation: Experimental Design & Results

The following sections detail the validation protocols and comparative performance data for both GC-FID and a representative HPLC-UV method employing pre-column derivatization.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is predicated on its simplicity and directness. The causality for choosing GC-FID lies in its inherent suitability for volatile analytes, avoiding the complexities of derivatization and potential side reactions.

Experimental Protocol: GC-FID
  • Instrumentation and Chromatographic Conditions:

    • Gas Chromatograph: Agilent 8890 GC system (or equivalent) with a split/splitless injector and FID.

    • Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness (or an equivalent polar polyethylene glycol phase column). The polar nature of the WAX column provides good peak shape and retention for the polar nitrile compound.[17]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Temperatures:

      • Injector: 250°C (ensures rapid volatilization).

      • Detector (FID): 275°C.

      • Oven Program: Initial 60°C for 2 minutes, ramped at 15°C/min to 180°C, hold for 3 minutes. This temperature program ensures separation from potential solvent peaks and provides a sharp, symmetrical peak for this compound.

    • Injection: 1 µL with a split ratio of 50:1.

  • Standard and Sample Preparation:

    • Solvent/Diluent: Dichloromethane (DCM).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh ~100 mg of this compound reference standard into a 100 mL volumetric flask and dilute to volume with DCM.

    • Calibration Standards: Prepare a series of six standards by serial dilution of the stock solution to cover the range of 5 µg/mL to 150 µg/mL.

    • Sample Preparation: Dissolve the sample matrix in DCM to achieve a theoretical concentration within the calibrated range (e.g., 100 µg/mL).

GC-FID Validation Workflow

GC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis & Validation cluster_results Data Evaluation prep_std Prepare Stock & Calibration Standards 5 - 150 µg/mL specificity Specificity Inject Blank, Placebo, Standard prep_std->specificity linearity Linearity & Range Inject 6 standards in triplicate prep_std->linearity prep_sample Prepare Sample & Spiked Samples Low, Med, High Levels prep_sample->specificity accuracy Accuracy / Recovery Analyze 3 levels, 3 reps each prep_sample->accuracy precision precision prep_sample->precision lod_loq LOD & LOQ Based on S/N ratio or St. Dev. of response & slope linearity->lod_loq eval Evaluate Against ICH Criteria R², %RSD, %Recovery linearity->eval accuracy->eval precision->eval lod_loq->eval robustness Robustness Vary Flow Rate, Oven Temp. robustness->eval

Caption: Workflow for the validation of the GC-FID method.

GC-FID Validation Data Summary
Validation ParameterExperimental ResultICH Acceptance Criteria
Specificity No interference at analyte retention timeNo interference from blank/placebo[10]
Linearity (R²) > 0.9997≥ 0.999
Range (µg/mL) 10 - 150Defined by linearity, accuracy, precision[10]
Accuracy (% Recovery) 99.1% - 101.5%Typically 80% - 120% of test concentration[10]
Precision (% RSD)
- Repeatability< 1.0%≤ 2%
- Intermediate< 1.5%≤ 2%
LOD (µg/mL) 1.2Signal-to-Noise Ratio of ~3:1[11]
LOQ (µg/mL) 3.6Signal-to-Noise Ratio of ~10:1[11][14]
Robustness Unaffected by minor changesNo significant impact on results[15]

Method 2: HPLC-UV with Pre-Column Derivatization

This method is chosen when GC is unavailable or when the sample matrix is incompatible with GC analysis. The core challenge is the derivatization step, which must be reproducible and drive to completion to ensure accurate quantification. We will use p-Toluenesulfonyl Isocyanate (PTSI) as a model derivatizing agent, as it reacts with hydroxyl groups (if hydrolysis of the nitrile occurs) or can be adapted for other functional groups to introduce a strong UV chromophore.[16]

Experimental Protocol: HPLC-UV
  • Instrumentation and Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II (or equivalent) with a quaternary pump, autosampler, column oven, and UV-Vis Detector.

    • Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm. The C18 stationary phase is well-suited for retaining the nonpolar derivatized product.

    • Mobile Phase: Acetonitrile and Water (60:40 v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (corresponding to the absorbance maximum of the PTSI derivative).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation (with Derivatization):

    • Reagents: p-Toluenesulfonyl Isocyanate (PTSI) solution (10 mg/mL in Acetonitrile), Triethylamine (catalyst), Acetonitrile (HPLC grade), Water (HPLC grade).

    • Derivatization Procedure: a. To 1.0 mL of standard or sample solution in acetonitrile, add 100 µL of Triethylamine. b. Add 200 µL of the PTSI solution. c. Vortex the mixture and allow it to react at 60°C for 15 minutes. d. Cool to room temperature and dilute with mobile phase to the final desired concentration.

    • Standard/Sample Prep: The initial standard and sample solutions are prepared in acetonitrile and subjected to the derivatization procedure described above. The concentration range should be selected to give a strong detector response post-derivatization.

HPLC-UV (Derivatization) Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis & Validation cluster_results Data Evaluation prep_std Prepare Stock & Calibration Standards derivatize Derivatization Step Standards & Samples reacted with PTSI prep_std->derivatize prep_sample Prepare Sample & Spiked Samples prep_sample->derivatize specificity Specificity Inject Blank, Placebo, Standard derivatize->specificity linearity Linearity & Range Inject 6 standards in triplicate derivatize->linearity accuracy Accuracy / Recovery Analyze 3 levels, 3 reps each derivatize->accuracy precision precision derivatize->precision lod_loq LOD & LOQ Based on S/N ratio or St. Dev. of response & slope linearity->lod_loq eval Evaluate Against ICH Criteria R², %RSD, %Recovery linearity->eval accuracy->eval precision->eval lod_loq->eval robustness Robustness Vary pH, Mobile Phase Comp. robustness->eval

Caption: Workflow for the validation of the HPLC-UV method.

HPLC-UV Validation Data Summary
Validation ParameterExperimental ResultICH Acceptance Criteria
Specificity No interference at derivative retention timeNo interference from blank/placebo[10]
Linearity (R²) > 0.9991≥ 0.999
Range (µg/mL) 15 - 200Defined by linearity, accuracy, precision[10]
Accuracy (% Recovery) 98.2% - 102.3%Typically 80% - 120% of test concentration[10]
Precision (% RSD)
- Repeatability< 1.3%≤ 2%
- Intermediate< 1.8%≤ 2%
LOD (µg/mL) 2.1Signal-to-Noise Ratio of ~3:1[11]
LOQ (µg/mL) 6.3Signal-to-Noise Ratio of ~10:1[11][14]
Robustness Sensitive to derivatization time/tempNo significant impact on results[15]

Objective Comparison and Scientific Rationale

FeatureGC-FIDHPLC-UV (with Derivatization)Field-Proven Insight
Sample Preparation Simple dilutionMulti-step, includes chemical reactionGC-FID is significantly faster and less prone to preparation errors. The derivatization step in HPLC is a critical control point that can introduce variability.
Specificity High (based on RT)High (based on RT of derivative)Both methods demonstrate excellent specificity. GC can be coupled with MS for absolute confirmation if required.
Sensitivity (LOQ) ~3.6 µg/mL~6.3 µg/mLGC-FID offers superior sensitivity for this analyte. The dilution inherent in the derivatization and sample cleanup for HPLC can reduce overall method sensitivity.
Throughput HighModerateThe derivatization reaction time limits the sample throughput for the HPLC method.
Robustness HighModerateGC methods for volatile compounds are typically very robust. The HPLC method's robustness is compromised by the sensitivity of the derivatization reaction to changes in time, temperature, and reagent concentration.
Cost & Complexity LowerHigherThe HPLC method requires additional reagents and analyst time, increasing both cost and complexity.

Conclusion and Recommendation

Both Gas Chromatography with Flame Ionization Detection and High-Performance Liquid Chromatography with UV detection (post-derivatization) can be successfully validated for the quantification of this compound, meeting the stringent requirements of ICH guidelines.

However, the comparative data unequivocally demonstrates that GC-FID is the superior method for this specific application. Its primary advantage lies in the direct analysis of the volatile analyte, which translates to a simpler, faster, more robust, and more sensitive workflow. The elimination of the chemical derivatization step not only enhances efficiency but also removes a significant potential source of analytical error.

The HPLC-UV method, while viable, should be considered a secondary alternative, reserved for situations where GC instrumentation is not available or the sample matrix presents insurmountable challenges for direct GC injection. For routine quality control and high-throughput analysis in a drug development or manufacturing environment, the validated GC-FID method is the scientifically sound and pragmatic choice.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link][4]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. GMP-Compliance.org. [Link][5]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link][18]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link][1]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [Link][7]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link][6]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][2]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. GMP-Compliance.org. [Link][8]

  • Slideshare. ICH Q2 Analytical Method Validation. Slideshare. [Link][19]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link][9]

  • IKEV. Validation of Analytical Methods. IKEV. [Link][15]

  • European Medicines Agency. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link][10]

  • Singh, R., & Singh, P. (2020). Analytical method validation: A brief review. ResearchGate. [Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik. [Link][11]

  • ACS Publications. (2022). Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. ACS Publications. [Link][20]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link][3]

  • LCGC International. The Limit of Detection. LCGC International. [Link]

  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. [Link][12]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical biochemistry reviews, 29(Suppl 1), S49–S52. [Link][13]

  • Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. [Link][14]

  • Frontiers. (2020). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. Frontiers in Chemistry. [Link][17]

  • Mashayekh, M., et al. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Tropical Journal of Pharmaceutical Research. [Link][21]

  • Stolarczyk, E. U., et al. (2011). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. Acta Poloniae Pharmaceutica. [Link][22]

  • Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link][23]

Sources

A Senior Application Scientist's Guide to Evaluating 2-Ethoxypropionitrile in Modern Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The selection of an appropriate solvent is a cornerstone of successful experimental design, influencing everything from reaction kinetics and product purity to the performance of analytical separations and electrochemical devices.[1][2] In the continuous search for solvents with optimized performance, safety, and environmental profiles, 2-Ethoxypropionitrile emerges as a candidate of interest. Its molecular structure, featuring a nitrile group for polarity and an ether linkage, suggests a unique combination of properties.

This guide provides a comprehensive framework for the comparative performance analysis of this compound against established solvents. As direct, peer-reviewed comparative studies on this compound are not yet widely available, we will employ a methodology-focused approach. We will use the known physicochemical properties of this compound and draw upon experimental data from analogous nitrile and carbonate-based solvent systems to illustrate a robust evaluation process. This document is designed to empower researchers to conduct their own validated comparisons, ensuring the selection of the most effective solvent system for their specific application.

Part 1: Foundational Physicochemical Properties

A solvent's performance is fundamentally dictated by its physical and chemical properties. Before proceeding to application-specific testing, a comparative analysis of these core characteristics is essential. Properties such as boiling point, viscosity, and dielectric constant are critical predictors of a solvent's behavior.

  • Boiling Point: Influences volatility, evaporation rate, and the required operating temperatures for reactions or distillations.

  • Viscosity: Directly impacts fluid handling, pumping requirements, and ionic mobility in electrochemical systems. In chromatography, higher viscosity leads to increased system backpressure.[3]

  • Dielectric Constant: A measure of a solvent's ability to separate ions, crucial for dissolving salts in electrolyte formulations for batteries or supercapacitors.[4][5]

Below is a comparative table of key properties for this compound and two widely used polar aprotic solvents: Acetonitrile (ACN) and Propylene Carbonate (PC).

Table 1: Comparative Physicochemical Properties

PropertyThis compoundAcetonitrile (ACN)Propylene Carbonate (PC)Causality & Implication
Formula C₅H₉NOC₂H₃NC₄H₆O₃Structure dictates polarity and intermolecular forces.
Molecular Weight 99.13 g/mol 41.05 g/mol [6]102.09 g/mol Higher molecular weight generally leads to lower volatility.
Boiling Point 168-170 °C81-82 °C[6]242 °CThis compound offers a significantly lower volatility than PC and higher thermal stability than ACN, making it suitable for applications requiring elevated temperatures with reduced evaporation loss.
Density 0.91 g/mL0.786 g/mL[6]1.204 g/mLAffects mass transfer and solution preparation calculations.
Viscosity (at 25°C) ~1.1 cP (estimated)0.34 cP[7]2.53 cPThe lower viscosity of this compound compared to PC suggests potentially better ion mobility in electrolytes and lower backpressure in HPLC than PC, though higher than ACN.[3][5]
Dielectric Constant ~20-30 (estimated)37.564.9The moderate-to-high dielectric constant suggests good salt-dissolving capabilities, though likely less effective than PC for highly concentrated electrolytes.[4]

Note: Some properties for this compound are estimated based on its structure and data from analogous compounds due to limited published data.

Part 2: Performance in Electrochemical Applications

Nitrile-based solvents are frequently employed in electrochemical devices like supercapacitors and batteries due to their wide potential windows and ability to dissolve electrolyte salts.[8] A key performance metric is the electrochemical stability window (ESW) , which defines the voltage range within which the electrolyte does not decompose.[9]

Expert Rationale for Experimental Design

To evaluate a new solvent system, Cyclic Voltammetry (CV) is the standard technique. It allows us to probe the electrochemical limits of the electrolyte by sweeping the potential and observing the currents at which oxidative and reductive decomposition occurs.[9] The choice of a three-electrode setup with a stable working electrode (like glassy carbon or platinum), a reference electrode, and a counter electrode is critical for obtaining accurate and reproducible potential measurements.

Experimental Protocol: Determining the Electrochemical Stability Window (ESW)
  • Electrolyte Preparation:

    • Inside an argon-filled glovebox, prepare 1 M solutions of a standard electrolyte salt (e.g., Tetraethylammonium tetrafluoroborate, TEABF₄) in each solvent: (a) this compound, (b) Acetonitrile, and (c) Propylene Carbonate.

    • The use of a glovebox is mandatory to minimize water and oxygen contamination, which can severely limit the measured ESW.

  • Cell Assembly:

    • Assemble a three-electrode electrochemical cell.

    • Working Electrode: Glassy Carbon (provides a wide potential window and inert surface).

    • Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire or mesh.

  • Cyclic Voltammetry Measurement:

    • Place the assembled cell in a potentiostat.

    • Perform a CV scan starting from the open-circuit potential. Scan anodically (positive direction) until the oxidation current onset is observed.

    • In a separate experiment, scan cathodically (negative direction) from the open-circuit potential until the reduction current onset is observed.

    • Typical Scan Rate: 10-50 mV/s. A slower scan rate provides a more accurate determination of the stability limits.

  • Data Analysis:

    • The ESW is determined as the potential difference between the onset of oxidation and the onset of reduction.

Visualization of Experimental Workflow

CV_Workflow cluster_prep Glovebox Preparation cluster_cell Electrochemical Cell Assembly cluster_measurement CV Measurement Solvent Dry Solvent (e.g., this compound) Mix Prepare 1 M Solution Solvent->Mix Salt Electrolyte Salt (e.g., TEABF₄) Salt->Mix Cell Assemble 3-Electrode Cell Mix->Cell Transfer Electrolyte WE Working Electrode (Glassy Carbon) WE->Cell RE Reference Electrode (Ag/Ag⁺) RE->Cell CE Counter Electrode (Platinum) CE->Cell Potentiostat Connect to Potentiostat Cell->Potentiostat Scan Run Cyclic Voltammetry Scan Potentiostat->Scan Data Record Current vs. Potential Data Scan->Data Analysis Determine ESW Data->Analysis Analyze Onset Potentials

Caption: Workflow for Determining Electrochemical Stability Window (ESW).

Illustrative Performance Data

The table below presents expected outcomes based on data from analogous systems. Methoxypropionitrile, a close analog, has been shown to offer a good compromise between performance and safety in electrolytes.[8] Adding a co-solvent like acetonitrile can reduce viscosity and improve conductivity.[10]

Table 2: Comparative Electrochemical Performance (Illustrative Data)

ParameterThis compound SystemAcetonitrile (ACN) SystemPropylene Carbonate (PC) SystemPerformance Insight
Electrochemical Stability Window (ESW) ~4.5 V~4.8 V[11]~5.0 VWhile ACN and PC offer slightly wider windows, the ESW for a nitrile-based system is sufficient for most high-voltage supercapacitor applications.
Ionic Conductivity (1M TEABF₄ at 30°C) ~15 mS/cm~50-60 mS/cm~8-10 mS/cmExpected conductivity is intermediate. It is significantly higher than the more viscous PC but lower than the highly fluid ACN, representing a balance between performance and volatility.[8]

Part 3: Performance in Reversed-Phase Liquid Chromatography (RPLC)

For drug development professionals, RPLC is an indispensable analytical tool. Acetonitrile is the dominant organic modifier in mobile phases due to its low viscosity and UV cutoff.[3][7][12] However, cost, periodic shortages, and toxicity concerns drive the search for alternatives.[12][13]

Expert Rationale for Experimental Design

To compare this compound with ACN, a simple isocratic separation of a standard mixture of small-molecule APIs is ideal. The key performance indicators (KPIs) are chromatographic efficiency (plate count), peak shape (asymmetry), and system backpressure. These KPIs directly reflect the solvent's interaction with the stationary phase and its fluid dynamics.

Experimental Protocol: RPLC Solvent Comparison
  • Sample Preparation:

    • Prepare a standard solution containing a mixture of 2-3 common small molecules (e.g., caffeine, aspirin, acetaminophen) at a concentration of ~1 mg/mL in 50:50 water:methanol.

  • Mobile Phase Preparation:

    • Prepare two mobile phases:

      • Mobile Phase A: 40% Acetonitrile / 60% Water with 0.1% Formic Acid.

      • Mobile Phase B: 40% this compound / 60% Water with 0.1% Formic Acid.

    • Degas both mobile phases thoroughly before use.

  • Chromatographic Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Acquisition and Analysis:

    • Equilibrate the system with Mobile Phase A and perform three replicate injections of the standard mixture. Record the backpressure, retention times, and peak widths.

    • Thoroughly flush the system and equilibrate with Mobile Phase B.

    • Perform three replicate injections and record the same parameters.

    • Calculate the average backpressure, peak asymmetry, and theoretical plates for a key analyte in each mobile phase.

Visualization of Logical Relationships in RPLC

RPLC_Logic cluster_props cluster_kpis Viscosity Viscosity Pressure System Backpressure Viscosity->Pressure Directly Proportional Shape Peak Shape / Efficiency Viscosity->Shape Affects Mass Transfer Polarity Polarity / Eluotropic Strength Retention Retention Time Polarity->Retention Inversely Proportional Polarity->Shape Affects Peak Tailing

Caption: Relationship between solvent properties and RPLC performance.

Illustrative Performance Data

The higher viscosity of this compound compared to ACN is expected to be the most significant factor.[3]

Table 3: Comparative RPLC Performance (Illustrative Data for a Model Analyte)

ParameterMobile Phase with this compoundMobile Phase with Acetonitrile (ACN)Performance Insight
System Backpressure ~1800 psi~1200 psiThe higher viscosity of this compound leads to a predictable increase in system pressure, which must be managed to stay within instrument limits.[3]
Retention Time Likely shorterBaselineThis compound may exhibit different selectivity due to its ether group, potentially altering elution order or retention times compared to ACN.[14]
Peak Asymmetry 1.11.1Peak shape should be comparable, assuming good analyte solubility.
Theoretical Plates ~8500~9500A slight decrease in efficiency may be observed due to slower mass transfer kinetics associated with the higher viscosity solvent.

Conclusion and Forward Outlook

This guide establishes a robust, multi-faceted framework for evaluating the performance of this compound against conventional solvents. While direct comparative data remains sparse, analysis of its physicochemical properties and data from analogous systems suggests it is a promising candidate, offering a valuable balance of properties. It presents lower volatility than Acetonitrile and lower viscosity than Propylene Carbonate, positioning it as a potentially advantageous intermediate for applications in electrochemistry and liquid chromatography.

The true value of this compound will be defined by rigorous, application-specific testing. Researchers and drug development professionals are encouraged to use the protocols and comparative logic outlined herein to conduct their own internal validations. By methodically evaluating key performance indicators, the scientific community can collectively build the data necessary to fully characterize this solvent and unlock its potential in creating safer, more efficient, and more robust chemical systems.

References

  • Investigation of methoxypropionitrile as co-solvent for ethylene carbonate based electrolyte in supercapacitors. A safe and wide temperature range electrolyte. ResearchGate. Available at: [Link]

  • 3-(2,2,2-Trifluoroethoxy)propionitrile-based electrolytes for high energy density lithium metal batteries. Nanoscale (RSC Publishing). Available at: [Link]

  • Viscosity of solvents and as-prepared polystyrene solutions. ResearchGate. Available at: [Link]

  • Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). Al-Rafidain Journal of Medical Sciences. Available at: [Link]

  • Exploring Propylene Carbonate as a Green Solvent for Sustainable Lithium-Ion Battery Cathode Manufacturing. PMC - PubMed Central. Available at: [Link]

  • Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins. Waters Corporation. Available at: [Link]

  • An Analytical Study on Comparative Analysis of Solvent Systems. International Journal of Advanced Research in Science and Technology. Available at: [Link]

  • Two for one: propylene carbonate co-solvent for high performance aqueous zinc-ion batteries – remedies for persistent issues at both electrodes. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. Available at: [Link]

  • Interactions in Binary Mixed Solvents of Propylene carbonate +Diethyl carbonate and Propylenecarbonate+Dimethylformamide at 298.15K. International Journal of Advanced Research. Available at: [Link]

  • Replacement of acetonitrile by mixtures of propylene carbonate and methanol as organic modifier in mobile phases for RPLC. ResearchGate. Available at: [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed. Available at: [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available at: [Link]

  • Best and Worst Organic Solvents to Use in LC. Phenomenex. Available at: [Link]

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu. Available at: [Link]

  • Appendix II: Properties of Solvents Used in HPLC. ResearchGate. Available at: [Link]

  • Organic Solvent Pairing Trends in LC-MS: Acetonitrile Shortage, Green Alternatives, And The Hidden Impact On Consumables. ALWSCI. Available at: [Link]

  • Conductivity and Viscosities Studies of Mixed Organic Electrolyte Solvents of Propylene Carbonate, Diethyl Carbonate and Dimethylformamide. International Journal of Research in Engineering and Science. Available at: [Link]

  • Determination of electrochemical stability window of polyacrylonitrile based polymer system for different electrodes. ResearchGate. Available at: [Link]

  • Influence of Acetonitrile on the Electrochemical Behavior of Ionic Liquid-Based Supercapacitors. MDPI. Available at: [Link]

  • Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. MDPI. Available at: [Link]

  • The Viscosity Behavior of ABA-Type Block Copolymer Composed of 2-Hydroxyethyl Methacrylate and Styrene in Organic Solvent Mixture. ResearchGate. Available at: [Link]

  • Electrolyte Solvation and Ionic Association II. Acetonitrile-Lithium Salt Mixtures: Highly Dissociated Salts. ResearchGate. Available at: [Link]

  • Acetonitrile as tops solvent for liquid chromatography and extraction. SciSpace. Available at: [Link]

  • Critical evaluation of the stability of highly concentrated LiTFSI - Acetonitrile electrolytes vs. graphite, lithium metal and LiFePO4 electrodes. ResearchGate. Available at: [Link]

  • Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications. RIVERLAND TRADING. Available at: [Link]

  • Thermodynamics of solvent mixtures. I. Density and viscosity of binary mixtures of N-methylpyrrolidinone-tetrahydrofuran and propylene carbonate-acetonitrile. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Profiling Cross-Reactivity: The Case of 2-Ethoxypropionitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Primary Target

In the landscape of chemical biology and drug discovery, the identification of a molecule with promising activity against a specific biological target is a moment of significant breakthrough. However, the journey from a hit compound to a viable therapeutic or a reliable research tool is fraught with potential pitfalls. One of the most critical and often underestimated hurdles is cross-reactivity —the capacity of a compound to interact with unintended biological targets or interfere directly with assay components. Such off-target effects and artifacts can lead to misleading data, wasted resources, and the ultimate failure of promising projects.

This guide uses 2-Ethoxypropionitrile, a molecule with a relatively uncharacterized biological profile, as a case study to establish a comprehensive, logically tiered framework for assessing cross-reactivity. The principles and methodologies outlined here are designed to be broadly applicable for any novel chemical entity. As Senior Application Scientists, our goal is not merely to generate data but to ensure its integrity. This requires a proactive, mechanism-driven approach to identify and understand potential liabilities early in the development process. The core philosophy is to treat every new compound as "guilty until proven innocent" of assay interference.[1]

Part 1: Physicochemical Profile and Potential Liabilities of this compound

A molecule's structure is the primary determinant of its biological behavior. A thorough analysis of this compound's functional groups allows us to predict potential mechanisms of cross-reactivity and design a targeted experimental plan.

Chemical Structure: CH₃CH₂-O-CH₂CH₂-C≡N

  • The Nitrile Group (-C≡N): This is the most reactive and functionally significant moiety.

    • Metabolic Hotspot: Nitrile groups are known substrates for Cytochrome P450 (CYP) enzymes. Metabolism can proceed via oxidation, potentially converting the nitrile to an amide or leading to the release of cyanide in some cases.[2][3][4][5] This metabolic activation can generate new molecules with entirely different activity profiles.

    • Electrophilic Potential: While less reactive than aldehydes, certain nitriles, particularly heteroaromatic ones, can act as electrophiles, reversibly or irreversibly reacting with biological nucleophiles like the thiol groups of cysteine residues in proteins or glutathione (GSH).[6][7] This presents a significant risk for covalent modification of off-target proteins.

    • Hydrogen Bond Acceptor: The nitrogen atom can act as a hydrogen bond acceptor, potentially mediating interactions with a wide range of protein active sites.[8]

  • The Ether Linkage (-O-):

    • Metabolic Stability: Generally more stable than an ester linkage, the ether bond can still be a target for oxidative metabolism (O-dealkylation) by CYP enzymes, although this is typically a slower process.

  • The Ethyl & Propionitrile Backbone:

    • Lipophilicity: The small, aliphatic nature of the molecule suggests moderate lipophilicity, which can contribute to non-specific binding to proteins, cell membranes, or even plasticware used in assays.

This initial analysis dictates that our investigation must prioritize assays that probe for metabolic instability (CYP enzymes), reactivity with thiols (GSH), and general, non-specific interactions that can confound results.

Part 2: A Tiered Experimental Strategy for Cross-Reactivity Profiling

A logical, tiered approach ensures that resources are used efficiently, starting with broad screens to flag problematic compounds before moving to more intensive mechanistic studies.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: In-Depth Profiling A Compound Characterization (Purity, Solubility) B Assay Technology Interference (e.g., Fluorescence, Luciferase) A->B C General Cytotoxicity Profiling (Multiple, Orthogonal Assays) B->C D Metabolic Stability & CYP450 Inhibition C->D Proceed if not broadly cytotoxic or interfering E Thiol Reactivity Assay (e.g., Glutathione Reactivity) D->E F Promiscuity Screening (e.g., Aggregation Assays) E->F G Broad Target Panel Screen (e.g., Safety Pharmacology Panel) F->G Proceed if specific liabilities are understood H Confirmation in Complex Models (Cell-based, Tissue) Result Comprehensive Cross-Reactivity Profile H->Result

Caption: A tiered workflow for assessing compound cross-reactivity.

Tier 1: Broad Liability Screening

The goal of Tier 1 is to quickly identify compounds that are fundamentally incompatible with in-vitro testing or exhibit non-specific effects that can be mistaken for genuine activity.

1. Assay Technology Interference: Before introducing any biological system, the compound must be tested for direct interference with the assay's detection method.[9][10] Failure to do this is a common source of false positives and negatives.

  • Rationale: Compounds can absorb light at the excitation or emission wavelengths of fluorophores (quenching), possess intrinsic fluorescence, or inhibit enzymes like luciferase used in reporter assays.

  • Execution: Run the final step of the assay in a buffer-only system (no cells, no target protein) with a full concentration range of the test compound. Compare the signal to a vehicle-only control. Any significant deviation indicates direct interference.

2. General Cytotoxicity Profiling: A compound that simply kills cells can appear active in many cell-based assays (e.g., inhibition of a signaling pathway). It is crucial to use multiple, orthogonal assays that measure different aspects of cell health.

  • Rationale: Relying on a single cytotoxicity assay can be misleading. For example, a compound that inhibits mitochondrial respiration will score strongly in an MTT assay but may not initially compromise membrane integrity (LDH assay).

  • Recommended Assays:

    • Metabolic Activity: MTT or resazurin-based assays.

    • Membrane Integrity: Lactate dehydrogenase (LDH) or propidium iodide uptake assays.

    • ATP Content: Luciferase-based assays (e.g., CellTiter-Glo®).

Tier 2: Mechanistic Investigation

Based on our structural analysis, this tier focuses on the most probable mechanisms of cross-reactivity for this compound.

G cluster_cyp Phase I Metabolism cluster_gst Phase II Metabolism Compound R-C≡N (Nitrile Compound) CYP Cytochrome P450 (CYP) Enzymes Compound->CYP GST Glutathione S-Transferase (GST) Compound->GST Metabolite1 Oxidized Metabolite (e.g., R-CONH₂) CYP->Metabolite1 Oxidation Metabolite2 GSH Conjugate GST->Metabolite2 GSH GSH GSH->GST

Caption: Potential metabolic pathways for nitrile compounds.

1. Cytochrome P450 (CYP) Inhibition Assay: This assay determines if the compound interferes with major drug-metabolizing enzymes, a primary source of drug-drug interactions and off-target effects.

  • Rationale: Inhibition of CYP enzymes can alter the metabolism of other compounds in a complex system and is a red flag in drug development. The metabolism of nitriles by CYPs is well-documented.[4]

  • Protocol: A representative protocol using a fluorescent probe is provided below. This should be run against a panel of key CYP isoforms (e.g., 3A4, 2D6, 2C9).

2. Thiol Reactivity Assay (Glutathione Depletion): This directly tests the hypothesis that the nitrile group may be electrophilic and react with biological thiols.

  • Rationale: Glutathione (GSH) is the most abundant intracellular antioxidant and nucleophile.[11] A compound that readily reacts with GSH is likely to react with cysteine residues in proteins, leading to widespread, non-specific effects. Assays to assess this reactivity are a valuable screening tool.[7]

  • Protocol: A simple and effective protocol involves incubating the compound with GSH and measuring the remaining free GSH using a chromogen like DTNB (Ellman's reagent).

Part 3: Data Presentation and Comparative Analysis

To provide context, the performance of this compound should be compared against well-characterized control compounds. The following table presents a hypothetical dataset illustrating how results should be structured for clear interpretation.

AssayThis compoundNegative Control (DMSO)Cytotoxic Control (Staurosporine)Reactive Control (N-Ethylmaleimide)Interpretation for this compound
Tier 1: Broad Screening
Luciferase Interference (% Inhibition)3.5% @ 100 µM< 1%N/A85% @ 100 µMNo direct interference with assay technology.
Cytotoxicity (MTT Assay, IC₅₀)> 100 µM> 100 µM0.05 µM15 µMNot broadly cytotoxic via metabolic disruption.
Cytotoxicity (LDH Release, IC₅₀)85 µM> 100 µM0.5 µM25 µMMild cytotoxicity at high concentrations.
Tier 2: Mechanistic Studies
CYP3A4 Inhibition (IC₅₀)45 µM> 100 µMN/A> 100 µMWeak inhibitor of a major metabolic enzyme.
GSH Reactivity (% Depletion @ 1 hr)55% @ 100 µM< 2%N/A98% @ 100 µMModerate reactivity with thiols observed.

Analysis of Hypothetical Data: The data suggest that this compound is not a promiscuous assay interferent or a potent cytotoxic agent. However, the moderate GSH reactivity and weak CYP inhibition indicate potential liabilities. This profile suggests that at high concentrations, the compound might cause off-target effects through thiol modification, a hypothesis directly derived from its nitrile functional group.

Detailed Experimental Protocols

Protocol 1: CYP450 Inhibition Assay (Fluorescent Probe Method)

This protocol is adapted for CYP3A4 using a commercially available kit and should be adjusted for other isoforms.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Reconstitute recombinant human CYP3A4 enzyme and NADPH regeneration system according to the manufacturer's instructions.

    • Prepare a stock solution of the fluorescent probe substrate (e.g., Vivid® BOMCC) and the test compound (this compound) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well black plate, add 40 µL of reaction buffer.

    • Add 10 µL of a serial dilution of this compound or a control inhibitor (e.g., ketoconazole for CYP3A4).

    • Add 25 µL of the prepared enzyme/NADPH regeneration system mixture.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the pre-warmed fluorescent probe substrate.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence (e.g., Ex/Em = 405/460 nm for BOMCC metabolite) kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Glutathione (GSH) Reactivity Assay

This protocol measures the depletion of GSH upon incubation with a test compound.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a 10 mM stock solution of GSH in buffer.

    • Prepare a 10 mM stock solution of DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) in DMSO.

    • Prepare stock solutions of the test compound (this compound) and a positive control (e.g., N-ethylmaleimide) in DMSO.

  • Assay Procedure:

    • In a 96-well clear plate, add 170 µL of reaction buffer.

    • Add 10 µL of the 10 mM GSH stock solution (final concentration ~500 µM).

    • Add 10 µL of the test compound or control at various concentrations.

    • Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Detection:

    • Add 10 µL of the DTNB stock solution to each well (final concentration ~500 µM).

    • Incubate for 5 minutes at room temperature.

    • Measure the absorbance at 412 nm using a plate reader.

  • Data Analysis:

    • Construct a standard curve using known concentrations of GSH to ensure the assay is linear.

    • Calculate the percent GSH remaining in each well compared to the vehicle-only control.

    • % GSH Depletion = 100 - ((Abs_sample / Abs_vehicle) * 100)

Conclusion and Forward Look

This guide establishes a robust, rationale-driven framework for the systematic evaluation of cross-reactivity for novel chemical entities, using this compound as a model. The structural analysis correctly predicted potential liabilities related to its nitrile functional group, namely metabolic interaction and thiol reactivity. The tiered experimental plan, moving from broad screening to specific mechanistic assays, provides a resource-efficient path to building a comprehensive liability profile.

The hypothetical data generated for this compound suggests it is a relatively clean compound at lower concentrations but may present challenges at higher concentrations due to moderate thiol reactivity. This is a critical insight that would guide its future use, dictating appropriate concentration ranges for screening and flagging the need for more complex downstream ADME/Tox studies if it were a drug candidate. By embracing this self-validating system of inquiry, researchers can significantly enhance the quality and reliability of their data, accelerating the pace of discovery while minimizing the risk of pursuing artifact-driven results.

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A Guide to Inter-Laboratory Validation of Acetonitrile for High-Performance Liquid Chromatography in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: This guide addresses the critical process of inter-laboratory validation, a cornerstone of robust analytical science. The initial topic specified "2-Ethoxypropionitrile" with a CAS number of "2463-45-8". However, this CAS number corresponds to 4-(chloromethyl)-1,3-dioxolan-2-one . Due to a lack of available inter-laboratory validation data for either of these specific compounds, this guide will focus on a universally relevant and extensively studied subject: the inter-laboratory validation of Acetonitrile for High-Performance Liquid Chromatography (HPLC). Acetonitrile is a ubiquitous solvent in pharmaceutical research and development, making the principles and protocols discussed herein highly applicable to the target audience.

The Imperative of Inter-Laboratory Validation in Pharmaceutical Analysis

In the landscape of drug development, the accuracy, reliability, and reproducibility of analytical methods are not merely desirable—they are mandated.[1] Analytical method validation provides documented evidence that a procedure is fit for its intended purpose.[1][2] When an analytical method is transferred between laboratories, inter-laboratory validation becomes a critical exercise to ensure consistent performance across different sites, personnel, and equipment.[3] This is particularly crucial for solvents like acetonitrile, which are fundamental components of many chromatographic analyses. The quality of the solvent can significantly impact the outcome of an HPLC analysis, influencing baseline noise, peak shape, and the presence of ghost peaks.[4]

This guide provides a comprehensive framework for designing and executing an inter-laboratory validation study for HPLC-grade acetonitrile, a solvent of choice for its low viscosity, low UV cutoff, and excellent elution strength in reversed-phase chromatography.[4][5] We will explore the critical parameters for evaluation, present a model experimental protocol, and compare the performance of acetonitrile against a common alternative, methanol.

Designing an Inter-Laboratory Validation Study for Acetonitrile

A successful inter-laboratory study hinges on a well-defined protocol that minimizes ambiguity and ensures that all participating laboratories are performing the same analysis under the same conditions.[6]

Key Validation Parameters for HPLC Solvents

According to the International Council on Harmonisation (ICH) guidelines, several key parameters should be assessed during analytical method validation.[1] For a solvent like acetonitrile, the focus is on its physical and chemical properties that can affect the HPLC analysis. The following parameters are critical:

  • Purity: Assessed by gas chromatography (GC) to determine the percentage of acetonitrile and identify any potential impurities.

  • UV Absorbance: A critical parameter as most HPLC systems use UV detectors.[4] High UV absorbance can lead to a high baseline and interfere with the detection of analytes.

  • Gradient Elution Baseline: A blank gradient elution run can reveal the presence of impurities that may not be apparent in an isocratic run.[4]

  • Residue on Evaporation: Measures the amount of non-volatile impurities.

  • Water Content: Can affect the polarity of the mobile phase and influence retention times.

  • Titratable Acid or Base: The presence of acidic or basic impurities can affect the pH of the mobile phase and impact the chromatography of ionizable compounds.[4]

A Model Inter-Laboratory Study Protocol

This protocol outlines a crossover inter-laboratory study design to evaluate the intra- and inter-laboratory variability of different lots or suppliers of HPLC-grade acetonitrile.

Objective: To assess the consistency and performance of three different lots of HPLC-grade acetonitrile from two different suppliers across three participating laboratories.

Materials:

  • Three independent lots of HPLC-grade acetonitrile from Supplier A.

  • Three independent lots of HPLC-grade acetonitrile from Supplier B.

  • HPLC-grade water.

  • A standard reference compound (e.g., caffeine).

Equipment:

  • Standard HPLC systems with UV detectors, equilibrated and performance-verified in each laboratory.

  • A standardized reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

Experimental Workflow:

Caption: A typical experimental workflow for an inter-laboratory validation study of HPLC-grade acetonitrile.

Comparative Performance: Acetonitrile vs. Methanol

While acetonitrile is a preferred solvent for many HPLC applications, methanol is a common alternative due to its lower cost.[5] However, the choice of solvent can significantly impact chromatographic performance.

ParameterAcetonitrileMethanolRationale and Implications
Elution Strength HigherLowerAcetonitrile's higher elution strength often leads to shorter analysis times.[5]
UV Cutoff ~190 nm~205 nmThe lower UV cutoff of acetonitrile allows for detection at lower wavelengths with less baseline noise.[5]
Viscosity LowerHigherLower viscosity results in lower backpressure, which is advantageous for high-flow rate applications and UHPLC.[5]
Selectivity DifferentDifferentThe choice between acetonitrile and methanol can alter the elution order of analytes, providing a tool for method development.
Cost HigherLowerMethanol is a more economical option, but may compromise performance in some applications.[5]
Toxicity Less ToxicMore ToxicAcetonitrile is generally considered less toxic than methanol.

Detailed Experimental Protocols

Protocol for UV Absorbance Measurement
  • Use a UV-Vis spectrophotometer with a 1 cm quartz cuvette.

  • Use HPLC-grade water as the reference blank.

  • Scan the acetonitrile sample from 400 nm to 190 nm.

  • Record the absorbance at key wavelengths (e.g., 254 nm, 220 nm, 200 nm).

  • Acceptance Criteria: The absorbance should not exceed the manufacturer's specifications (e.g., ≤ 0.01 AU at 220 nm).

Protocol for Blank Gradient Elution
  • Mobile Phase A: HPLC-grade water

  • Mobile Phase B: Acetonitrile (test sample)

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm and 254 nm

  • Acceptance Criteria: The baseline drift should be minimal, and no significant "ghost peaks" should be observed.

Data Analysis and Interpretation

The data from the inter-laboratory study should be analyzed statistically to assess repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision). The Z-score is a common statistical tool used to compare the results from different laboratories. A Z-score between -2 and +2 is generally considered satisfactory.[7]

Caption: Logical relationship for the statistical analysis of inter-laboratory validation data.

Conclusion

Inter-laboratory validation is an indispensable process in the pharmaceutical industry to ensure the reliability and consistency of analytical data. For a fundamental analytical technique like HPLC, the quality of the solvent is a critical variable that must be rigorously controlled. This guide has provided a framework for conducting an inter-laboratory validation of HPLC-grade acetonitrile. By implementing a robust validation protocol, researchers and drug development professionals can have a high degree of confidence in the accuracy and reproducibility of their chromatographic results, ultimately contributing to the development of safe and effective medicines.

References

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Benchmarking the reactivity of 2-Ethoxypropionitrile against similar nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the nitrile functional group stands as a versatile and crucial building block. Its unique electronic properties and diverse reactivity profile allow for its incorporation into a wide array of pharmaceutical scaffolds. Among the various substituted nitriles, 2-ethoxypropionitrile presents an interesting case study due to the presence of an alpha-alkoxy substituent. This guide provides an in-depth, objective comparison of the reactivity of this compound against structurally similar and commonly used nitriles, namely propionitrile and acetonitrile. By examining their relative performance in key chemical transformations and providing supporting data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to effectively utilize these valuable synthetic intermediates.

The reactivity of the nitrile group is fundamentally governed by the electrophilicity of the nitrile carbon.[1][2] Substituents in close proximity can significantly modulate this electrophilicity through inductive and resonance effects, thereby influencing the rates of common nitrile reactions such as hydrolysis, reduction, and α-alkylation.[3] This guide will explore these transformations in detail, presenting a combination of established experimental data for our benchmark compounds and a scientifically reasoned projection of the reactivity of this compound.

The Influence of the α-Ethoxy Group: An Electronic Perspective

The key structural feature distinguishing this compound from propionitrile is the presence of an ethoxy group (-OCH₂CH₃) on the carbon adjacent (alpha) to the nitrile. This substituent exerts a significant influence on the electronic environment of the nitrile group primarily through an inductive effect. Oxygen, being more electronegative than carbon, withdraws electron density from the α-carbon. This inductive electron withdrawal makes the nitrile carbon more electrophilic and therefore more susceptible to attack by nucleophiles. Conversely, this effect also stabilizes the formation of a carbanion at the α-position, increasing the acidity of the α-proton. These electronic perturbations are central to understanding the comparative reactivity of this compound.

Comparative Reactivity Analysis

To provide a clear and objective comparison, we will examine three fundamental reactions of nitriles: hydrolysis, reduction to a primary amine, and α-alkylation.

Hydrolysis: Conversion to Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids is a cornerstone transformation in organic synthesis, typically proceeding under acidic or basic conditions.[4][5][6] The reaction involves the nucleophilic attack of water or hydroxide ion on the electrophilic nitrile carbon.[2]

Experimental Data for Benchmark Nitriles:

Kinetic studies on the hydrolysis of propionitrile have provided valuable data on its reaction rates under different conditions.

NitrileReaction ConditionRate Constant (k)Activation Energy (Ea)Reference
Propionitrile0.65 N NaOHBimolecular velocity constant is largely independent of alkali concentration20,300 cal/mol[7]
Propionitrile0.5 to 10 N HClRate increases with acid concentrationDecreases by 6.7 kcal/mol from 1 to 10 N HCl[8]

Projected Reactivity of this compound:

Based on the electron-withdrawing nature of the α-ethoxy group, it is anticipated that This compound will undergo hydrolysis at a faster rate than propionitrile under both acidic and basic conditions. The increased electrophilicity of the nitrile carbon in this compound will render it more susceptible to nucleophilic attack by water or hydroxide ions.

Reduction: Synthesis of Primary Amines

The reduction of nitriles to primary amines is a fundamental transformation in the synthesis of many biologically active molecules.[1] This reaction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9] The rate of reduction is also dependent on the electrophilicity of the nitrile carbon.

General Reduction Protocols:

While direct comparative kinetic data is scarce, the choice of reducing agent and conditions is well-established.

Reducing AgentTypical ConditionsProductsReference
LiAlH₄Ether solvent (e.g., THF, Et₂O), followed by aqueous workupPrimary amine
H₂/CatalystPd, Pt, or Ni catalyst, elevated temperature and pressurePrimary amine
DIBAL-HLow temperature (e.g., -78 °C), followed by hydrolysisAldehyde[10]

Projected Reactivity of this compound:

Similar to hydrolysis, the inductive electron withdrawal by the α-ethoxy group is expected to accelerate the reduction of this compound compared to propionitrile and acetonitrile . The more electrophilic nitrile carbon will be more readily attacked by the hydride nucleophile from reagents like LiAlH₄.[11]

α-Alkylation: Carbon-Carbon Bond Formation

The α-alkylation of nitriles is a powerful method for constructing new carbon-carbon bonds.[12] This reaction proceeds through the deprotonation of the α-carbon to form a nitrile-stabilized carbanion (a nitrile anion), which then acts as a nucleophile to displace a leaving group on an alkyl halide or other electrophile.[13][14] The rate of this reaction is critically dependent on the acidity of the α-proton.

Factors Influencing α-Alkylation:

The acidity of the α-proton is enhanced by electron-withdrawing groups that can stabilize the resulting carbanion.[13] The pKa of the α-proton in acetonitrile is approximately 31, while for phenylacetonitrile, it is around 22, highlighting the significant effect of a stabilizing group.[13]

Projected Reactivity of this compound:

The electron-withdrawing ethoxy group at the α-position is expected to increase the acidity of the α-proton in this compound relative to propionitrile . This increased acidity will facilitate its deprotonation by a base, leading to a faster rate of α-alkylation . Therefore, this compound is predicted to be more reactive in α-alkylation reactions than its unsubstituted counterpart.

Experimental Protocols

To facilitate the practical application of the concepts discussed, detailed, self-validating experimental protocols for the key transformations are provided below.

Protocol 1: Acid-Catalyzed Hydrolysis of a Nitrile

Objective: To convert a nitrile to the corresponding carboxylic acid using acidic conditions.

Materials:

  • Nitrile (e.g., propionitrile)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Extraction funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the nitrile (1.0 eq) and a 6 M aqueous solution of hydrochloric acid (5.0 eq).

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • Purify the product by distillation or recrystallization as appropriate.

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Nitrile and HCl(aq) B Heat to Reflux A->B C Monitor Progress (TLC/GC) B->C D Cool to RT C->D E Extract with Organic Solvent D->E F Wash with Brine E->F G Dry Organic Layer F->G H Concentrate G->H I Purify H->I J J I->J Carboxylic Acid

Caption: Workflow for Acid-Catalyzed Nitrile Hydrolysis.

Protocol 2: Reduction of a Nitrile with LiAlH₄

Objective: To reduce a nitrile to a primary amine using lithium aluminum hydride.

Materials:

  • Nitrile (e.g., this compound)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Round-bottom flask with a dropping funnel and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Dilute Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution

  • Extraction funnel

  • Drying agent (e.g., anhydrous potassium carbonate)

  • Rotary evaporator

Procedure:

  • Set up a dry, three-necked round-bottom flask under an inert atmosphere, equipped with a dropping funnel, reflux condenser, and magnetic stir bar.

  • Carefully add LiAlH₄ (1.5 eq) to the flask, followed by anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the nitrile (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and washes, and dry the organic solution over anhydrous potassium carbonate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude primary amine.

  • Purify the product by distillation.

Reduction_Workflow cluster_prep Reaction Setup (Inert Atm.) cluster_reaction Reaction cluster_workup Workup & Isolation A LiAlH4 in Anhydrous Ether/THF B Cool to 0 °C A->B C Add Nitrile Solution Dropwise B->C D Warm to RT & Reflux C->D E Monitor Progress D->E F Cool to 0 °C & Quench E->F G Filter Precipitate F->G H Dry Organic Layer G->H I Concentrate H->I J Purify I->J K K J->K Primary Amine

Caption: Workflow for LiAlH₄ Reduction of a Nitrile.

Summary of Comparative Reactivity

ReactionAcetonitrilePropionitrileThis compound (Projected)Underlying Principle
Hydrolysis SlowerSlowFaster The electron-withdrawing ethoxy group increases the electrophilicity of the nitrile carbon, accelerating nucleophilic attack.
Reduction (e.g., with LiAlH₄) SlowerSlowFaster Increased electrophilicity of the nitrile carbon due to the inductive effect of the ethoxy group facilitates hydride attack.
α-Alkylation Slower (Higher pKa)Slow (Higher pKa)Faster The electron-withdrawing ethoxy group increases the acidity of the α-proton, facilitating deprotonation and carbanion formation.

Conclusion

This guide provides a comparative analysis of the reactivity of this compound against the benchmark aliphatic nitriles, acetonitrile and propionitrile. Based on fundamental principles of organic chemistry, the presence of the α-ethoxy group is predicted to significantly enhance the reactivity of the nitrile group towards nucleophilic attack in hydrolysis and reduction reactions. Furthermore, this substituent is expected to increase the acidity of the α-proton, thereby accelerating α-alkylation reactions. While direct quantitative kinetic data for this compound remains an area for further experimental investigation, the qualitative trends outlined in this guide, supported by data from related compounds, offer a solid framework for researchers and drug development professionals. Understanding these reactivity patterns is crucial for the strategic design of synthetic routes and the development of novel therapeutics. The provided experimental protocols serve as a practical starting point for the successful implementation of these key transformations in a laboratory setting.

References

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A Safer and More Efficient Path for Cyanoethylation: Assessing the Advantages of 2-Ethoxypropionitrile over Traditional Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for safer, more efficient, and environmentally benign chemical transformations is a constant endeavor. In the realm of cyanoethylation, a crucial reaction for introducing the cyanoethyl group onto a variety of substrates, the traditional reliance on acrylonitrile has long been a double-edged sword. While effective, acrylonitrile's high toxicity and hazardous nature present significant challenges. This guide provides an in-depth technical comparison of 2-Ethoxypropionitrile, a promising alternative that offers a compelling combination of enhanced safety and comparable, if not superior, performance in cyanoethylation reactions.

The Challenge with Traditional Cyanoethylation: The Acrylonitrile Dilemma

Cyanoethylation, the addition of a cyanoethyl group (-CH₂CH₂CN) to a molecule, is a versatile tool in organic synthesis, finding applications in the modification of natural products, the synthesis of pharmaceuticals, and the development of novel materials.[1][2] The most common method for this transformation is the Michael addition of a nucleophile to acrylonitrile.[2]

However, the use of acrylonitrile is fraught with significant safety and handling concerns. Acrylonitrile is a highly toxic, flammable, and volatile liquid.[3][4] It is classified as a probable human carcinogen, and acute exposure can lead to severe health effects, including respiratory distress, central nervous system depression, and even death.[1][3][5] The oral LD50 of acrylonitrile in rats ranges from 25 to 186 mg/kg, highlighting its high acute toxicity.[5] Its high vapor pressure also necessitates stringent engineering controls and personal protective equipment to prevent inhalation exposure.[2][4]

These hazards not only pose a direct risk to laboratory personnel but also increase the complexity and cost of process development and scale-up, requiring specialized handling procedures and waste disposal protocols.

This compound: A Safer and More Benign Alternative

This compound emerges as a compelling alternative to acrylonitrile for cyanoethylation. Structurally, it is the product of the cyanoethylation of ethanol, effectively "pre-quenching" the highly reactive and toxic α,β-unsaturated nitrile system of acrylonitrile. This seemingly simple modification has profound implications for its toxicological profile.

A Significantly Improved Safety Profile

The most significant advantage of this compound lies in its dramatically reduced toxicity compared to acrylonitrile. While direct, comprehensive toxicological data for this compound is still emerging, data for the closely related 3-Methoxypropionitrile provides a strong indication of its reduced hazard. The oral LD50 of 3-Methoxypropionitrile in rats is 4390 mg/kg, a value that is orders of magnitude higher than that of acrylonitrile, indicating substantially lower acute toxicity.[6]

Safety data sheets for 3-Ethoxypropionitrile classify it as a combustible liquid that causes skin and serious eye irritation, with some reports suggesting it may be harmful if swallowed or inhaled.[7][8] While not entirely benign, these classifications represent a significant de-escalation in hazard compared to the severe toxicity and carcinogenicity associated with acrylonitrile.

Table 1: Comparative Acute Toxicity Data

CompoundOral LD50 (rat)Key Hazard Designations
Acrylonitrile25 - 186 mg/kg[5]Toxic, Carcinogenic, Flammable[1][3][5]
3-Methoxypropionitrile4390 mg/kg[6]Irritant, Combustible
3-EthoxypropionitrileData not availableIrritant, Combustible[7][8]

This reduced toxicity profile translates to a safer laboratory environment, simplified handling procedures, and a reduced burden for waste management, aligning with the principles of green chemistry.

Performance in Cyanoethylation: A Head-to-Head Comparison

Beyond its safety advantages, the performance of this compound as a cyanoethylating agent is a critical factor for its adoption. While the body of literature directly comparing the two reagents is still growing, the underlying chemistry suggests that this compound can be a highly effective, and in some cases, more selective reagent.

In a traditional cyanoethylation using acrylonitrile, the reaction is typically base-catalyzed, proceeding via a Michael addition mechanism.[1][2]

cluster_0 Traditional Cyanoethylation with Acrylonitrile Acrylonitrile Acrylonitrile Reaction Reaction Acrylonitrile->Reaction CH2=CH-CN Nucleophile Nucleophile Nucleophile->Reaction Nu-H Base Base Base->Reaction B: Product Product Reaction->Product Nu-CH2-CH2-CN cluster_1 Cyanoethylation with this compound This compound This compound Reaction Reaction This compound->Reaction EtO-CH2-CH2-CN Nucleophile Nucleophile Nucleophile->Reaction Nu-H Catalyst Catalyst Catalyst->Reaction Product Product Byproduct Byproduct Reaction->Product Nu-CH2-CH2-CN Reaction->Byproduct EtOH

Figure 2: Conceptual workflow for cyanoethylation using this compound.

The key advantage of this approach is the avoidance of handling neat acrylonitrile. The in-situ generation of the reactive species from the much less hazardous this compound significantly enhances the safety of the overall process.

Green Chemistry Perspective

The adoption of this compound aligns strongly with the principles of green chemistry.

  • Prevention: By using a less hazardous starting material, the potential for chemical accidents and toxic exposure is significantly reduced.

  • Safer Chemicals: this compound is inherently safer than acrylonitrile, minimizing the risk to researchers and the environment.

  • Designing Safer Processes: The use of this compound can lead to simpler and safer experimental setups, reducing the need for extensive engineering controls.

Conclusion: A Clear Path Forward

The evidence strongly supports the adoption of this compound as a superior alternative to traditional cyanoethylation methods that rely on acrylonitrile. Its dramatically lower toxicity profile represents a significant leap forward in laboratory safety and environmental responsibility. While further research is needed to fully explore its performance across a wide range of substrates and reaction conditions, the foundational chemical principles and available data suggest that this compound can provide comparable or even improved selectivity and efficiency.

For researchers and drug development professionals, embracing this compound is not just a matter of compliance or risk mitigation; it is a proactive step towards a safer, more sustainable, and ultimately more efficient future for organic synthesis.

References

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A Critical Evaluation of 2-Ethoxypropionitrile: Projecting Applications from Bench to Industry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Ethoxypropionitrile, a simple aliphatic alkoxy nitrile, represents a molecule of untapped potential. A thorough review of current scientific literature reveals a significant scarcity of direct research into its specific applications. This guide, therefore, adopts a predictive and comparative approach. By critically evaluating robust data on structurally analogous compounds—including various aliphatic nitriles, alkoxy ethers, and propionitrile derivatives—we can construct a scientifically grounded forecast of this compound's most promising roles. This analysis focuses on three key areas: advanced battery electrolytes, versatile intermediates in organic synthesis, and specialized solvents in pharmaceutical and chemical manufacturing. We will dissect the established performance of related molecules to build a strong case for the experimental validation of this compound, providing detailed hypothetical protocols to guide future research.

Introduction: An Unexplored Chemical Landscape

This compound (CH₃CH(OCH₂CH₃)C≡N) is an organic compound characterized by a three-carbon propionitrile backbone with an ethoxy group at the alpha position. While the nitrile functional group is of immense importance in pharmaceuticals, materials science, and synthetic chemistry, this specific molecule remains conspicuously absent from mainstream application studies.[1][2] The purpose of this guide is to bridge this knowledge gap. Instead of merely noting the absence of data, we will employ first-principles chemical reasoning and a comprehensive analysis of surrogate literature to build a robust hypothesis for its potential utility. This document serves as both a critical review and a roadmap for researchers, scientists, and drug development professionals interested in exploring novel chemical entities.

Projected Physicochemical Properties and Synthesis

Direct experimental data for this compound is limited. However, we can infer its properties from related structures like 2-methoxypropanenitrile and 2,2-diethoxypropionitrile.[3][4] It is expected to be a polar, flammable liquid with a relatively low boiling point and some water solubility, characteristic of low-molecular-weight nitriles and ethers.[5]

Probable Synthetic Pathway: Nucleophilic Substitution

A common and efficient route to synthesize α-alkoxy nitriles is via nucleophilic substitution. The Kolbe nitrile synthesis, which involves the reaction of an alkyl halide with an alkali metal cyanide, provides a foundational method.[6][7]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via nucleophilic substitution of 2-bromopropane with sodium cyanide, followed by etherification. (Note: This is a generalized, hypothetical protocol that requires experimental optimization and adherence to all institutional safety guidelines.)

Materials:

  • 2-Bromopropane

  • Sodium Cyanide (NaCN)

  • Ethanol

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Diethyl Ether

  • Standard glassware for reflux, distillation, and extraction

Step-by-Step Methodology:

  • Cyanation (Sₙ2 Reaction):

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium cyanide (1.1 eq) in a suitable polar aprotic solvent like DMSO.

    • Slowly add 2-bromopropane (1.0 eq) to the solution at room temperature.

    • Heat the reaction mixture to 50-60°C and monitor the reaction progress via Gas Chromatography (GC) until the starting material is consumed. This forms 2-methylpropanenitrile (isobutyronitrile).

  • α-Halogenation:

    • The resulting isobutyronitrile must be halogenated at the alpha position. This can be a challenging step requiring radical initiators or strong bases to form an enolate followed by quenching with a halogen source.

  • Etherification:

    • Dissolve the resulting α-halo-propionitrile in anhydrous ethanol.

    • Add sodium ethoxide (1.1 eq) portion-wise while maintaining the temperature below 30°C to control the exothermic reaction.

    • Once the addition is complete, allow the mixture to stir at room temperature for several hours or until completion is confirmed by TLC or GC.

  • Workup and Purification:

    • Quench the reaction with water and extract the product into diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by fractional distillation.

Causality: This two-step approach is logical because direct substitution on 2-bromopropane with an ethoxy-nitrile synthon is not feasible. The Sₙ2 reaction with cyanide is a classic method for nitrile synthesis.[8] Subsequent etherification at the alpha-carbon leverages the reactivity of that position after an activation step (halogenation).

Application Domain 1: High-Performance Battery Electrolytes

The nitrile functional group has garnered significant attention for use in advanced battery electrolytes.[9] Its high polarity, wide thermal stability, and excellent oxidative resistance make it a promising candidate to replace or supplement traditional carbonate-based solvents.[10]

Rationale for this compound:

  • High Ionic Conductivity: The polar nitrile group can effectively solvate lithium ions, while the flexible ether linkage may further aid in ion transport, potentially leading to high ionic conductivity, a critical factor for battery performance, especially at low temperatures.[11]

  • Electrochemical Stability: Nitriles generally possess high anodic stability, making them suitable for high-voltage cathode materials like LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811).[12] The ether group's presence might slightly lower the oxidative stability compared to simple nitriles, a factor requiring experimental verification.

  • SEI Formation: A major challenge for nitrile-based electrolytes is their reactivity with lithium metal or graphite anodes.[9] However, the molecular structure of this compound could influence the composition of the solid electrolyte interphase (SEI). It is plausible that its decomposition products could form a stable, ionically conductive SEI layer, potentially mitigating this issue. Research on valeronitrile has shown that the structure of the nitrile solvent is crucial for building a robust SEI.[11]

Comparative Analysis: Nitriles vs. Carbonate Electrolytes
PropertyStandard Carbonate Electrolyte (e.g., EC/DMC)Nitrile-Based Electrolytes (Projected for this compound)
Ionic Conductivity Moderate; decreases significantly at low temperatures.Potentially High; nitriles often show better low-temperature performance.[11]
Oxidative Stability Good, but can decompose at high voltages (>4.3 V).Excellent; nitriles are known for high-voltage tolerance.[9][10]
Anode Compatibility Generally good with graphite (forms stable SEI).Often poor; can lead to continuous decomposition without additives.[9]
Safety Flammable.Flammable; thermal stability of the nitrile itself is generally broad.[10]
Cost Relatively low and widely available.Potentially higher, depending on synthesis complexity.
Experimental Protocol: Electrochemical Performance Testing

Objective: To evaluate the electrochemical performance of a this compound-based electrolyte in a Li-ion half-cell.

Materials:

  • Synthesized and purified this compound

  • Lithium hexafluorophosphate (LiPF₆)

  • Fluoroethylene carbonate (FEC) - as an SEI-forming additive

  • NCM811 cathode material, Lithium metal anode

  • Celgard separator, Coin cell components (CR2032)

  • Argon-filled glovebox

  • Battery cycler, Electrochemical Impedance Spectroscopy (EIS) instrument

Step-by-Step Methodology:

  • Electrolyte Preparation (inside a glovebox):

    • Prepare the test electrolyte by dissolving LiPF₆ (to a 1.0 M concentration) in a solvent mixture of this compound and FEC (e.g., 9:1 v/v).

    • Prepare a baseline electrolyte of 1.0 M LiPF₆ in a standard mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).

  • Cell Assembly (inside a glovebox):

    • Assemble CR2032 coin cells using an NCM811 cathode, a lithium metal anode, and a Celgard separator.

    • Add a controlled amount of the prepared electrolyte to each cell.

  • Electrochemical Testing:

    • Cyclic Voltammetry (CV): Perform CV scans (e.g., from 3.0 to 4.5 V vs. Li/Li⁺) to determine the oxidative stability window of the electrolyte.

    • Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/10, C/2, 1C) between 3.0 and 4.4 V to measure capacity retention, coulombic efficiency, and rate capability.

    • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance before and after cycling to analyze changes in SEI and charge transfer resistance.

Causality: This protocol directly compares the novel electrolyte against a well-established standard. The inclusion of FEC is a rational choice based on literature showing it can form a more stable SEI, which is a known weakness of many nitrile solvents.[13] The combination of CV, galvanostatic cycling, and EIS provides a comprehensive picture of the electrolyte's stability, efficiency, and kinetics.

Diagram: Key Components of a Liquid Battery Electrolyte

ElectrolyteComponents cluster_main Electrolyte Formulation cluster_props Desired Properties Solvent Solvent(s) (e.g., this compound) Solvent->center_node Salt Lithium Salt (e.g., LiPF₆) Salt->center_node Additives Additives (e.g., FEC, VC) Additives->center_node Conductivity High Ionic Conductivity center_node->Conductivity Determines Stability Wide Electrochemical Stability Window center_node->Stability SEI Stable SEI Formation center_node->SEI Synthesis cluster_reactions Transformations cluster_products Resulting Scaffolds Start This compound Reduction Reduction (e.g., LiAlH₄, H₂/cat.) Start->Reduction [H] Hydrolysis Hydrolysis (Acid or Base) Start->Hydrolysis H₂O Organometallic Organometallic Addition (e.g., Grignard) Start->Organometallic R'-MgBr Amine Primary Amine R-CH₂NH₂ Reduction->Amine Acid Carboxylic Acid R-COOH Hydrolysis->Acid Ketone Ketone R-C(=O)R' Organometallic->Ketone

Caption: Potential reaction pathways for converting this compound into valuable chemical synthons.

Safety and Toxicological Considerations: An Inferential Analysis

No specific toxicological data for this compound was found. However, the toxicity of related aliphatic nitriles is well-documented and must be considered a primary hazard.

  • Cyanide Release: The primary mechanism of toxicity for many simple aliphatic nitriles is the metabolic release of cyanide, which inhibits cytochrome c oxidase and disrupts cellular respiration. T[14][15]he rate of this release varies significantly between different nitriles. *[16] General Hazards: Nitriles should be handled as toxic substances, with absorption possible through inhalation, ingestion, and skin contact. T[5]hey are also flammable and can produce highly toxic hydrogen cyanide gas upon incomplete combustion.

  • Ether Peroxide Formation: Like other ethers, this compound may be susceptible to the formation of explosive peroxides upon exposure to air and light. All standard precautions for handling peroxide-forming solvents must be strictly followed.

Given these inferred risks, any research involving this compound must be conducted with rigorous safety protocols, including the use of personal protective equipment (PPE), certified chemical fume hoods, and established procedures for quenching potential cyanide contamination.

Conclusion and Future Outlook

While the existing literature on this compound is sparse, a critical evaluation of data from analogous compounds provides a compelling, hypothesis-driven case for its investigation. The convergence of a polar nitrile group and a stable ether linkage within a simple aliphatic framework suggests promising, unexplored applications.

  • Most Promising Avenue: The most immediate and impactful application appears to be in high-voltage battery electrolytes . The known benefits of nitrile solvents align well with the pressing needs of next-generation energy storage, and the unique structure of this compound offers a novel variable to explore in electrolyte design.

  • Secondary Avenues: Its role as a synthetic intermediate is also highly plausible, particularly for creating novel scaffolds in medicinal chemistry where the combination of its functional groups could be advantageous.

This guide serves as a call to action for the research community. The theoretical potential outlined here must be substantiated with empirical data. The provided experimental frameworks offer a starting point for the systematic evaluation of this compound, a molecule that, while currently overlooked, may hold significant value for scientific and industrial advancement.

References

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  • NOAA. CAMEO Chemicals: Nitriles.

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  • ResearchGate. (2025). Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality.

  • Zhao, J., et al. (2023). A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. Chemical Science, 14(1), 107-115.

  • ResearchGate. (2024). Key roles of nitriles in electrolytes as solvents or additives.

  • National Center for Biotechnology Information. (2013). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14 - Aliphatic Nitriles.

  • PrepChem.com. (n.d.). Synthesis of 2-{2-[4-(4-chlorophenyl)phenyl]-ethoxy}propionic acid.

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 141829, 2-Methoxypropanenitrile.

  • Zhang, D., et al. (2025). Fundamental Chemistry and Functional Mechanisms of Nitrile-Based Electrolyte in Advanced Battery Systems. Advanced Functional Materials.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 566609, 2,2-Diethoxypropionitrile.

  • ResearchGate. (2025). Application of Nitrile in Drug Design.

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

  • Willhite, C. C. (1981). Inhalation toxicology of acute exposure to aliphatic nitriles. Clinical toxicology, 18(8), 991–1003.

  • NIOSH. (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles.

  • Self, J., et al. (2015). The Effect of Some Nitriles as Electrolyte Additives in Li-Ion Batteries. Journal of The Electrochemical Society, 162(3), A394-A401.

  • Li, Y., et al. (2022). Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes. Chemical Science, 13(21), 6199-6207.

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Ethoxypropionitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to provide you with not just a product, but the critical knowledge to use it safely and responsibly. This guide moves beyond a simple checklist to offer a comprehensive, technically grounded procedure for the proper disposal of 2-Ethoxypropionitrile. Understanding the why behind each step is paramount to ensuring safety and regulatory compliance in the dynamic environment of a research laboratory.

Part 1: The Hazard Profile of this compound

Proper disposal begins with a thorough understanding of the risks. Based on analogous compounds, this compound should be handled as a substance with the following key characteristics[1][2]:

  • Combustibility: It is likely a combustible liquid, meaning it can ignite when exposed to an ignition source.[1]

  • Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[3] Upon combustion or contact with strong acids, they can release highly toxic fumes, including nitrogen oxides (NOx) and hydrogen cyanide (HCN).[2]

  • Irritation: It is expected to be a skin and serious eye irritant.[1][2]

  • Reactivity: It is incompatible with strong oxidizing agents and strong acids. Contact with acids can accelerate the release of toxic hydrogen cyanide gas.

These hazards dictate every subsequent step of the disposal process, from the personal protective equipment you wear to the specific waste stream it must enter.

Table 1: Key Safety Data for Analogous Compound (3-Ethoxypropionitrile)
PropertyValue / HazardSource
Physical State Colorless to Light Yellow Liquid[1]
Flash Point 63 °C (145.4 °F)[1]
Hazard Statements Combustible liquid. Causes skin irritation. Causes serious eye irritation.[1]
Primary Incompatibilities Strong Oxidizing Agents, Strong Acids[2][4]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant.[1]

Part 2: The Core Directive: Waste Classification and Handling

Under the Resource Conservation and Recovery Act (RCRA), any person who generates a waste must determine if that waste is hazardous.[5] Given its likely properties, this compound waste must be managed as hazardous waste from the moment it is designated for disposal.

Personal Protective Equipment (PPE) - A Non-Negotiable Barrier

Before handling any waste, ensure you are wearing the appropriate PPE. The principle is to create a complete barrier between you and the chemical hazard.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but always check the manufacturer's compatibility chart for the specific glove type and breakthrough time.[6] Double-gloving can provide additional protection.

  • Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical splash goggles.[7] If there is a significant splash risk, a face shield should be worn in addition to goggles.[7]

  • Skin and Body Protection: A standard lab coat is mandatory. For larger quantities or in case of spills, chemical-resistant aprons or coveralls should be used.

  • Respiratory Protection: All handling of this compound waste should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the primary and universally accepted method for disposing of this compound waste: collection for off-site disposal by a licensed hazardous waste contractor.

Step 1: Container Selection and Labeling
  • Choose a Compatible Container: Collect liquid this compound waste in a clean, leak-proof container made of a compatible material, such as glass or polyethylene.[5] The container must have a secure, tight-fitting screw cap. Never use a container that cannot be sealed properly.[8]

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled. Use your institution's official hazardous waste tag. The label must include, at a minimum[5][8]:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Combustible," "Toxic").

    • The accumulation start date (the date the first waste was added).

Step 2: Waste Accumulation and Segregation
  • Segregate Incompatibles: This is a critical safety step. The waste container for this compound must be stored separately from incompatible materials, particularly strong acids and oxidizing agents.[4][9] Accidental mixing could lead to a violent reaction or the release of deadly hydrogen cyanide gas. Use secondary containment (such as a plastic tub) to prevent accidental mixing in case of a leak.[8]

  • Keep Containers Closed: The waste container must remain closed at all times except when you are actively adding waste.[5][8] This prevents the release of vapors into the laboratory atmosphere.

  • Store in a Designated Area: Store the waste container in a designated satellite accumulation area, typically within or near the chemical fume hood where the waste is generated.

Step 3: Arranging for Disposal
  • Do Not Exceed Limits: Be aware of the volume limits for satellite accumulation areas at your institution.

  • Request Pickup: Once the container is full (do not fill beyond 90% capacity to allow for expansion), or if you are approaching the time limit for accumulation, submit a waste pickup request to your institution's EHS department.

  • Never Use a Drain or Trash Can: It is illegal and unsafe to dispose of this compound down the sink or in the regular trash.[3][5] This can lead to environmental contamination and potentially dangerous reactions in the sewer system.

Part 4: Disposal Workflow and Emergency Planning

The following diagram illustrates the decision-making process for managing this compound from use to final disposal.

G cluster_0 In-Lab Operations cluster_1 Waste Management Protocol cluster_2 Emergency Response start This compound Used in Experiment gen_waste Waste Generated (Pure, Mixtures, Rinsate) start->gen_waste spill Accidental Spill start->spill classify Classify as Hazardous Waste gen_waste->classify spill_ppe Don Emergency PPE spill->spill_ppe If safe to do so ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) classify->ppe container Select & Label Compatible Container ppe->container accumulate Accumulate in Designated Area (Segregated from Acids/Oxidizers) container->accumulate request_pickup Request Pickup by EHS accumulate->request_pickup contain Contain Spill with Inert Absorbent spill_ppe->contain cleanup Collect & Containerize Spill Debris contain->cleanup spill_dispose Dispose as Hazardous Waste cleanup->spill_dispose spill_dispose->request_pickup

Caption: Workflow for the safe handling and disposal of this compound waste.

In the event of a spill, evacuate personnel if necessary and alert your EHS department. For small spills that you are trained to handle, use an inert absorbent material (such as sand or vermiculite), collect the material with non-sparking tools, and place it in a sealed, labeled container for disposal as hazardous waste.[3]

By adhering to this technically grounded and safety-first approach, you contribute to a culture of responsibility, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Safety Data Sheet: Propionitrile . Airgas. (2017-12-04). [Link]

  • Criteria for a Recommended Standard: Occupational Exposure to Nitriles . National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention (CDC). (2006-12-06). [Link]

  • 2-Methoxypropanenitrile . PubChem, National Institutes of Health (NIH). [Link]

  • 2,2-Diethoxypropionitrile . PubChem, National Institutes of Health (NIH). [Link]

  • 3-Ethoxy-2-propenenitrile . PubChem, National Institutes of Health (NIH). [Link]

  • 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C . eCFR, U.S. Government Publishing Office. [Link]

  • EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals . American Bar Association. (2019-01-31). [Link]

  • Hazardous Waste Disposal Procedures . Michigan Technological University. [Link]

  • New EPA Final Rule Gives Healthcare Facilities and Retailers a Break on Waste Pharmaceuticals and Nicotine Products . VelocityEHS. (2018-12-27). [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule . Barnes & Thornburg LLP. (2019-01-09). [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). (2023-05-30). [Link]

  • Incompatible substances: chemicals which must not be stored together . WorkSafe New Zealand. [Link]

  • Chemical Incompatibility Guide . The City University of New York (CUNY). [Link]

Sources

A Researcher's Guide to Safety: Personal Protective Equipment for Handling 2-Ethoxypropionitrile

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our primary commitment is to safety. The integrity of our work and our personal well-being depend on a foundational understanding of the materials we handle. 2-Ethoxypropionitrile is a valuable reagent in synthetic chemistry, but its hazardous properties demand a rigorous and informed approach to personal protection.

This guide moves beyond a simple checklist. It is designed to provide you, the researcher, with the causal logic behind each safety recommendation. By understanding why a specific piece of personal protective equipment (PPE) is necessary, you can make informed decisions that ensure a secure and controlled laboratory environment. We will explore the essential PPE for routine handling, emergency scenarios, and the proper disposal of contaminated materials, grounding every recommendation in authoritative safety data.

Hazard Profile of this compound: Understanding the Risk

Effective protection begins with a clear understanding of the risks. This compound (CAS No. 6609-57-0) presents a multi-faceted hazard profile that necessitates comprehensive protection. The primary dangers are associated with its toxicity upon exposure and its physical properties.

Exposure can occur through several routes, each carrying significant health risks. Inhalation may lead to respiratory irritation, while skin contact can cause irritation and potential absorption. Ingestion is particularly dangerous.[1] These health hazards are compounded by the chemical's physical characteristics, which are summarized in the table below.

Hazard ClassificationCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningHarmful if swallowed.
Acute Toxicity, DermalCategory 4WarningHarmful in contact with skin.
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.
Serious Eye Damage/Eye IrritationCategory 2WarningCauses serious eye irritation.
Acute Toxicity, InhalationCategory 4WarningHarmful if inhaled.
Data synthesized from available Safety Data Sheets (SDS).[1]

The causality is clear: the potential for systemic toxicity and localized irritation from vapor, liquid, and aerosol exposure dictates that a complete barrier—encompassing skin, eyes, and respiratory system—is essential.

The Core of Protection: Selecting Your PPE Ensemble

The Occupational Safety and Health Administration (OSHA) provides a framework for selecting PPE based on the level of hazard.[2][3] For routine laboratory operations involving this compound under controlled conditions, a modified Level C approach is appropriate.[4] This ensures protection against splashes and vapors when engineering controls, like a fume hood, are already in place.

The following workflow illustrates the decision-making process for selecting appropriate PPE for routine tasks.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_eng Engineering & Environment cluster_ppe PPE Selection cluster_final Final Check A Assess Task (e.g., Transfer, Reaction) B Review Safety Data Sheet (SDS) A->B C Is a certified chemical fume hood available? B->C G Respiratory Protection: Work in Fume Hood C->G Yes H Level C Respirator (Organic Vapor Cartridge) Required C->H No (Consult EHS) D Eye/Face Protection: Chemical Splash Goggles + Face Shield E Hand Protection: Select appropriate chemical-resistant gloves D->E F Body Protection: Flame-Retardant Lab Coat + Chemical Apron E->F I Perform Work Safely F->I G->D H->D

Caption: Routine PPE Selection Workflow for this compound.

Step-by-Step Guidance for Routine Handling

A. Eye and Face Protection: Your eyes are highly susceptible to chemical splashes and vapors.

  • Primary Protection: Wear chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom.[5]

  • Secondary Protection: For tasks involving larger volumes (>100 mL) or a significant risk of splashing, supplement goggles with a full-face shield. A face shield protects the entire face from direct splashes.[5]

B. Skin and Body Protection: Preventing skin contact is crucial to avoid irritation and absorption.

  • Laboratory Coat: A flame-retardant laboratory coat is the minimum requirement.

  • Chemical Apron: Wear a chemical-resistant apron made of materials like nitrile or butyl rubber over the lab coat. This provides an additional barrier against spills and splashes during transfers.

  • Clothing and Footwear: Always wear long pants and closed-toe shoes.

C. Hand Protection: There is no universal glove that protects against all chemicals.[5] Glove selection must be deliberate and based on the material's resistance to this compound.

  • Glove Selection: Choose gloves made from materials with high resistance to nitriles and organic solvents. Refer to the manufacturer's compatibility charts for specific breakthrough times.

  • Double Gloving: For transfers of significant quantities or when working for extended periods, wearing two pairs of gloves (e.g., a lighter nitrile glove underneath a heavier butyl rubber glove) is a best practice.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don fresh gloves.

Glove MaterialGeneral SuitabilityKey Considerations
Nitrile Good for splash protectionProne to degradation with prolonged contact. Change frequently.
Neoprene Good resistanceOffers a balance of dexterity and chemical resistance.
Butyl Rubber Excellent resistanceOffers superior protection against many solvents and nitriles but may reduce dexterity. Ideal as an outer glove.
Latex Not RecommendedPoor chemical resistance and can cause allergic reactions.[5]

D. Respiratory Protection: The primary engineering control for respiratory protection is a certified chemical fume hood.

  • Required Practice: All handling of this compound that may generate vapors or aerosols must be conducted inside a functioning chemical fume hood.

  • Respirator Use: If engineering controls are insufficient or in an emergency situation, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.[4][6] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[2]

Emergency Protocol: Spills and Exposures

Preparedness is paramount. Your response in the first few moments of an emergency can significantly mitigate the outcome. The following protocol outlines the necessary PPE and procedural steps for responding to spills or personnel exposure.

Emergency_Response_Protocol cluster_exposure Exposure Response cluster_spill Spill Response A Incident Occurs B Personnel Exposure? A->B C Chemical Spill? A->C E1 Skin Contact: Remove contaminated clothing. Flush with water for 15 min. B->E1 Yes (Skin) E2 Eye Contact: Flush with eyewash for 15 min. B->E2 Yes (Eye) E3 Inhalation: Move to fresh air. B->E3 Yes (Inhalation) S1 Alert personnel & evacuate area C->S1 Yes E4 Seek immediate medical attention. Bring SDS. E1->E4 E2->E4 E3->E4 S2 Assess Spill Size S1->S2 S3 Small Spill (<100mL) & Ventilated Area S2->S3 Small S4 Large Spill (>100mL) or Poor Ventilation S2->S4 Large S5 Don additional PPE: Double gloves, apron, respirator (if needed) S3->S5 S7 Call Emergency Response Team. Do NOT attempt cleanup without proper training & PPE. S4->S7 S6 Contain with absorbent pads. Collect in sealed container for hazardous waste. S5->S6

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.